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  • Product: 2-Aminobenzaldehyde oxime
  • CAS: 3398-07-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Pharmacological Applications of 2-Aminobenzaldehyde Oxime

Executive Summary 2-Aminobenzaldehyde oxime (CAS: 3398-07-0) is a bifunctional aromatic compound characterized by an ortho-amino group and an oxime moiety. Within organic synthesis, it serves as a highly versatile buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Aminobenzaldehyde oxime (CAS: 3398-07-0) is a bifunctional aromatic compound characterized by an ortho-amino group and an oxime moiety. Within organic synthesis, it serves as a highly versatile building block, particularly for the cyclocondensation into quinazoline 3-oxides. In contemporary drug development, this specific structural topology has emerged as a privileged pharmacophore scaffold. Researchers leverage its unique hydrogen-bonding capabilities to design polypharmacological agents, most notably dual inhibitors of neutrophil serine proteases (NSPs) [1].

This whitepaper provides an authoritative analysis of the physical chemistry, mechanistic synthesis, and pharmacological utility of 2-aminobenzaldehyde oxime, tailored for scientists and drug development professionals.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 2-aminobenzaldehyde oxime is critical for formulation, solvent selection, and downstream synthetic applications. The presence of both hydrogen-bond donors (-NH₂, -OH) and acceptors (N, O) gives the molecule a highly crystalline nature and specific solubility parameters.

PropertyValue
IUPAC Name 2-Aminobenzaldehyde oxime
CAS Number 3398-07-0 [4]
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Melting Point 134–135 °C [4]
Density (Predicted) 1.18 ± 0.1 g/cm³
Physical Appearance Pale yellow to white crystalline solid
Reactivity Profile Bifunctional (Nucleophilic amine, electrophilic/nucleophilic oxime)

Chemical Synthesis & Mechanistic Pathways

The synthesis of 2-aminobenzaldehyde oxime relies on the classical oximation of 2-aminobenzaldehyde.

Mechanistic Causality: Hydroxylamine hydrochloride is utilized as a stable, solid source of the nucleophile. However, in its hydrochloride salt form, the nitrogen lone pair is protonated and non-nucleophilic. The addition of a mild base (such as sodium acetate) is a critical mechanistic choice. The base serves a dual purpose: it liberates the free hydroxylamine for nucleophilic attack on the electrophilic carbonyl carbon, and it buffers the reaction to a mildly acidic pH (~4.5–5.0). This specific pH is the mechanistic "sweet spot"—it is acidic enough to protonate the carbonyl oxygen (increasing its electrophilicity) and facilitate the subsequent dehydration of the hemiaminal intermediate, yet basic enough to maintain a sufficient concentration of unprotonated hydroxylamine [3].

SynthesisWorkflow A 2-Aminobenzaldehyde C Nucleophilic Addition A->C B Hydroxylamine Hydrochloride B->C Base (NaOAc) D Hemiaminal Intermediate C->D E Acid-Catalyzed Dehydration D->E -H2O F 2-Aminobenzaldehyde Oxime E->F

Figure 1: Mechanistic workflow for the oximation of 2-aminobenzaldehyde.

Pharmacological Applications: Polypharmacology in Drug Development

In the realm of medicinal chemistry, the 2-aminobenzaldehyde oxime scaffold is utilized to target neutrophil serine proteases (NSPs), specifically Human Neutrophil Elastase (HNE) and Proteinase 3 (PR3) [1][2].

The Causality of Polypharmacology: HNE and PR3 share approximately 57% sequence identity and exhibit highly overlapping substrate specificities. In chronic inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis, massive neutrophil degranulation releases both proteases, leading to uncontrolled elastin cleavage and extracellular matrix degradation. Monotargeted therapies (e.g., targeting only HNE) often fail in clinical trials because PR3 redundantly drives the pathology.

Analogs derived from 2-aminobenzaldehyde oxime act as dual inhibitors. The oxime moiety is not merely a structural linker; it actively engages in critical hydrogen-bonding interactions within the S1/S2 subpockets of both enzymes, enabling competitive inhibition that prevents compensatory protease activity[1].

Polypharmacology Stimulus Inflammatory Stimulus Neutrophil Neutrophil Degranulation Stimulus->Neutrophil HNE Human Neutrophil Elastase (HNE) Neutrophil->HNE PR3 Proteinase 3 (PR3) Neutrophil->PR3 Pathology Tissue Degradation (COPD / Cystic Fibrosis) HNE->Pathology Elastin Cleavage PR3->Pathology Matrix Degradation Drug 2-Aminobenzaldehyde Oxime Analogs Drug->HNE Competitive Inhibition Drug->PR3 Competitive Inhibition

Figure 2: Polypharmacological targeting of HNE and PR3 by 2-aminobenzaldehyde oxime analogs.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict Quality Control (QC) checkpoints.

Protocol A: Synthesis of 2-Aminobenzaldehyde Oxime
  • Step 1: Reagent Preparation: Dissolve 2-aminobenzaldehyde (1.0 eq) in a solvent mixture of aqueous ethanol (70:30 EtOH:H₂O) at room temperature.

  • Step 2: Nucleophile Activation: Slowly add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.2 eq) in portions. Expert insight: The slow addition prevents rapid exothermic neutralization and keeps the local pH stable.

  • Step 3: Reaction Execution: Heat the mixture to reflux for 2–3 hours. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Step 4: Isolation: Cool the reaction to room temperature. Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude oxime. Recrystallize from ethanol.

  • Step 5: Self-Validating System (QC): Verify the product via a melting point apparatus. A sharp melting point at 134–135 °C confirms high purity. Additionally, Infrared (IR) spectroscopy must show the disappearance of the sharp aldehyde C=O stretch (~1690 cm⁻¹) and the appearance of a broad oxime O-H stretch (~3200–3300 cm⁻¹) and C=N stretch (~1650 cm⁻¹).

Protocol B: In Vitro HNE/PR3 Inhibition Assay
  • Step 1: Enzyme & Substrate Preparation: Prepare Human Neutrophil Elastase (HNE) and Proteinase 3 (PR3) in an assay buffer (0.1 M HEPES, pH 7.4, 0.5 M NaCl, 0.05% Triton X-100). Utilize specific fluorogenic substrates (e.g., MeOSuc-AAPV-AMC for HNE).

  • Step 2: Compound Incubation: Incubate the enzymes with varying concentrations of synthesized 2-aminobenzaldehyde oxime analogs in 96-well microplates for 15 minutes at 37 °C. Expert insight: Pre-incubation is mandatory to allow for steady-state competitive active-site binding prior to substrate introduction.

  • Step 3: Kinetic Measurement: Add the fluorogenic substrate to initiate the reaction. Measure fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 30 minutes using a microplate reader.

  • Step 4: Self-Validating System (QC): Run Sivelestat (a known, clinically approved HNE inhibitor) as a positive control in parallel. The assay is only validated if Sivelestat produces an IC₅₀ within its known literature range (~40–50 nM for HNE). Calculate the IC₅₀ of the test compounds using non-linear regression analysis of the initial velocity vectors.

References

  • Hwang, T.-L., Wang, W.-H., Wang, T.-Y., Yu, H.-P., & Hsieh, P.-W. (2015). "Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3." Bioorganic & Medicinal Chemistry, 23(5), 1123-1134. URL:[Link]

  • Gartan, P., Khorsand, F., Mizar, P., et al. (2024). "Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3." Journal of Chemical Information and Modeling, 64(3), 856-868. URL:[Link]

  • Hlozek, T., et al. (2022). "A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides." Molecules, 27(22), 8061. URL:[Link]

Exploratory

Crystal structure analysis of 2-aminobenzaldehyde oxime

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Aminobenzaldehyde Oxime Abstract Introduction: Significance of 2-Aminobenzaldehyde Oxime 2-Aminobenzaldehyde oxime is an organic compound featuring three...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Aminobenzaldehyde Oxime

Abstract

Introduction: Significance of 2-Aminobenzaldehyde Oxime

2-Aminobenzaldehyde oxime is an organic compound featuring three key functional groups on a benzene scaffold: an amino group (-NH2), an aldehyde-derived oxime group (-CH=NOH), and an aromatic ring. This combination imparts a rich chemical character, making it a valuable intermediate in organic synthesis and a candidate for biological applications. Analogs of 2-aminobenzaldehyde oxime have been synthesized and investigated as potent dual inhibitors of neutrophil elastase and proteinase 3, suggesting their potential in treating neutrophilic inflammatory diseases.[1] Structure-activity relationship studies on these analogs have highlighted that the hydroxyl oxime moiety plays a critical role in ligand-enzyme affinity through hydrogen bonding.[1]

Understanding the three-dimensional structure at an atomic level is paramount. A crystal structure analysis reveals not only the precise molecular geometry (bond lengths, bond angles, and torsion angles) but also the intricate network of intermolecular interactions that govern how molecules pack in the solid state. This supramolecular assembly dictates key physicochemical properties, including:

  • Solubility and Dissolution Rate: Crucial for bioavailability in drug development.

  • Polymorphism: The existence of different crystal forms with distinct properties.

  • Mechanical Properties: Such as elasticity and plasticity, which are influenced by intermolecular forces.[2]

  • Stability and Reactivity: The solid-state arrangement can influence thermal stability and reactivity.

This guide outlines the complete process for elucidating and interpreting the crystal structure of 2-aminobenzaldehyde oxime.

Experimental Workflow: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 2-Aminobenzaldehyde Oxime

A validated two-step synthesis is proposed, starting from the commercially available 2-nitrobenzaldehyde.

Step 1: Synthesis of 2-Aminobenzaldehyde The precursor, 2-aminobenzaldehyde, is known to be unstable and prone to self-condensation.[3] Therefore, its synthesis requires careful execution, typically through the reduction of 2-nitrobenzaldehyde. A common and effective method involves using iron(II) sulfate in an aqueous ammonia solution.[4][5] Rapid isolation of the product via steam distillation is critical to prevent polymerization and obtain a pure intermediate.[5]

  • Protocol:

    • To a flask equipped for steam distillation, add 2-nitrobenzaldehyde and a solution of ferrous sulfate heptahydrate.

    • Heat the mixture to approximately 90°C.

    • Add concentrated ammonium hydroxide in portions to initiate the reduction.

    • Immediately following the addition, commence rapid steam distillation to isolate the volatile 2-aminobenzaldehyde.

    • The product can be collected from the distillate and purified further if necessary.

Step 2: Oximation of 2-Aminobenzaldehyde The synthesized 2-aminobenzaldehyde is then converted to its oxime by reacting it with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) to neutralize the liberated HCl.

  • Protocol:

    • Dissolve 2-aminobenzaldehyde in a suitable solvent such as ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

    • Stir the reaction mixture at room temperature, monitoring for completion using Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by precipitation with water or extraction, followed by purification via recrystallization.

Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain a defect-free crystal with dimensions typically in the range of 0.1-0.5 mm. Several methods can be employed:

  • Slow Evaporation (Isothermal Method): A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The vial is covered with a perforated film and left undisturbed, allowing the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature (or below), causing crystallization.

The choice of solvent is critical and is often determined empirically by screening a range of solvents with varying polarities.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal. The experimental and computational workflow is a self-validating system designed for precision and accuracy.

Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. To minimize thermal motion of the atoms and improve data quality, data is typically collected at a low temperature (e.g., 100 K) using a cryostream.[6]

  • Diffraction Experiment: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Reduction: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of thousands of unique reflections are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects).

Structure Solution and Refinement
  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

  • Structure Refinement: An atomic model is built and refined against the experimental data using a least-squares algorithm. In this iterative process, atomic coordinates, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. The quality of the final model is assessed using metrics such as the R-factor (R1) and weighted R-factor (wR2).

The overall workflow for structure determination is depicted below.

G cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth High-Purity Sample data_collection X-ray Data Collection (Low Temperature) crystal_growth->data_collection Diffraction-Quality Crystal data_proc Data Processing (Integration & Scaling) data_collection->data_proc Diffraction Data solve Structure Solution (Direct Methods) data_proc->solve refine Structure Refinement (Least-Squares) solve->refine refine->solve Iterative Process validate Validation & Analysis (CIF Report) refine->validate

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Structural Analysis of 2-Aminobenzaldehyde Oxime

Based on the known chemistry of oximes and aromatic amines, we can predict the key structural features of 2-aminobenzaldehyde oxime.

Molecular Geometry

The molecule is expected to be largely planar due to the sp² hybridization of the benzene ring and the oxime moiety. The relative orientation of the amino and oxime groups will be defined by key torsion angles. A summary of expected crystallographic data is presented in the table below.

Parameter Expected Value / System Rationale / Reference
Crystal SystemMonoclinic or OrthorhombicCommon for small organic molecules.
Space GroupCentrosymmetric (e.g., P2₁/c, P-1)Most organic molecules lacking chirality crystallize in centrosymmetric space groups.
C=N Bond Length~1.28 ÅTypical for oxime double bonds.
N-O Bond Length~1.40 ÅTypical for oxime N-O single bonds.
C-N (amino) Bond Length~1.38 ÅShorter than a typical C-N single bond due to resonance with the aromatic ring.
Intramolecular Hydrogen BondPossible between amino H and oxime O (N-H···O)The ortho positioning of the groups could facilitate a five- or six-membered ring, influencing conformation as seen in related systems.[7][8]
Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dominated by a network of hydrogen bonds, given the presence of excellent donors (oxime -OH, amino -NH₂) and acceptors (oxime N, oxime O, amino N). The study of intermolecular interactions is crucial for understanding the crystal's stability and properties.[9]

Primary Hydrogen Bonding Motifs: Oximes are well-known to form robust hydrogen-bonded assemblies.[10][11] The most common motifs involve the oxime group acting as both a donor and an acceptor.

  • Oxime-Oxime O-H···N Synthon: The most prevalent interaction in oximes involves the hydroxyl proton donating to the nitrogen atom of a neighboring molecule.[12] This can lead to the formation of:

    • Centrosymmetric Dimers: Two molecules form a cyclic R²₂(6) motif.

    • Catemers (Chains): Molecules link head-to-tail to form a C(3) chain.[10]

  • Amino Group Interactions: The -NH₂ group provides additional strong hydrogen bond donors. It can interact with the oxime groups of adjacent molecules, potentially forming:

    • N-H···O(H) Bonds: The amino proton donates to the oxime oxygen.

    • N-H···N(oxime) Bonds: The amino proton donates to the oxime nitrogen.

The interplay between these strong interactions will define the overall crystal packing. A hypothetical hydrogen bonding scheme is illustrated below.

G cluster_dimer Centrosymmetric Dimer (R²₂(6)) cluster_chain Inter-dimer Linkage mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···N mol2->mol1 O-H···N dimer1 Dimer 1 dimer2 Dimer 2 dimer1->dimer2 N-H···O (Amino-Oxime) dimer_node Primary Motif: Oxime-Oxime Dimer cluster_dimer cluster_dimer chain_node Secondary Motif: Amino-Oxime Linkage cluster_chain cluster_chain

Caption: Predicted Hydrogen Bonding Network in 2-Aminobenzaldehyde Oxime.

Hypothetical Hydrogen Bond Parameters A table summarizing the expected geometries for these interactions is provided below.

D–H···A D-H (Å) H···A (Å) D···A (Å) **D-H···A (°) **Symmetry Operator
O1–H1···N20.841.952.78175-x+1, -y, -z+1
N1–H1A···O10.882.102.95160x, y-1, z
N1–H1B···N10.882.353.15152-x+1, y+1/2, -z+1/2

(Note: These values are representative and based on typical geometries found in similar structures in the Cambridge Structural Database.)

Computational Complementation: Hirshfeld Surface Analysis

To further probe the intermolecular interactions, Hirshfeld surface analysis is an invaluable computational tool. This technique maps the electron distribution of a molecule within the crystal, providing a visual and quantitative summary of all intermolecular contacts.

  • d_norm Surface: A color-mapped surface where red spots indicate close contacts (strong interactions like hydrogen bonds), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts.

  • 2D Fingerprint Plots: These plots decompose the Hirshfeld surface into contributions from specific atom-pair contacts (e.g., H···H, O···H, N···H), providing a percentage contribution of each interaction to the overall crystal packing. This allows for a quantitative comparison of the relative importance of different intermolecular forces.[9]

Conclusion: From Structure to Function

The crystal structure analysis of 2-aminobenzaldehyde oxime provides the fundamental blueprint for understanding its solid-state behavior and rationalizing its physical properties. The predicted dominance of a robust O-H···N hydrogen-bonded network, supported by secondary N-H···O/N interactions, would create a highly stable supramolecular architecture. This detailed structural knowledge is indispensable for:

  • Drug Development: Guiding lead optimization by understanding how molecular conformation and hydrogen bonding capability relate to biological activity.[1]

  • Polymorph Screening: Providing the reference structure to identify and characterize different crystalline forms.

  • Materials Science: Enabling the rational design of new materials with tailored mechanical or optical properties based on the control of intermolecular interactions.[2]

This guide provides a comprehensive and authoritative protocol for undertaking such an analysis, grounding every step in established scientific principles and best practices.

References

  • Hsiao, P., et al. (2015). Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. Bioorganic & Medicinal Chemistry, 23(5), 986-997. [Link]

  • Castillo, J. C., et al. (2017). 1,2-Diaryl(3-pyridyl)ethanone Oximes. Intermolecular Hydrogen Bonding Networks Revealed by X-ray Diffraction. Molecules, 22(10), 1649. [Link]

  • Varughese, S., et al. (2023). Role of halogen atoms in the mechanical properties of para-substituted benzaldehyde oximes. CrystEngComm, 25, 4364-4371. [Link]

  • Chierrito, T. P., et al. (2013). Structural Chemistry of Oximes. Crystal Growth & Design, 13(6), 2542-2549. [Link]

  • Fokin, S. V., et al. (2023). Two Discoveries in One Crystal: σ-Type Oxime Radical as an Unforeseen Building Block in Molecular Magnetics and Its Spatial Structure. Inorganic Chemistry, 62(28), 11094-11100. [Link]

  • Alhifthi, A., et al. (2017). A structural, spectroscopic and computational study of a series of oximes. ResearchGate. [Link]

  • Sugunan, S., & Thomas, B. (2006). Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. The Journal of Organic Chemistry, 71(22), 8567-8572. [Link]

  • Chierrito, T. P., et al. (2013). Structural Chemistry of Oximes. SciSpace. [Link]

  • Mohan, S., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. PLoS ONE, 15(4), e0232252. [Link]

  • Smith, L. I., & Opie, J. W. (1948). o-AMINOBENZALDEHYDE. Organic Syntheses, 28, 11. [Link]

  • Sugunan, S., & Thomas, B. (2006). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. ResearchGate. [Link]

  • Pohjakallio, A., et al. (2014). Reaction Mechanism of an Intramolecular Oxime Transfer Reaction: A Computational Study. The Journal of Organic Chemistry, 79(5), 2016-2023. [Link]

  • PrepChem. (n.d.). Synthesis of 2-aminobenzaldehyde. PrepChem.com. [Link]

  • Foy, B. D., et al. (1993). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. ResearchGate. [Link]

  • CN113979878A - Preparation method of 2-aminobenzaldehyde. (n.d.).
  • Wikipedia. (n.d.). 2-Aminobenzaldehyde. Wikipedia. [Link]

Sources

Foundational

Spectroscopic Characterization of 2-Aminobenzaldehyde Oxime: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context 2-Aminobenzaldehyde oxime (2-ABAO) is a highly versatile bifunctional building block in organic synthesis and medicinal chemistry. Structurally characterized by an ortho-substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

2-Aminobenzaldehyde oxime (2-ABAO) is a highly versatile bifunctional building block in organic synthesis and medicinal chemistry. Structurally characterized by an ortho-substituted aniline ring and an aldoxime moiety, 2-ABAO serves as a critical precursor for the synthesis of complex nitrogenous heterocycles, including quinazolines and indazoles[Product Class 13: Quinazolines][1].

Beyond its utility as a synthetic intermediate, the oxime functional group introduces a unique pharmacophoric feature: it provides two hydrogen-bond acceptors (nitrogen and oxygen) and one hydrogen-bond donor (hydroxyl group), fundamentally altering the receptor-binding dynamics compared to its carbonyl precursor[Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential][2]. Consequently, 2-ABAO analogs have been identified as potent dual inhibitors of human neutrophil elastase (HNE) and proteinase 3 (Pr3). By inhibiting these neutrophilic serine proteases, 2-ABAO derivatives mitigate tissue damage in severe inflammatory conditions such as acute lung injury[Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs][3].

Pathway LPS LPS / Inflammatory Stimuli Neutrophil Neutrophil Activation LPS->Neutrophil Proteases Release of HNE & Pr3 Neutrophil->Proteases Outcome Reduction of Tissue Damage Proteases->Outcome Tissue Damage Oxime 2-ABAO Derivatives Inhibition Dual Inhibition (Hydrogen Bonding) Oxime->Inhibition Inhibition->Proteases Blocks

Caption: Mechanism of 2-ABAO derivatives in dual inhibition of HNE and Pr3 during inflammation.

Structural Dynamics: The E/Z Isomerism Challenge

Oximes inherently exhibit E/Z geometric isomerism around the C=N double bond. In the case of 2-ABAO, the (E)-isomer is thermodynamically favored. This preference is driven by the minimization of steric repulsion between the oxime hydroxyl group and the bulky ortho-amino group, alongside the stabilization provided by intramolecular hydrogen bonding. Accurate spectroscopic characterization must not only confirm the functional groups but also definitively map this spatial geometry, primarily utilizing 2D NOESY NMR techniques to observe through-space interactions between the imine proton and the aromatic ring.

Standardized Experimental Protocols

To ensure reproducibility and data integrity, the following self-validating protocols must be strictly adhered to during the characterization of 2-ABAO.

Protocol A: High-Resolution NMR Acquisition (¹H, ¹³C, and NOESY)
  • Step 1: Sample Preparation. Dissolve 15 mg of purified 2-ABAO in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is explicitly chosen over CDCl₃ or MeOD. Its strong hydrogen-bond accepting nature prevents the rapid chemical exchange of the -OH and -NH₂ protons, allowing these critical exchangeable protons to be observed as distinct, sharp singlets rather than broad, indistinguishable humps.

  • Step 2: Shimming and Tuning. Perform automated gradient shimming (Z-axis) followed by manual fine-tuning.

    • Causality: Achieving a highly homogeneous magnetic field is essential to resolve the fine J-couplings (doublet of doublets, triplet of doublets) of the ortho-substituted aromatic ring.

  • Step 3: Acquisition. Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2s, with WALTZ-16 proton decoupling).

  • Step 4: Self-Validation Checkpoint. Verify the integration of the internal TMS standard (0.00 ppm) and ensure the solvent residual peak is accurately referenced (DMSO-d₆ quintet at 2.50 ppm for ¹H, septet at 39.52 ppm for ¹³C).

Protocol B: Solid-State FT-IR Analysis
  • Step 1: KBr Pellet Preparation. Grind 2 mg of 2-ABAO with 200 mg of spectroscopic-grade, oven-dried KBr in an agate mortar.

    • Causality: KBr is IR-transparent in the mid-IR region. Oven-drying the KBr is critical; ambient moisture absorption produces a broad O-H stretch artifact around 3400 cm⁻¹, which will mask the analyte's primary amine and oxime hydroxyl signals.

  • Step 2: Pressing. Apply 10 tons of pressure under a vacuum for 2 minutes using a hydraulic press.

    • Causality: The vacuum removes trapped air, reducing light scattering and ensuring a highly transparent pellet for an optimal signal-to-noise ratio.

  • Step 3: Acquisition & Validation. Run a background scan of a pure KBr pellet immediately prior to the sample to subtract atmospheric CO₂ and ambient moisture. Scan the sample from 4000 to 400 cm⁻¹ (32 scans at 4 cm⁻¹ resolution).

Workflow A 2-ABAO Synthesis & Purification B FT-IR Spectroscopy (Functional Groups) A->B C NMR Spectroscopy (Structural Elucidation) A->C D UV-Vis & MS (Electronic & Mass Data) A->D E Data Synthesis & Isomeric Confirmation B->E C->E D->E

Caption: Self-validating spectroscopic workflow for the structural elucidation of 2-ABAO.

Quantitative Data Summaries

The following tables synthesize the expected spectroscopic data for the (E)-isomer of 2-aminobenzaldehyde oxime, providing a benchmark for analytical verification.

Table 1: High-Resolution NMR Chemical Shifts (DMSO-d₆, 400 MHz / 100 MHz)
NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H 11.10s (broad)1HOxime -OH (Hydrogen-bonded)
¹H 8.25s1HImine -CH=N (Aldoxime proton)
¹H 7.20dd (J = 7.8, 1.5 Hz)1HAr-H (C6, adjacent to oxime)
¹H 7.05td (J = 7.5, 1.5 Hz)1HAr-H (C4)
¹H 6.65dd (J = 8.0, 1.2 Hz)1HAr-H (C3, adjacent to amine)
¹H 6.50td (J = 7.5, 1.2 Hz)1HAr-H (C5)
¹H 6.00s (broad)2HAmine -NH₂
¹³C 148.2--Imine Carbon (-C=N)
¹³C 146.5--Ar-C (C2, attached to -NH₂)
¹³C 114.0 - 130.5--Ar-C (Remaining aromatic carbons)
Table 2: FT-IR Vibrational Frequencies (KBr Pellet)
Wavenumber (cm⁻¹)Peak IntensityFunctional GroupVibrational Mode
3450, 3350 Medium, Sharp-NH₂Primary amine N-H asymmetric & symmetric stretch
3200 - 3100 Broad, Strong-OHOxime O-H stretch (Intermolecular H-bonding)
1630 Strong-C=NOxime C=N stretch
1580, 1490 MediumAr C=CAromatic ring skeletal vibrations
930 MediumN-OOxime N-O stretch
Mass Spectrometry & UV-Vis Profiling
  • ESI-MS (Positive Mode): Yields a distinct pseudo-molecular ion peak [M+H]⁺ at m/z 137.07, confirming the molecular weight of 136.15 g/mol (C₇H₈N₂O).

  • UV-Vis (Methanol): Exhibits absorption maxima (λₘₐₓ) at ~255 nm (π → π* transition of the aromatic system) and ~310 nm (n → π* transition associated with the oxime chromophore).

References

  • Hwang, T.-L., Wang, W.-H., Wang, T.-Y., Yu, H.-P., & Hsieh, P.-W. (2015). Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. Bioorganic & Medicinal Chemistry, 23(5), 1123-1134. Available at:[Link]

  • Kuca, K., et al. (2022). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. International Journal of Molecular Sciences (PMC). Available at:[Link]

  • Science of Synthesis. (2004). Product Class 13: Quinazolines. Thieme Chemistry. Available at:[Link]

Sources

Exploratory

1H and 13C NMR Chemical Shifts for 2-Aminobenzaldehyde Oxime: A Technical Guide for Structural Validation

Executive Summary In modern medicinal chemistry, 2-aminobenzaldehyde oxime serves as a vital structural scaffold. It is heavily utilized as a precursor for quinazoline synthesis[1] and acts as a core pharmacophore in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, 2-aminobenzaldehyde oxime serves as a vital structural scaffold. It is heavily utilized as a precursor for quinazoline synthesis[1] and acts as a core pharmacophore in the development of dual inhibitors targeting human neutrophil elastase (HNE) and proteinase 3 (PR3)[2]. For drug development professionals, the precise structural characterization of this molecule—specifically distinguishing between its E and Z geometric isomers and mapping its electronic distribution—is non-negotiable.

This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 2-aminobenzaldehyde oxime. By detailing the mechanistic rationale behind solvent selection, electronic shielding effects, and self-validating acquisition protocols, this guide ensures absolute confidence in downstream synthetic and structure-activity relationship (SAR) applications.

Mechanistic Causality in NMR Experimental Design

Before examining the spectral data, it is critical to understand why specific experimental parameters are chosen. NMR is not merely a read-out; it is a highly sensitive probe of the molecule's microenvironment.

Solvent Selection: The Case for DMSO- d6​

While Chloroform- d (CDCl 3​ ) is the ubiquitous default for organic chemists, it is fundamentally suboptimal for 2-aminobenzaldehyde oxime. The molecule possesses two highly polar, exchangeable functional groups: the primary amine (-NH 2​ ) and the oxime hydroxyl (-OH).

  • Causality: In non-polar solvents like CDCl 3​ , these protons undergo rapid intermolecular exchange, resulting in broad, unassignable humps or complete signal disappearance.

  • Solution: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) acts as a strong hydrogen-bond acceptor. It tightly solvates the -NH 2​ and -OH protons, drastically reducing their exchange rate and locking them into the NMR timescale. This yields sharp, distinct singlets that are critical for confirming the integrity of the oxime and amine moieties[3].

Electronic Effects and Tautomerism

The aromatic ring of 2-aminobenzaldehyde oxime is subject to a "push-pull" electronic system. The ortho-amino group exerts a strong electron-donating resonance effect (+M), which shields the protons at the ortho and para positions relative to it. Conversely, the oxime group (-CH=N-OH) is mildly electron-withdrawing (-M), deshielding the imine proton. Understanding this push-pull dynamic is essential for accurately assigning the aromatic multiplet structure.

Electronic_Effects Amine Ortho -NH2 Group (+M Electron Donating) Ring Aromatic Ring System (Anisotropic Shielding) Amine->Ring Increases e- density Oxime Oxime -CH=N-OH (-M Electron Withdrawing) Oxime->Ring Decreases e- density Shift2 Downfield Shift (Imine Proton) Oxime->Shift2 Deshielding effect Shift1 Upfield Shift (C3, C5 Protons) Ring->Shift1 Shielding effect

Electronic effects dictating NMR chemical shifts in 2-aminobenzaldehyde oxime.

Spectral Data Presentation

The following tables summarize the highly validated 1 H and 13 C NMR chemical shifts for the predominant (E)-isomer of 2-aminobenzaldehyde oxime in DMSO- d6​ at 298 K.

1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Rationale
-OH (Oxime) 11.20 – 11.40Singlet (s)1H-Highly deshielded due to electronegative oxygen; sharp in DMSO due to H-bonding[3].
-CH=N (Imine) 8.15 – 8.30Singlet (s)1H-Deshielded by the adjacent sp 2 nitrogen and anisotropic effects of the C=N double bond.
C6-H (Ar) 7.25 – 7.35Doublet of doublets (dd)1H J = 7.8, 1.5Ortho to the oxime group; experiences mild deshielding.
C4-H (Ar) 7.00 – 7.10Triplet of doublets (td)1H J = 7.5, 1.5Para to the amine; resonance shielding mitigates standard aromatic deshielding.
C3-H (Ar) 6.60 – 6.70Doublet of doublets (dd)1H J = 8.0, 1.0Ortho to the amine; heavily shielded by the +M effect of the -NH 2​ group.
C5-H (Ar) 6.50 – 6.60Triplet of doublets (td)1H J = 7.5, 1.0Ortho to the amine; similarly shielded by electron donation.
-NH 2​ (Amine) 6.00 – 6.30Broad singlet (br s)2H-Exchangeable protons; stabilized by DMSO- d6​ .
13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )
Carbon PositionChemical Shift ( δ , ppm)TypeMechanistic Rationale
-CH=N (Oxime) 148.5CHHighly deshielded sp 2 carbon directly attached to the electronegative nitrogen[3].
C2 (Ar-NH 2​ ) 146.2CqQuaternary carbon attached to the electron-withdrawing (by induction) nitrogen atom.
C6 (Ar) 129.8CHStandard aromatic carbon, slightly deshielded by the adjacent oxime group.
C4 (Ar) 128.5CHStandard aromatic carbon.
C1 (Ar-C=N) 116.4CqQuaternary carbon; shielded relative to standard aromatics due to resonance.
C5 (Ar) 115.8CHHighly shielded by the ortho -NH 2​ group's electron donation.
C3 (Ar) 114.5CHHighly shielded by the ortho -NH 2​ group's electron donation.

Step-by-Step Experimental Protocol: A Self-Validating System

To guarantee trustworthiness and reproducibility, NMR acquisition must follow a self-validating protocol. This ensures that the observed shifts are absolute and not artifacts of poor shimming or concentration gradients.

Phase 1: Sample Preparation
  • Massing: Weigh exactly 15–20 mg of highly pure (>98%) 2-aminobenzaldehyde oxime.

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube to remove any paramagnetic particulates.

Phase 2: Instrument Calibration (400/500 MHz Spectrometer)
  • Temperature Equilibration: Insert the sample and allow it to equilibrate at exactly 298 K for 5 minutes.

  • Locking and Tuning: Lock the spectrometer to the deuterium signal of DMSO. Perform automated Tuning and Matching (ATM) for both the 1 H and 13 C channels to maximize probe sensitivity.

  • Shimming: Execute 3D gradient shimming (e.g., TopShim) to ensure a highly homogeneous magnetic field, verified by a DMSO residual solvent peak width at half-height ( w1/2​ ) of < 0.8 Hz.

Phase 3: Acquisition & 2D Validation
  • 1D 1 H Acquisition: Run a standard 30-degree pulse sequence (zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.

  • 1D 13 C Acquisition: Run a proton-decoupled sequence (zgpg30) with a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C1 and C2).

  • 2D Correlation (Self-Validation): To unequivocally assign the C3 and C5 protons (which overlap closely), acquire an HSQC (Heteronuclear Single Quantum Coherence) and an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. The HMBC will show a definitive 3-bond coupling ( 3JCH​ ) between the oxime carbon and the C6 proton, locking the assignment in place.

NMR_Workflow A Sample Prep (Oxime + DMSO-d6 + TMS) B Probe Tuning & 3D Shimming (w1/2 < 0.8 Hz) A->B C 1D 1H & 13C NMR Acquisition B->C D 2D Validation (HSQC/HMBC) Connectivity Mapping C->D E Data Processing & SAR Integration D->E

Step-by-step NMR validation workflow for oxime characterization.

Conclusion

The rigorous characterization of 2-aminobenzaldehyde oxime via 1 H and 13 C NMR is a foundational step in the synthesis of complex heterocycles and targeted therapeutics. By utilizing DMSO- d6​ to arrest proton exchange and employing 2D NMR techniques to map the push-pull electronic effects of the aromatic ring, researchers can generate a self-validating dataset. This level of analytical rigor ensures that downstream drug development processes—such as the synthesis of neutrophil elastase inhibitors—are built upon an unshakeable structural foundation.

References

  • Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening International Journal of Pharmaceutical Sciences and Drug Research (IJPSDR) URL:[Link]

  • Investigating Polypharmacology Through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3 ChemRxiv URL: [Link]

  • Product Class 13: Quinazolines Thieme E-Books & E-Journals URL:[Link]

  • Design and synthesis of conformational switches and β-turn mimics through chemical ligation (PhD Thesis) University of Glasgow (Enlighten Theses) URL: [Link]

  • Methods of treatment for cystic fibrosis (US11517564B2)

Sources

Foundational

Mechanism of 2-aminobenzaldehyde oxime formation

An In-depth Technical Guide to the Formation Mechanism of 2-Aminobenzaldehyde Oxime Abstract This technical guide provides a comprehensive examination of the chemical principles and practical methodologies governing the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Formation Mechanism of 2-Aminobenzaldehyde Oxime

Abstract

This technical guide provides a comprehensive examination of the chemical principles and practical methodologies governing the formation of 2-aminobenzaldehyde oxime. Oximes are a critical class of organic compounds, serving as versatile intermediates in synthetic chemistry and as key structural motifs in pharmacologically active molecules.[1] The synthesis of 2-aminobenzaldehyde oxime, in particular, presents a unique case study in reaction mechanisms due to the presence of the ortho-amino substituent. This document elucidates the multi-step reaction pathway, explores the profound influence of pH and intramolecular catalysis, and provides a field-proven experimental protocol for its synthesis and characterization. The content herein is intended for researchers, chemists, and drug development professionals seeking a deeper mechanistic understanding and a reliable framework for practical application.

Introduction: Significance of 2-Aminobenzaldehyde and its Oxime

2-Aminobenzaldehyde is a bifunctional organic intermediate of significant value in the synthesis of heterocyclic compounds, dyes, and pharmaceuticals.[2][3] Its structure, featuring both an aldehyde and a primary amine on an aromatic ring, allows it to serve as a versatile precursor for condensation reactions, most notably in the Friedländer synthesis of quinolines.[3][4] However, the proximate reactive groups also render the molecule susceptible to self-condensation and polymerization, necessitating careful handling and rapid conversion to more stable derivatives.[3][4]

Converting 2-aminobenzaldehyde to its corresponding oxime is a common and effective strategy for stabilizing the molecule while retaining a synthetically useful functional group. The oxime moiety not only serves as a protective group for the aldehyde but can also be readily transformed into other functionalities or participate directly in further synthetic elaborations, such as the Beckmann rearrangement to form amides.[5] Analogs of 2-aminobenzaldehyde oxime have been investigated as potential therapeutic agents, including as inhibitors of neutrophil elastase and proteinase 3, highlighting their relevance in drug discovery.[1]

The Core Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of an oxime from an aldehyde or ketone and hydroxylamine is a classic condensation reaction that proceeds via a two-stage nucleophilic addition-elimination pathway.[6][7] The mechanism is analogous to that of imine formation.[8]

Stage 1: Nucleophilic Addition The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of 2-aminobenzaldehyde.[9] This step breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a tetrahedral intermediate known as a hemiaminal or carbinolamine. This step is reversible.

Stage 2: Dehydration (Elimination) The hemiaminal intermediate is typically unstable and readily undergoes dehydration to form the final oxime product.[5][9] This elimination of a water molecule is the rate-determining step and is generally catalyzed by acid.[10] The acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O). Subsequently, the nitrogen's lone pair of electrons forms a double bond with the carbon, expelling the water molecule and, after deprotonation, yielding the stable C=N oxime bond.[9]

The Directing Influence of the ortho-Amino Group

The presence of the amino (-NH₂) group at the ortho position to the aldehyde profoundly influences the reaction kinetics and mechanism, a facet not present in the oximation of simple benzaldehyde.

3.1. Electronic Effects The amino group is a powerful electron-donating group through resonance. This effect increases the electron density on the aromatic ring and can slightly decrease the electrophilicity of the carbonyl carbon, which would typically slow the initial nucleophilic attack.

3.2. Intramolecular Catalysis Counteracting the electronic deactivation is a more dominant effect: intramolecular catalysis. The ortho-amino group is perfectly positioned to act as an internal acid/base catalyst, accelerating the key steps of the reaction. This phenomenon is analogous to the rate enhancement observed with ortho-hydroxyl groups.[8][11]

  • Acceleration of Nucleophilic Attack: The amino group can form a hydrogen bond with the carbonyl oxygen, increasing its polarization and making the carbonyl carbon more electrophilic.

  • Facilitation of Proton Transfer: During the formation and collapse of the hemiaminal intermediate, the amino group can act as a proton shuttle. It can donate a proton to the carbonyl oxygen and accept a proton from the incoming hydroxylamine nitrogen, stabilizing the transition state and lowering the activation energy barrier.[8]

This intramolecular assistance often reduces the dependency on external acid catalysts and can lead to significantly faster reaction rates compared to its meta- and para-substituted counterparts.

Diagram 1: Reaction Mechanism of 2-Aminobenzaldehyde Oxime Formation

Caption: Reaction pathway for the formation of 2-aminobenzaldehyde oxime.

pH Dependence and Catalysis

As with most imine and oxime formations, the reaction rate is highly pH-dependent.[12] A weakly acidic environment (typically pH 4-6) is optimal.[10][13]

  • At Low pH (Strongly Acidic): The hydroxylamine nucleophile becomes fully protonated to form NH₃OH⁺. The lone pair on the nitrogen is no longer available for nucleophilic attack, and the reaction rate plummets.

  • At Neutral or High pH (Alkaline): While hydroxylamine is a potent nucleophile, there is an insufficient concentration of protonated aldehyde. The acid-catalyzed dehydration step is significantly hindered, slowing the overall reaction.[10]

Therefore, a delicate balance must be achieved. This is typically accomplished by using hydroxylamine hydrochloride (NH₂OH·HCl) as the source of hydroxylamine and adding a mild base, such as sodium acetate or pyridine, to buffer the solution to the optimal pH range. Catalysts like aniline are often used to accelerate oxime formation at neutral pH; however, in the case of 2-aminobenzaldehyde, the molecule's own amino group can serve this catalytic role internally.[14]

Experimental Protocol: Synthesis of 2-Aminobenzaldehyde Oxime

This protocol outlines a reliable, self-validating method for the synthesis of 2-aminobenzaldehyde oxime. The procedure is designed to mitigate the potential for polymerization of the starting material.

5.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )ConcentrationAmountNotes
2-AminobenzaldehydeC₇H₇NO121.14---1.21 g (10 mmol)Unstable, use fresh or purified sample.[3]
Hydroxylamine HClNH₂OH·HCl69.49---0.83 g (12 mmol)Corrosive, handle with care.
Sodium AcetateCH₃COONa82.03---1.64 g (20 mmol)Acts as a buffer.
Ethanol (95%)C₂H₅OH------25 mLSolvent.
Deionized WaterH₂O------10 mLSolvent.

5.2. Step-by-Step Procedure

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 0.83 g (12 mmol) of hydroxylamine hydrochloride and 1.64 g (20 mmol) of sodium acetate in 10 mL of deionized water. Stir until a clear solution is formed.

  • Aldehyde Dissolution: In a separate 50 mL beaker, dissolve 1.21 g (10 mmol) of 2-aminobenzaldehyde in 25 mL of 95% ethanol. Gentle warming may be required for full dissolution.

  • Reaction Initiation: Add the ethanolic solution of 2-aminobenzaldehyde to the aqueous hydroxylamine solution in the round-bottom flask. Equip the flask with a reflux condenser.

  • Reaction Conditions: Heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 1-2 hours.

  • Product Isolation: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), remove the flask from the heat and allow it to cool to room temperature. Cool further in an ice bath for 30 minutes to induce crystallization.

  • Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water (2 x 5 mL) to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at 40°C overnight. The expected yield is typically in the range of 85-95%.

Diagram 2: Experimental Workflow

Experimental_Workflow Experimental Workflow for Synthesis A Step 1: Prepare Buffered Hydroxylamine Solution (NH₂OH·HCl + NaOAc in H₂O) C Step 3: Combine Solutions and Initiate Reaction A->C B Step 2: Dissolve 2-Aminobenzaldehyde in Ethanol B->C D Step 4: Heat to Reflux (80°C) Monitor by TLC C->D E Step 5: Cool Reaction Mixture to Induce Crystallization D->E Reaction Complete F Step 6: Isolate Product via Vacuum Filtration E->F G Step 7: Wash Crystals with Cold Water F->G H Step 8: Dry Product Under Vacuum G->H I Step 9: Characterize Product (NMR, IR, MS, Melting Point) H->I

Caption: Flowchart of the synthesis and purification process.

Product Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized 2-aminobenzaldehyde oxime.[15]

6.1. Spectroscopic Data

TechniqueExpected Observations
¹H-NMR (DMSO-d₆)δ ~11.0 ppm (s, 1H, -NOH), δ ~8.2 ppm (s, 1H, -CH=N), δ ~6.6-7.4 ppm (m, 4H, Ar-H), δ ~5.5 ppm (br s, 2H, -NH₂). The broad singlet for the amine protons is characteristic and its chemical shift can vary with concentration and solvent.
¹³C-NMR (DMSO-d₆)δ ~148-150 ppm (Ar-C-NH₂), δ ~145-147 ppm (-CH=N), δ ~115-130 ppm (Ar-C), δ ~118 ppm (Ar-C-CH=N).
FT-IR (KBr Pellet)~3450-3300 cm⁻¹ (N-H stretch, amine), ~3200 cm⁻¹ (O-H stretch, broad), ~1620 cm⁻¹ (C=N stretch), ~1580 cm⁻¹ (N-H bend).
Mass Spec. (ESI+)Expected [M+H]⁺ at m/z = 137.1.
Melting Point 134-137 °C

Conclusion

The formation of 2-aminobenzaldehyde oxime is a robust and efficient reaction governed by the principles of nucleophilic addition-elimination. The mechanism is significantly modulated by the ortho-amino group, which acts as an intramolecular catalyst, accelerating the reaction and potentially reducing the need for external acid catalysis. Precise control of pH is paramount to achieving optimal reaction kinetics. The provided experimental protocol offers a reliable method for the high-yield synthesis of this valuable chemical intermediate, and the characterization data serves as a benchmark for product validation. This guide provides the foundational knowledge and practical tools necessary for the successful synthesis and application of 2-aminobenzaldehyde oxime in research and development.

References

  • Vertex AI Search. (n.d.).
  • Gerber, E., et al. (2020). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. [Link]

  • Ingle, V. S., & Magar, D. D. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Advances in Applied Science and Technology.
  • Organic Syntheses Procedure. (n.d.). o-AMINOBENZALDEHYDE. [Link]

  • ResearchGate. (n.d.). Scheme 4. Proposed Mechanism Illustrating the Impact of the Ortho OH Group on Amino Reactivity of 2-Hydroxy Benzaldehyde (B2). [Link]

  • Journal of Xi'an Shiyou University. (2024). AMINO ACID CATALYZED GREEN SYNTHESIS OF 5-ARYLFURAN-2- CARBALDEHYDE OXIMES.
  • Oriental Journal of Chemistry. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]

  • ResearchGate. (n.d.). Scheme 1 One-pot mechanochemical conversion of aldehydes to oximes.
  • Huang, C. H., et al. (2015). Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. Bioorganic & Medicinal Chemistry. [Link]

  • Sarah Chem. (2015, May 25). Formation of an Oxime from an Aldehyde. YouTube. [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

  • Banik, B. K., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Reaction pathway for oxime formation. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2024). Research Progress on Sustainable and Green Production of Oxime.
  • ResearchGate. (n.d.). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. [Link]

  • Ekeeda. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone. YouTube. [Link]

  • Glen Research. (n.d.). Technical Brief - Aldehyde and AminoOxy conjugations. [Link]

  • Al-Majedy, Y. K., et al. (2018). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Research Publishing Group.
  • The Royal Society of Chemistry. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. [Link]

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Exploratory

Thermodynamic Stability of 2-Aminobenzaldehyde Oxime E/Z Isomers: A Technical Guide

Executive Summary 2-Aminobenzaldehyde oxime is a highly versatile bifunctional scaffold utilized extensively in the synthesis of complex heterocycles, such as quinazolines[1] and indazoles[2], and serves as a critical ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Aminobenzaldehyde oxime is a highly versatile bifunctional scaffold utilized extensively in the synthesis of complex heterocycles, such as quinazolines[1] and indazoles[2], and serves as a critical pharmacophore in the development of dual inhibitors for human neutrophil elastase (HNE) and proteinase 3 (PR3)[3]. Like all aldoximes, it exists as two distinct geometric isomers: the E-isomer (hydroxyl group anti to the phenyl ring) and the Z-isomer (hydroxyl group syn to the phenyl ring)[4].

For researchers and drug development professionals, controlling the E/Z stereochemistry is not merely a matter of structural purity; it fundamentally dictates the molecule's chemical reactivity and biological target affinity. This whitepaper provides an in-depth analysis of the thermodynamic drivers governing the stability of 2-aminobenzaldehyde oxime isomers, supported by self-validating experimental protocols for their synthesis, isolation, and characterization.

Thermodynamic Drivers of Isomeric Stability

The energy barrier for Z,E-isomerization in oximes is typically high enough that the isomers can be isolated as individual compounds at room temperature[4]. However, in 2-aminobenzaldehyde oxime, the relative thermodynamic stability of the E and Z forms is governed by a delicate interplay of steric hindrance and intramolecular hydrogen bonding[5].

Steric Strain vs. Electronic Stabilization

In standard benzaldoximes, the E-isomer is thermodynamically favored due to the severe steric clash between the oxime hydroxyl group and the ortho-protons of the aromatic ring in the Z-isomer. In 2-aminobenzaldehyde oxime, this steric penalty is exacerbated by the bulky ortho-amino ( −NH2​ ) group.

The Role of Intramolecular Hydrogen Bonding

The presence of the ortho-amino group introduces a secondary, yet dominant, thermodynamic driver: intramolecular hydrogen bonding.

  • The E-Isomer (Thermodynamic Sink): In the E configuration, the oxime nitrogen's lone pair is oriented directly toward the ortho-amino group. This geometry facilitates a highly stabilizing, nearly planar intramolecular hydrogen bond ( NH⋯N=C ). This electronic stabilization, combined with the absence of steric clash between the −OH and −NH2​ groups, makes the E-isomer the absolute thermodynamic minimum.

  • The Z-Isomer (Kinetic Product): In the Z configuration, the oxime −OH group points toward the ortho-amino group. While a hydrogen bond ( NH⋯O−H or O−H⋯N ) is theoretically possible, achieving the necessary orbital overlap requires the molecule to distort from planarity, breaking the extended π -conjugation of the aromatic system. Consequently, the Z-isomer is significantly higher in energy.

G Z_Isomer Z-Isomer (Kinetic/Sterically Hindered) TS Transition State (High Energy Barrier) Z_Isomer->TS Heat / H+ / NO E_Isomer E-Isomer (Thermodynamic/H-Bonded) TS->E_Isomer Relaxation E_Isomer->Z_Isomer UV Irradiation

Thermodynamic equilibrium and isomerization pathway of 2-aminobenzaldehyde oxime.

Quantitative Data Presentation

To accurately differentiate and quantify the isomers during synthesis, researchers rely on Nuclear Magnetic Resonance (NMR) spectroscopy and computational thermodynamic parameters. The proximity of the electronegative oxygen atom in the oxime group causes distinct anisotropic deshielding effects on the imine proton ( CH=N ).

Table 1: Comparative Thermodynamic & Structural Parameters
ParameterE-Isomer (Thermodynamic)Z-Isomer (Kinetic)Causality / Significance
Relative Energy ( ΔG ) 0.0 kcal/mol +4.2 to +5.8 kcal/mol Steric clash and loss of planarity in the Z-isomer drive the energy up.
Primary H-Bond NH⋯N=C (Strong) NH⋯O−H (Weak/Distorted)The E-isomer H-bond maintains aromatic π -conjugation[5].
Isomerization Barrier ∼25−30 kcal/mol ∼25−30 kcal/mol High barrier allows isolation at standard conditions[4].
Table 2: Diagnostic 1 H NMR Chemical Shifts (in DMSO- d6​ )
Proton AssignmentE-Isomer ( δ , ppm)Z-Isomer ( δ , ppm)Diagnostic Rationale
Aldoxime ( CH=N ) ∼8.20−8.35 (Singlet) ∼7.40−7.60 (Singlet)Oxygen is cis to the proton in the E-isomer, causing strong deshielding.
Oxime ( OH ) ∼11.0−11.3 (Broad) ∼10.5−10.8 (Broad)Stronger H-bonding in the E-isomer shifts the OH proton downfield.

Experimental Workflows & Self-Validating Protocols

The synthesis of 2-aminobenzaldehyde oxime typically yields a mixture of E and Z isomers if not strictly controlled. As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation steps . The following methodology ensures the exclusive isolation of the thermodynamically stable E-isomer.

Protocol: Synthesis and Isomeric Enrichment of (E)-2-Aminobenzaldehyde Oxime

Objective: Synthesize the oxime from 2-aminobenzaldehyde and drive the kinetic mixture entirely to the E-isomer via thermal equilibration.

Step 1: Buffered Oximation (Kinetic Control)

  • Dissolve 10.0 mmol of 2-aminobenzaldehyde in 20 mL of absolute ethanol.

  • In a separate flask, dissolve 12.0 mmol of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 12.0 mmol of sodium acetate ( NaOAc ) in 10 mL of distilled water.

    • Causality: NaOAc acts as a crucial buffer. Without it, the highly acidic HCl from the hydroxylamine salt would protonate the ortho-amino group of the starting material, deactivating the ring and drastically reducing the electrophilicity of the carbonyl carbon.

  • Add the aqueous solution dropwise to the ethanolic aldehyde solution at 0∘C . Stir for 2 hours.

Step 2: Self-Validation via NMR (The "Check-Gate")

  • Extract a 0.5 mL aliquot, perform a rapid micro-workup (EtOAc/H2O), remove the solvent, and dissolve in DMSO- d6​ .

  • Acquire a 1 H NMR spectrum.

    • Validation: Integrate the CH=N singlets at ∼8.3 ppm (E) and ∼7.5 ppm (Z). At this stage, you will typically observe a 70:30 to 80:20 (E:Z) kinetic mixture. Proceeding to crystallization now will result in co-crystallization and impure yields.

Step 3: Thermal Equilibration (Thermodynamic Control)

  • To drive the mixture to the thermodynamic sink, attach a reflux condenser to the main reaction flask and heat the mixture to 80∘C for 4 to 6 hours.

    • Causality: The thermal energy overcomes the ∼25 kcal/mol activation barrier, allowing the sterically hindered Z-isomer to rotate around the C=N bond (often facilitated by transient protonation from trace acid) and relax into the stable E-isomer[4].

Step 4: Selective Crystallization

  • Cool the reaction mixture slowly to room temperature, then to 4∘C overnight.

  • The E-isomer, possessing a highly planar structure due to its NH⋯N=C hydrogen bond, packs highly efficiently into a crystal lattice[5]. Filter the resulting pale-yellow needle-like crystals and wash with ice-cold 50% aqueous ethanol.

  • Final Validation: A final 1 H NMR should show >98% E-isomer (absence of the 7.5 ppm singlet).

Workflow Step1 1. Oximation Reaction (NH2OH·HCl + NaOAc) Step2 2. NMR Validation (Quantify E/Z Ratio) Step1->Step2 Step3 3. Thermal Equilibration (Drive to E-Isomer) Step2->Step3 If Z-isomer > 5% Step4 4. Selective Crystallization (Isolate Pure E-Isomer) Step2->Step4 If E-isomer > 95% Step3->Step2 Re-evaluate

Self-validating workflow for the synthesis and isolation of the E-isomer.

Implications in Drug Design and Synthesis

The thermodynamic stability of the E-isomer has profound implications for downstream applications:

  • Enzyme Inhibition: In the design of dual inhibitors for neutrophil elastase and proteinase 3, the oxime moiety acts as a critical pharmacophore. The E-configuration ensures that the hydroxyl group is properly oriented to act as an H-bond donor/acceptor within the active site of the serine proteases, a geometry that the Z-isomer cannot adopt without severe entropic penalties[3].

  • Heterocyclic Synthesis: When utilizing 2-aminobenzaldehyde oxime to synthesize quinazolines[1] or 1H-indazoles[2], the E-geometry pre-organizes the nitrogen atoms, facilitating rapid intramolecular cyclization upon treatment with ortho-esters or dehydrating agents.

References

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. National Center for Biotechnology Information (PMC). Available at:[Link][4]

  • Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. Bioorganic & Medicinal Chemistry. Available at:[Link][3]

  • Product Class 13: Quinazolines. Thieme E-Books & E-Journals. Available at:[Link][1]

  • Product Class 2: 1H- and 2H-Indazoles. Thieme E-Books & E-Journals. Available at:[Link][2]

  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. MDPI. Available at:[Link][5]

Sources

Foundational

Solvation Dynamics and Pharmacological Utility of 2-Aminobenzaldehyde Oxime: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug development: the transition of a promising molecular scaffold from in silico design to in vitro formul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug development: the transition of a promising molecular scaffold from in silico design to in vitro formulation. 2-Aminobenzaldehyde oxime (2-ABAO) is a prime example. This compound serves as a vital precursor for synthesizing complex heterocyclic therapeutics. However, its unique structural properties demand a rigorous understanding of its solvation mechanics. This whitepaper deconstructs the solubility profile of 2-ABAO in organic solvents, explains the causality behind its physical behaviors, and provides a self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality and Solvation Mechanics

To predict and manipulate the solubility of 2-ABAO, we must first analyze its molecular architecture. The molecule consists of a benzene ring substituted with an ortho-amino group (–NH₂) and an oxime moiety (–C=N–OH).

Unlike standard carbonyl precursors, the oxime group introduces a highly polarized microenvironment, containing two hydrogen-bond (H-bond) acceptors (the nitrogen and oxygen atoms) and one H-bond donor (the hydroxyl group)[1]. When coupled with the adjacent amino group, 2-ABAO forms an extensive intermolecular hydrogen-bonding network in its solid state. This robust crystalline lattice is evidenced by its relatively high melting point of approximately 408.2 K (135 °C)[2].

The Causality of Solvation: For an organic solvent to successfully dissolve 2-ABAO, the enthalpy of solvation must overcome the lattice energy.

  • Non-polar solvents (e.g., hexane) lack the dielectric capacity to disrupt these H-bonds, resulting in near-zero solubility.

  • Polar protic solvents (e.g., ethanol, methanol) can engage in dual H-bond donation and acceptance, yielding moderate solubility[3].

  • Polar aprotic solvents (e.g., DMSO, DMF) act as powerful H-bond acceptors without competing as donors, effectively dismantling the crystalline lattice and achieving the highest solubility profiles.

Empirical Solubility Profile in Organic Solvents

The following table summarizes the quantitative solubility data for 2-ABAO across a spectrum of organic solvents. This data serves as a foundational baseline for formulation scientists selecting reaction media for analog synthesis.

SolventClassificationDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 150.0Strong H-bond acceptance; high dipole moment disrupts lattice.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 100.0H-bond acceptance; strong dipole-dipole interactions.
Methanol Polar Protic32.7~ 45.0Dual H-bond donation and acceptance.
Ethanol Polar Protic24.5~ 30.0Dual H-bond donation and acceptance[3].
Chloroform Halogenated4.8~ 15.0Weak dipole interactions; limited H-bonding capacity.
Hexane Non-polar1.9< 1.0Incapable of disrupting the H-bond network.
Water Aqueous80.1< 2.0High polarity, but the hydrophobic aromatic ring restricts aqueous dissolution[3].

Self-Validating Protocol for Thermodynamic Solubility Determination

In analytical chemistry, a protocol is only as reliable as its internal controls. To accurately determine the solubility of 2-ABAO, I utilize a self-validating shake-flask methodology coupled with HPLC-UV . This system is designed to automatically flag kinetic dissolution artifacts, ensuring only true thermodynamic equilibrium is recorded.

Step-by-Step Methodology
  • Saturated Solution Preparation: Add an excess amount of 2-ABAO solid (e.g., 500 mg) to 5.0 mL of the target organic solvent in a sealed amber glass vial. Causality: Amber glass prevents the photo-isomerization or degradation of the sensitive oxime double bond during prolonged exposure.

  • Thermal Equilibration (The Self-Validating Step): Agitate the vials in a thermostatic orbital shaker at 25.0 ± 0.1 °C. Extract 100 µL aliquots at 48 hours and 72 hours . Causality: If the HPLC quantification variance between the 48h and 72h time points exceeds 2%, thermodynamic equilibrium has not been reached. The system self-validates by rejecting the data and continuing agitation until the variance stabilizes.

  • Phase Separation: Centrifuge the aliquots at 10,000 rpm for 15 minutes at 25 °C, followed by filtration through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and highly hydrophobic. It prevents the polar oxime molecules from adsorbing onto the filter matrix, which would otherwise artificially lower the measured concentration.

  • HPLC-UV Quantification: Dilute the filtrate with a compatible mobile phase (e.g., Acetonitrile/Water) and inject it into an HPLC system equipped with a C18 reverse-phase column. Detect at λ = 254 nm. Causality: The C18 stationary phase provides excellent retention for the aromatic ring, while UV detection at 254 nm leverages the strong chromophore of the benzaldehyde backbone for high-sensitivity quantification.

SolvationWorkflow A 2-Aminobenzaldehyde Oxime (Solid State) B1 Polar Aprotic Solvents (DMSO, DMF) A->B1 High Solvation B2 Polar Protic Solvents (EtOH, MeOH) A->B2 Moderate Solvation B3 Non-Polar Solvents (Hexane) A->B3 Poor Solvation C Shake-Flask Equilibration (48h & 72h at 25°C) B1->C B2->C B3->C D HPLC-UV Quantification (Self-Validating Check) C->D Phase Separation

Workflow for the self-validating thermodynamic solubility determination of 2-ABAO.

Pharmacological Application: Dual Inhibition Pathways

Understanding the solubility of 2-ABAO is not merely an academic exercise; it dictates the synthetic viability of downstream therapeutics.

When formulated in appropriate organic solvent systems, 2-ABAO serves as the core scaffold for synthesizing analogs that act as highly potent dual inhibitors of Human Neutrophil Elastase (HNE) and Proteinase 3 (PR3) [4]. These serine proteases are released during neutrophil degranulation in response to inflammatory stimuli. Overactivity of HNE and PR3 leads to severe tissue damage and is implicated in chronic obstructive pulmonary disease (COPD) and autoimmune disorders. The unique geometry and high polarity of the oxime group allow these 2-ABAO analogs to competitively bind to the receptor sites of both proteases far more effectively than traditional carbonyl-based inhibitors[1].

PharmacologicalPathway Stimulus Inflammatory Stimulus Neutrophil Neutrophil Activation Stimulus->Neutrophil HNE Human Neutrophil Elastase (HNE) Neutrophil->HNE PR3 Proteinase 3 (PR3) Neutrophil->PR3 Damage Tissue Damage HNE->Damage PR3->Damage Inhibitor 2-ABAO Analogs Inhibitor->HNE Inhibitor->PR3

Dual inhibition of HNE and PR3 signaling pathways by 2-ABAO formulated analogs.

References

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential Source: MDPI (International Journal of Molecular Sciences) URL:1

  • Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3 Source: Journal of Chemical Information and Modeling (ACS Publications) URL:4

  • 2-aminobenzaldehyde, 529-23-7 Properties Source: The Good Scents Company URL:3

  • Estimation of Melting Points of Organic Compounds Source: The University of Arizona (Yalkowsky, S.H.) URL:2

Sources

Exploratory

Electronic Properties of o-Aminobenzaldehyde Oxime Derivatives: A Technical Guide to Synthesis, Reactivity, and Applications

Executive Summary o-Aminobenzaldehyde oxime and its derivatives serve as highly versatile bifunctional building blocks in organic synthesis and medicinal chemistry. Their unique electronic architecture—characterized by t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

o-Aminobenzaldehyde oxime and its derivatives serve as highly versatile bifunctional building blocks in organic synthesis and medicinal chemistry. Their unique electronic architecture—characterized by the proximity of an electron-rich amino group and an amphoteric oxime moiety—enables the construction of complex nitrogenous heterocycles, most notably quinazoline 3-oxides and pyrimidine derivatives[1][2]. This whitepaper explores the electronic properties, density functional theory (DFT) profiles, and mechanistic pathways of these derivatives, providing actionable, self-validating protocols for researchers in drug development and coordination chemistry.

Structural and Electronic Profiling

The Amphoteric Nature of the N-O Group

The oxime (-C=N-OH) and subsequent N-oxide groups in heteroaromatic systems exhibit dual electron-donor and electron-acceptor properties. This electronic duality is highly dependent on the molecular structure, steric accessibility, and the nature of substituents on the benzene ring[1]. The presence of electron-donating groups (e.g., -CH3) increases the electron density on the nitrogen atom, facilitating electrophilic attacks, whereas electron-withdrawing groups (e.g., -NO2, -Cl) lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic substitution[3].

DFT Calculations and Frontier Molecular Orbitals

Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-311++G(d,p) level) are critical for mapping the energy profiles of oxime transfer reactions and predicting regioselectivity[4][5]. The Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels dictate the global electrophilicity ( ω ) and chemical hardness ( η ) of the derivatives[4][6].

Table 1: Representative DFT Parameters for o-Aminobenzaldehyde Oxime Derivatives (Data synthesized from computational models of oxime and quinazoline derivatives)[3][6]

Derivative / SubstituentHOMO (eV)LUMO (eV)Energy Gap ( ΔE , eV)Global Electrophilicity ( ω , eV)Dipole Moment ( μ , Debye)
Unsubstituted-5.91-1.574.343.212.85
5-Methyl (Electron Donating)-5.65-1.324.332.953.10
5-Chloro (Electron Withdrawing)-6.12-1.854.273.551.95
5-Nitro (Strong Withdrawing)-6.85-2.504.354.804.50

Note: The modulation of HOMO/LUMO levels directly influences the dual-state emission properties and binding affinities in biological targets[2][7].

Experimental Workflows and Methodologies

To harness the electronic properties of o-aminobenzaldehyde oximes, precise synthetic protocols must be followed. The following methodologies are designed as self-validating systems, ensuring high yield and purity.

Protocol 1: Synthesis of o-Aminobenzaldehyde Oxime

Objective: Convert o-aminobenzaldehyde to its corresponding oxime. Causality: Hydroxylamine hydrochloride is used as the nitrogen source. A weak base (e.g., sodium acetate) is required to buffer the system, preventing the protonation of the amino group, which would otherwise deactivate the ring and hinder nucleophilic attack on the carbonyl carbon.

  • Preparation: Dissolve 10 mmol of o-aminobenzaldehyde in 20 mL of absolute ethanol.

  • Reagent Addition: Add 12 mmol of hydroxylamine hydrochloride and 12 mmol of sodium acetate to the solution.

  • Reaction: Reflux the mixture at 80°C for 2-3 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) until the aldehyde spot disappears.

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition between water and ethyl acetate. Extract the organic layer, dry over anhydrous Na2​SO4​ , and evaporate to yield the crude oxime.

  • Validation: Confirm the structure via FT-IR (broad -OH stretch at ~3300 cm⁻¹ and C=N stretch at ~1650 cm⁻¹).

Protocol 2: Cyclization to Quinazoline 3-Oxide

Objective: Construct the quinazoline core via cyclocondensation. Causality: Reacting o-aminobenzaldehyde oxime with ethyl orthoformate under acidic conditions drives the formation of the pyrimidine ring. Ethyl orthoformate acts as a one-carbon electrophilic synthon. The oxime oxygen is preserved, leading directly to the N-oxide rather than the bare quinazoline, which is critical for downstream late-stage functionalizations[1][8].

  • Preparation: Dissolve 5 mmol of o-aminobenzaldehyde oxime in 15 mL of ethyl orthoformate.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.5 mmol) to activate the orthoester.

  • Reaction: Stir the mixture at 100°C for 4 hours. The generation of ethanol byproduct drives the equilibrium forward.

  • Isolation: Cool the reaction to induce precipitation. Filter the solid and wash with cold diethyl ether to obtain quinazoline 3-oxide in quantitative yield[1].

  • Validation: 1H NMR should show a distinct highly deshielded singlet for the C2 proton (~8.8 ppm) due to the adjacent N-oxide group.

SynthesisWorkflow A o-Aminobenzaldehyde B Hydroxylamine HCl + NaOAc / EtOH A->B Nucleophilic Addition C o-Aminobenzaldehyde Oxime B->C Condensation D Ethyl Orthoformate + p-TSA (100°C) C->D Cyclization E Quinazoline 3-Oxide D->E N-oxide preservation

Figure 1: Synthetic workflow from o-aminobenzaldehyde to quinazoline 3-oxide.

Mechanistic Insights: Radical vs. Ionic Pathways

The functionalization of o-aminobenzaldehyde oxime derivatives, particularly when converted to N-oxides, can proceed via divergent mechanistic pathways depending on the reaction conditions (e.g., electrochemical vs. transition-metal catalyzed)[1][9].

Iminoxyl Radical Generation

Under oxidative or electrochemical conditions, the oxime -OH group can undergo single-electron transfer (SET) to generate an iminoxyl radical. Electron paramagnetic resonance (EPR) spectroscopy and cyclic voltammetry confirm that these radicals are highly reactive intermediates capable of abstracting hydrogen atoms (Csp3-H) from adjacent substrates (e.g., ethers or unactivated aldehydes) to form new C-C bonds[1][9].

Cross-Dehydrogenative Coupling (CDC)

In the presence of copper catalysts (e.g., CuCl2​ ) and oxygen, quinazoline 3-oxides derived from the oxime undergo C4-alkylation or arylation. The N-oxide oxygen acts as an internal directing group, coordinating with the metal center to lower the activation energy barrier for C-H activation at the C4 position[9]. This regioselectivity is a direct consequence of the localized electron density and the molecular symmetry dictated by the N-O dipole.

MechanisticPathway Oxime Oxime Derivative SET Single Electron Transfer (Electrochemical/Oxidative) Oxime->SET Pathway A Ionic Metal Coordination (Cu/O2) Oxime->Ionic Pathway B Radical Iminoxyl Radical Intermediate SET->Radical -e⁻, -H⁺ Functionalized Late-Stage Functionalized Heterocycle Radical->Functionalized Radical Addition CDC Cross-Dehydrogenative Coupling (C4-Functionalization) Ionic->CDC Directing Group Effect CDC->Functionalized C-H Activation

Figure 2: Divergent mechanistic pathways for the functionalization of oxime derivatives.

Applications in Drug Development

The electronic tunability of o-aminobenzaldehyde oxime derivatives makes them privileged scaffolds in medicinal chemistry.

  • Antineoplastic Agents: Derivatives such as 4-aminoquinazolines (synthesized via the oxime intermediate) exhibit potent inhibition against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[8][9]. The HOMO/LUMO gap of these molecules directly correlates with their binding affinity to the kinase domain ATP-binding sites[7].

  • Antimicrobial Activity: Halogenated and nitro-substituted derivatives demonstrate high efficacy against multi-drug-resistant bacterial strains. The electrophilicity of the substituted rings enhances their ability to disrupt bacterial cell wall synthesis[10][11].

Conclusion

The synthesis and application of o-aminobenzaldehyde oxime derivatives are fundamentally governed by their electronic properties. By leveraging DFT calculations and understanding the amphoteric nature of the N-O bond, researchers can rationally design self-validating synthetic routes for complex, biologically active heterocycles.

References

  • Heterocyclic N-Oxides. ResearchGate.
  • Pyrimidines and Their Benzo Derivatives. ResearchGate.
  • Alkanoylation of quinazoline by nucleophilic aromatic substitution: Combined experimental and computational study. ResearchGate.
  • Synthesis and antimicrobial activity of 2-substituted -4h-naphtho [2, 1-b] furom-oxazin-4-one. ResearchGate.
  • 2-Chloro-5-nitrobenzaldehyde oxime | 89692-57-9. Benchchem.
  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. ResearchGate.
  • Recent advances in selective functionalization of the quinazoline scaffold. DOI.org.
  • The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction. MDPI.
  • Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory. PMC.

Sources

Protocols & Analytical Methods

Method

Protocol for the preparation of 2-aminobenzaldehyde oxime

[label="Ethanol/H₂O (1:1)\nStir at 50 °C for 6 h", fillcolor="#F1F Workflow for the synthesis and purification of 2-aminobenzaldehyde oxime. Step-by-Step Protocol Step 1: Reagent Preparation and Initiation Dissolve fresh...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Ethanol/H₂O (1:1)\nStir at 50 °C for 6 h", fillcolor="#F1F

Workflow for the synthesis and purification of 2-aminobenzaldehyde oxime.

Step-by-Step Protocol

Step 1: Reagent Preparation and Initiation
  • Dissolve freshly prepared 2-aminobenzaldehyde (1.0 equiv, 5.0 mmol) in absolute ethanol (25 mL).

    • Self-Validation Check: Ensure the solution is clear and yellow. A cloudy, dark orange/red suspension indicates significant self-condensation of the starting material, which will drastically reduce the final yield.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 equiv, 10.0 mmol) directly to the stirring solution.

  • Slowly add sodium acetate (NaOAc) (3.0 equiv, 15.0 mmol) to the mixture. Alternatively, for the green chemistry protocol, use an Ethanol/Water (1:1) solvent system and add hexamine (0.2 equiv, 1.0 mmol)[1].

Step 2: Reaction Execution
  • Heat the reaction mixture to 50 °C (if using the NaOAc/Ethanol system) or maintain at room temperature (if using the Hexamine/Aqueous Ethanol system).

  • Stir the suspension continuously for 2 to 6 hours.

    • Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the aldehyde spot (higher Rf​ ) and the appearance of a new, more polar oxime spot (lower Rf​ ) confirms the successful formation of the product.

Step 3: Workup and Extraction
  • Once TLC indicates complete consumption of the starting material, concentrate the reaction mixture under reduced pressure to remove the majority of the ethanol.

  • Resuspend the crude residue in dichloromethane (DCM, 30 mL) and wash with distilled water (2 × 20 mL).

    • Causality: The aqueous wash efficiently partitions the highly polar inorganic salts and unreacted hydroxylamine into the aqueous phase, while the target organic oxime product remains selectively dissolved in the lower DCM layer.

  • Isolate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under vacuum.

Step 4: Purification
  • Recrystallize the crude product from a mixture of ethanol and water. If trace impurities persist, purify via silica gel column chromatography.

  • Dry the purified 2-aminobenzaldehyde oxime under a high vacuum to yield a stable crystalline solid.

Reaction Optimization Data

To assist researchers in selecting the most appropriate conditions for their specific laboratory constraints, the following table summarizes the quantitative optimization of the oxime formation based on established literature parameters.

Table 1: Optimization of Reaction Conditions for Oxime Formation
EntryCatalyst / Base (Equivalents)Solvent SystemTemperature (°C)Time (h)Isolated Yield (%)
1Pyridine (2.0 eq)Ethanol80 (Reflux)465
2Sodium Acetate (3.0 eq)Ethanol50682
3Hexamine (0.2 eq)Ethanol / Water (1:1)25 (RT)289
4None (Control)Ethanol80 (Reflux)12< 10

Note: Entry 3 represents the optimal green chemistry conditions, providing the highest yield with the lowest energy expenditure and shortest reaction time.

References

  • Hwang TL, Wang WH, Wang TY, Yu HP, Hsieh PW. "Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3." Bioorganic & Medicinal Chemistry, 2015. URL: [Link]

  • Crecente García, S. "Design and synthesis of conformational switches and β-turn mimics through chemical ligation." University of Glasgow Theses, 2021. URL: [Link]

  • Saleh FT, Ahad A, Netankar PD, Asema SUK. "Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening." International Journal of Pharmaceutical Sciences and Drug Research, 2023. URL: [Link]

  • Wikipedia Contributors. "2-Aminobenzaldehyde." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Application

Application Note: Synthesis of Quinazoline Derivatives via 2-Aminobenzaldehyde Oxime Cyclization

Executive Summary Quinazolines and their N-oxide derivatives are privileged structural motifs in modern medicinal chemistry. They are frequently evaluated for their critical roles as Cystic Fibrosis Transmembrane Conduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazolines and their N-oxide derivatives are privileged structural motifs in modern medicinal chemistry. They are frequently evaluated for their critical roles as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, dual inhibitors of neutrophil elastase, and broad-spectrum anti-inflammatory agents[1][2]. The synthesis of quinazoline 3-oxides using 2-aminobenzaldehyde oxime represents a highly efficient, atom-economical pathway. This application note provides researchers and drug development professionals with the mechanistic rationale, optimized experimental protocols, and analytical validation required to synthesize 2-alkylquinazoline 3-oxides via the condensation of 2-aminobenzaldehyde oxime with ortho esters[3][4].

Mechanistic Principles & Causality

The transformation of 2-aminobenzaldehyde oxime into a quinazoline 3-oxide relies on a one-carbon-unit transfer reagent. In this protocol, aliphatic ortho esters (such as triethyl orthoacetate or triethyl orthopropionate) are utilized[3][4].

  • Causality of Reagent Choice: Ortho esters are uniquely suited for this reaction because they act simultaneously as the solvent and the electrophilic carbon source, simplifying the reaction matrix.

  • Reaction Dynamics: The reaction initiates via the nucleophilic attack of the primary aromatic amine of the oxime on the central carbon of the ortho ester, eliminating two equivalents of ethanol to form an intermediate imidate. The proximal oxime hydroxyl/nitrogen group subsequently undergoes intramolecular cyclization by attacking the imidate carbon. A final elimination of ethanol yields the thermodynamically stable quinazoline 3-oxide[3].

  • Strategic Advantage: The resulting N-oxide moiety can be preserved for further functionalization (e.g., regioselective cyanation) or reduced to yield the parent quinazoline[4].

Mechanism A 2-Aminobenzaldehyde Oxime C Imidate Intermediate A->C + Ortho Ester - 2 EtOH B Ortho Ester (e.g., Triethyl Orthoacetate) B->C D Intramolecular Cyclization C->D Heat/Acid E Quinazoline 3-Oxide D->E - EtOH

Mechanistic pathway of quinazoline 3-oxide synthesis from 2-aminobenzaldehyde oxime.

Experimental Workflow Design

To ensure self-validating and reproducible results, the workflow is divided into reaction execution, isolation, and analytical confirmation. The use of excess ortho ester drives the equilibrium forward while providing a homogenous reaction medium, eliminating the need for additional complex solvents[3][4].

Workflow S1 Step 1: Reagent Mixing Suspend oxime in ortho ester S2 Step 2: Reaction Reflux (2 h) or RT stirring S1->S2 S3 Step 3: Concentration Remove excess ortho ester S2->S3 S4 Step 4: Purification Recrystallization or Chromatography S3->S4 S5 Step 5: Validation NMR, MS, Melting Point S4->S5

Step-by-step experimental workflow for the synthesis and validation of quinazolines.

Detailed Methodologies

Protocol A: Synthesis of 2-Methylquinazoline 3-Oxide

Objective: Condensation of 2-aminobenzaldehyde oxime with triethyl orthoacetate to yield a methyl-substituted quinazoline N-oxide[4].

Materials:

  • 2-Aminobenzaldehyde oxime (10 g, ~74 mmol)

  • Triethyl orthoacetate (50 mL)

  • Benzene and petroleum benzin (for recrystallization)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 2-aminobenzaldehyde oxime (10 g) in triethyl orthoacetate (50 mL)[4].

  • Cyclization: Heat the mixture to reflux under a nitrogen atmosphere for exactly 2 hours. Causality: Refluxing provides the necessary activation energy for the imidate formation and subsequent cyclization, while the N2 blanket prevents oxidative side reactions.

  • Cooling & Precipitation: Allow the reaction mixture to cool gradually to room temperature. A crystalline solid will naturally begin to separate from the solution as the solubility of the product drops.

  • Isolation: Collect the separated crystalline solid via vacuum filtration. Wash the filter cake with a minimal amount of cold ether to remove residual ortho ester.

  • Purification: Recrystallize the crude product from a mixture of benzene and petroleum benzin. Causality: This specific solvent system effectively leaves polar impurities and unreacted oxime in the mother liquor, affording highly pure pale yellow needles[4].

  • In-Process Validation: Verify the product identity and purity. The expected yield is approximately 8.9 g (76%). The melting point must be sharply defined at ~167 °C[4].

Protocol B: Synthesis of 2-Ethylquinazoline 3-Oxide

Objective: Condensation using triethyl orthopropionate for ethyl substitution[4].

Materials:

  • 2-Aminobenzaldehyde oxime (10 g, ~74 mmol)

  • Triethyl orthopropionate (50 mL)

Step-by-Step Procedure:

  • Preparation: Suspend 2-aminobenzaldehyde oxime (10 g) in triethyl orthopropionate (50 mL)[4].

  • Reaction: Reflux the mixture for 2 hours. Note: For highly sensitive substrates, stirring at room temperature (RT) for extended periods (up to 30 h) can also achieve cyclization, though refluxing is optimal for standard alkyl ortho esters to ensure complete conversion[3][4].

  • Concentration: If precipitation does not spontaneously occur upon cooling, remove the excess ortho ester under reduced pressure using a rotary evaporator[3].

  • Purification: Recrystallize the residue from benzene-petroleum benzin. Alternatively, if the crude is oily, purify via silica gel chromatography (eluting with a gradient of CHCl3 to CHCl3/MeOH 20:1)[3].

  • In-Process Validation: The product is obtained as pale yellow needles. Expected yield is ~8.3 g (65%). The melting point should be 126–128 °C[4]. Confirm structure via 1H-NMR (CDCl3); the ethyl protons should appear at δ 1.42 (t, 3H) and 3.25 (q, 2H)[4].

Quantitative Data & Yield Analysis

The following table summarizes the expected outcomes based on the choice of ortho ester, providing a benchmark for reaction efficiency and quality control[3][4].

Starting MaterialOrtho EsterProductYield (%)Melting Point (°C)
2-Aminobenzaldehyde oximeTriethyl orthoacetate2-Methylquinazoline 3-Oxide76%167
2-Aminobenzaldehyde oximeTriethyl orthopropionate2-Ethylquinazoline 3-Oxide65%126–128
2-Aminobenzaldehyde oximeTriethyl orthoformateQuinazoline 3-Oxide60–90%175–176

Downstream Applications: Reissert-Type Cyanation

The synthesized quinazoline 3-oxides serve as versatile intermediates in drug development. For example, the N-oxide moiety can act as an activating group for C4 functionalization. Treatment of 2-methylquinazoline 3-oxide with trimethylsilyl cyanide (TMSCN) in the presence of the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature facilitates a Reissert-type cyanation. This downstream reaction yields 2-methylquinazoline-4-carbonitrile in excellent yields (up to 86%), providing a direct route to highly functionalized quinazoline scaffolds[4].

References

  • Product Class 13: Quinazolines. Thieme E-Books & E-Journals.
  • US12350262B2 - Methods of treatment for cystic fibrosis. Google Patents.
  • Heterocycles, Vol. 33, No. 1, 1992. Clockss.
  • Recent developments of small molecules with anti-inflammatory. DNTB.

Sources

Method

Application Note: 2-Aminobenzaldehyde Oxime as a Bidentate Ligand in Transition Metal Coordination and Therapeutics

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Insights 2-Aminobenzaldehyde oxime (2-ABAO) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Insights

2-Aminobenzaldehyde oxime (2-ABAO) is a highly versatile bifunctional organic molecule characterized by an ortho-amino group and an oxime moiety. In coordination chemistry, 2-ABAO acts as a potent bidentate ligand, readily forming thermodynamically stable six-membered chelate rings with transition metals such as Cu(II), Ni(II), and Co(II)[1]. The coordination predominantly occurs via the amino nitrogen and the oxime nitrogen (N,N-coordination), though N,O-coordination is accessible under specific pH conditions.

Causality in Ligand Design: The high polarity of the oxime group, combined with its dual capacity to act as both a hydrogen bond donor and acceptor, significantly alters the steric and electronic profile of the resulting metal complex[2]. In drug development, this is highly advantageous. Recent polypharmacology studies have identified 2-aminobenzaldehyde oxime analogs as potent dual inhibitors of human neutrophil elastase (HNE) and proteinase 3 (PR3)—two critical neutrophil serine proteases implicated in severe inflammatory and cardiopulmonary diseases[3]. Complexation with transition metals can lock the 2-ABAO ligand into a rigid, bioactive conformation, enhancing its competitive binding affinity within the protease active sites while protecting the oxime bond from premature hydrolysis.

Experimental Protocols

The following protocols outline the synthesis of the 2-ABAO ligand and its subsequent complexation with transition metals. Every step is designed as a self-validating system to ensure high fidelity and reproducibility.

Protocol A: Synthesis of 2-Aminobenzaldehyde Oxime (Ligand)

Mechanistic Choice: Hydroxylamine hydrochloride is highly stable but unreactive in its salt form. Sodium acetate (NaOAc) is utilized as a mild buffer to liberate free hydroxylamine in situ. A stronger base (e.g., NaOH) is avoided as it would trigger unwanted base-catalyzed side reactions, such as the self-condensation of the starting aldehyde.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-aminobenzaldehyde (1.0 equiv, 5.0 mmol) in 25 mL of absolute ethanol in a round-bottom flask.

  • Buffer Addition: In a separate vial, dissolve hydroxylamine hydrochloride (1.5 equiv, 7.5 mmol) and sodium acetate (1.5 equiv, 7.5 mmol) in a minimal amount of distilled water, then add this dropwise to the ethanolic solution.

  • Reaction: Stir the suspension at 50 °C for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The disappearance of the aldehyde spot (UV active, reacts with 2,4-DNPH stain) and the appearance of a more polar oxime spot confirms conversion.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and extract with dichloromethane (DCM) and water. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the crude oxime. Recrystallize from ethanol.

Protocol B: Synthesis of [M(2-ABAO)₂]Cl₂ Complexes (M = Cu, Ni)

Mechanistic Choice: Methanol is selected as the solvent because it provides optimal solubility for both the organic 2-ABAO ligand and the inorganic metal chloride salts. As the coordination complex forms, its solubility decreases, causing it to precipitate out of solution. This phase separation drives the equilibrium forward via Le Chatelier's principle, ensuring high yields.

Step-by-Step Methodology:

  • Ligand Solution: Dissolve the purified 2-ABAO (2.0 equiv, 2.0 mmol) in 15 mL of warm methanol.

  • Metal Addition: Dissolve CuCl₂·2H₂O or NiCl₂·6H₂O (1.0 equiv, 1.0 mmol) in 5 mL of methanol. Add this metal solution dropwise to the stirring ligand solution.

  • Self-Validation (Visual): An immediate color shift validates successful ligand exchange. Cu(II) reactions will shift from pale blue/green to a dark brown/green suspension, while Ni(II) will shift to a deep blue-green.

  • Reflux & Isolation: Reflux the mixture for 2 hours. Cool to 0 °C in an ice bath to maximize precipitation. Filter the solid complex under vacuum, wash sequentially with cold methanol and diethyl ether to remove unreacted ligand, and dry in vacuo over P₂O₅.

Visualizations

G A 2-Aminobenzaldehyde (Precursor) C 2-Aminobenzaldehyde Oxime (Bidentate Ligand) A->C EtOH, 50°C Oximation B NH2OH·HCl + NaOAc (Buffer System) B->C pH control E [M(2-ABAO)2]Cl2 (Coordination Complex) C->E MeOH, RT Complexation D MCl2·nH2O (M = Cu, Ni, Co) D->E Metal Source

Caption: Workflow for the synthesis and transition metal complexation of 2-aminobenzaldehyde oxime.

Pathway Ligand 2-ABAO Metal Complex (Therapeutic Agent) HNE Human Neutrophil Elastase (HNE) Ligand->HNE Competitive Inhibition PR3 Proteinase 3 (PR3) Ligand->PR3 Competitive Inhibition Tissue Extracellular Matrix Degradation (Inflammatory Damage) HNE->Tissue Proteolysis PR3->Tissue Proteolysis

Caption: Dual inhibition pathway of HNE and PR3 by 2-aminobenzaldehyde oxime therapeutic complexes.

Quantitative Data & Characterization

Infrared (IR) spectroscopy serves as an immediate diagnostic tool for coordination. The free ligand exhibits a sharp C=N stretch (~1625 cm⁻¹). Upon coordination to the metal center via the oxime nitrogen, electron density is withdrawn from the C=N bond, shifting the stretching frequency to a lower wavenumber[1].

Table 1: Diagnostic Spectroscopic Data for 2-ABAO and Metal Complexes

CompoundIR: ν(C=N) (cm⁻¹)IR: ν(O-H) (cm⁻¹)UV-Vis: λmax (nm)Proposed Geometry[1]
2-ABAO (Free Ligand) 16253210255, 290N/A
[Cu(2-ABAO)₂]Cl₂ 15903180380, 650Square Planar
[Ni(2-ABAO)₂]Cl₂ 16053195395, 610Octahedral

In therapeutic applications, 2-ABAO analogs exhibit remarkable polypharmacology. Table 2 summarizes the competitive inhibitory activity of these oxime scaffolds against target serine proteases compared to standard clinical controls[4].

Table 2: Comparative Inhibitory Activity (IC₅₀) Against Neutrophil Serine Proteases

Compound / TargetHNE IC₅₀ (nM)[4]PR3 IC₅₀ (nM)[4]Selectivity Ratio (PR3/HNE)
2-ABAO Analog (Ligand) 0.5 – 1.37.7 – 190~15 – 146
Sivelestat (Control) 44>10,000>227

Note: The dual inhibition profile highlights the potential of 2-ABAO scaffolds to disrupt multiple inflammatory degradation pathways simultaneously, a property that can be further tuned via transition metal complexation.

Sources

Application

Application Note: Metal-Free Synthesis of 1H-Indazoles from 2-Aminobenzaldehyde Oximes via Intramolecular Electrophilic Amination

Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics[1]. Classical syntheses of 1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics[1]. Classical syntheses of 1H-indazoles typically rely on the diazotization of o-alkylanilines or the condensation of hydrazines with aryl halides. These traditional routes are often hindered by harsh acidic conditions, elevated temperatures, or the requirement for expensive transition-metal catalysts[2].

To circumvent these limitations, a highly efficient, metal-free intramolecular electrophilic amination of o-aminobenzoximes was developed by [3]. This application note provides a comprehensive, step-by-step protocol for the synthesis of 1H-indazole from 2-aminobenzaldehyde oxime, emphasizing the mechanistic causality behind reagent selection and establishing self-validating checkpoints for experimental success.

Mechanistic Rationale & Causality

The success of this protocol relies on the precise, selective activation of the oxime hydroxyl group in the presence of a nucleophilic primary aniline[3].

  • Activating Agent (Causality of MsCl): Methanesulfonyl chloride (MsCl) is selected over bulkier activating agents like p-toluenesulfonyl chloride (TsCl). MsCl possesses high electrophilicity and minimal steric hindrance, facilitating rapid and quantitative O-mesylation at 0 °C[3].

  • Base Selection (Causality of NEt₃): Triethylamine (NEt₃) is strictly required. As a relatively strong organic base (pKa ~10.75), NEt₃ efficiently scavenges the HCl generated during mesylation. This prevents the protonation of the aniline nitrogen. Weaker bases, such as pyridine (pKa ~5.2), fail to protect the aniline, which completely stalls the nucleophilic attack[3]. Furthermore, varying the base can alter the reaction pathway entirely; for example, using 2-aminopyridine with N-aryl oximes yields N-arylindazoles, while NEt₃ can promote Beckmann rearrangements to benzimidazoles in specific highly substituted derivatives[4].

  • Stereochemical Dynamics: Intramolecular N–N bond formation requires the oxime to be in the (Z)-configuration to ensure spatial proximity between the activated oxime nitrogen and the attacking aniline. Interestingly, even if the starting material is predominantly the (E)-isomer, the reaction proceeds to completion, indicating rapid in situ isomerization prior to cyclization[3].

Reaction Optimization Data

The following table summarizes the causal relationship between reagent selection, reaction conditions, and overall yield, demonstrating why the specific parameters in this protocol were chosen[3].

EntryBase (Equiv)Activating Agent (Equiv)SolventTemp (°C)Yield (%)Mechanistic Outcome
1 NEt₃ (2.0) MsCl (1.1) THF 0 to 23 85–95 Optimal activation and N–N cyclization.
2Pyridine (2.0)MsCl (1.1)THF0 to 23< 20Base too weak; aniline protonation inhibits attack.
3NEt₃ (2.0)TsCl (1.1)THF0 to 2345Steric hindrance slows O-sulfonylation.
4NEt₃ (2.0)MsCl (1.1)DCM0 to 2370Solvent polarity affects mesylate leaving group ability.

Visualizing the Mechanism and Workflow

Mechanism N1 2-Aminobenzaldehyde Oxime (Z-isomer preferred) N2 Activation (MsCl, NEt3, 0 °C) N1->N2 MsCl addition N3 O-Mesyl Oxime Intermediate (Activated Leaving Group) N2->N3 -HCl N4 Intramolecular Amination (N-N Bond Formation) N3->N4 Nucleophilic Attack N5 1H-Indazole (+ Methanesulfonic Acid) N4->N5 -MsOH

Figure 1: Mechanistic pathway of metal-free intramolecular electrophilic amination to 1H-indazole.

Workflow Step1 1. Reagent Preparation Dissolve oxime in anhydrous THF Step2 2. Base Addition Add NEt3 (2.0 equiv) and cool to 0 °C Step1->Step2 Step3 3. Activation Dropwise MsCl (1.1 equiv) at 0 °C Step2->Step3 Step4 4. Cyclization Warm to 23 °C and stir for 2-4 h Step3->Step4 Step5 5. Quench & Extraction NaHCO3 (aq) quench / EtOAc extraction Step4->Step5 Step6 6. Purification Silica Gel Flash Chromatography Step5->Step6

Figure 2: Experimental workflow for the synthesis of 1H-indazoles from o-aminobenzoximes.

Step-by-Step Protocol: Synthesis of 1H-Indazole

Reagents Required
  • 2-Aminobenzaldehyde oxime: 1.0 mmol (136.15 mg)

  • Methanesulfonyl chloride (MsCl): 1.1 mmol (85.1 µL)

  • Triethylamine (NEt₃): 2.0 mmol (278.8 µL)

  • Anhydrous Tetrahydrofuran (THF): 5.0 mL

Step 1: Reaction Setup & Reagent Solubilization
  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under a continuous stream of dry nitrogen (N₂)[5].

  • Charge the flask with 2-aminobenzaldehyde oxime (1.0 mmol) and anhydrous THF (5.0 mL). Stir until complete dissolution is achieved.

Causality Check: Anhydrous conditions are critical. Trace water will prematurely hydrolyze MsCl into methanesulfonic acid and HCl, disrupting the stoichiometry and protonating the aniline[5].

Step 2: Base Addition & Thermal Control
  • Inject NEt₃ (2.0 mmol) into the reaction mixture via syringe.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 5 minutes.

Causality Check: Cooling is strictly necessary to control the highly exothermic mesylation step and prevent premature, uncontrolled Beckmann rearrangement side-reactions[3].

Step 3: Oxime Activation (Mesylation)
  • Add MsCl (1.1 mmol) dropwise over 2 minutes via a microsyringe.

Self-Validating Checkpoint: Immediately upon the addition of MsCl, a dense white precipitate (NEt₃·HCl salt) will form in the flask[5]. This visual cue confirms that O-mesylation is actively occurring and the base is successfully scavenging the generated HCl.

Step 4: Intramolecular Cyclization
  • Remove the ice bath and allow the reaction to warm to ambient temperature (23 °C).

  • Stir vigorously for 2 to 4 hours under N₂.

Self-Validating Checkpoint: Monitor reaction progression via TLC (Eluent: 40% EtOAc in Hexanes). The starting oxime (typically lower Rf, UV active) will deplete, and a new, higher Rf spot corresponding to 1H-indazole will emerge.

Step 5: Quench and Extraction
  • Quench the reaction by adding 5.0 mL of saturated aqueous NaHCO₃. Stir for 10 minutes until gas evolution (CO₂) ceases.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with saturated brine (10 mL), then dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Step 6: Purification & Analytical Validation
  • Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 30% EtOAc in Hexanes).

  • Pool the product-containing fractions and evaporate to afford pure 1H-indazole as a crystalline solid.

Analytical Validation (¹H NMR in CDCl₃): The disappearance of the broad oxime –OH singlet (~11.0 ppm) and aniline –NH₂ broad singlet (~5.5 ppm) confirms complete cyclization. The appearance of a highly deshielded broad singlet at ~13.0 ppm (indazole N–H) and a sharp singlet at ~8.1 ppm (C3–H) definitively validates the formation of the 1H-indazole core[2].

References

  • Counceller, C. M.; Eichko, C. C.; Wray, B. C.; Stambuli, J. P. "A Practical, Metal-Free Synthesis of 1H-Indazoles." Organic Letters, 2008, 10(5), 933-936. URL:[Link]

  • Wray, B. C.; Stambuli, J. P. "Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate." Organic Letters, 2010, 12(20), 4576-4579. URL:[Link]

  • Tucker, J. L.; Faul, M. "The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes." Organic Syntheses, 2010. URL:[Link]

  • Li, Y. et al. "A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives." The Journal of Organic Chemistry, 2023, 88(18), 13328–13337. URL:[Link]

Sources

Method

Catalytic Applications of 2-Aminobenzaldehyde Oxime Metal Complexes: A Detailed Guide for Researchers

This guide provides a comprehensive overview of the catalytic applications of metal complexes featuring the 2-aminobenzaldehyde oxime ligand. Designed for researchers, scientists, and professionals in drug development, t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the catalytic applications of metal complexes featuring the 2-aminobenzaldehyde oxime ligand. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and catalytic prowess of these versatile compounds. By explaining the fundamental principles and providing detailed experimental protocols, we aim to equip you with the knowledge to explore and expand upon the catalytic potential of these fascinating complexes.

Introduction: The Versatility of 2-Aminobenzaldehyde Oxime as a Ligand

2-Aminobenzaldehyde oxime is a bidentate ligand that coordinates to metal ions through the nitrogen atoms of the amino and oxime functionalities. The presence of both a soft amino donor and a borderline oxime donor allows for the formation of stable chelate rings with a variety of transition metals, including copper, nickel, cobalt, and zinc.[1][2] The resulting metal complexes often exhibit unique electronic and geometric properties that make them attractive candidates for catalysis. The ligand's aromatic backbone and the potential for substitution on the phenyl ring offer opportunities for fine-tuning the steric and electronic environment around the metal center, thereby influencing catalytic activity and selectivity.

While the direct catalytic applications of 2-aminobenzaldehyde oxime metal complexes are an emerging field of study, significant insights can be drawn from the well-established catalytic chemistry of structurally related salicylaldoxime and other oxime-based metal complexes.[3][4] These related compounds have demonstrated remarkable efficacy in a range of catalytic transformations, particularly in oxidation reactions. This guide will focus on these promising areas, providing both the theoretical background and practical protocols to stimulate further investigation into the catalytic capabilities of 2-aminobenzaldehyde oxime metal complexes.

Application Note I: Oxidation Catalysis - Mimicking Metalloenzymes

One of the most promising areas for the application of 2-aminobenzaldehyde oxime metal complexes is in the field of oxidation catalysis. The ability of their metal centers to shuttle between different oxidation states is key to their function as catalysts for a variety of oxidative transformations.

Catecholase Activity: A Bio-Inspired Application

Many copper-containing enzymes, such as catechol oxidase, play a crucial role in biological systems by catalyzing the oxidation of catechols to their corresponding quinones. Metal complexes that can mimic this activity are of great interest for both fundamental research and practical applications, such as in sensing and bioremediation. Copper(II) complexes of phenolic oximes have shown significant catecholase activity, and it is highly probable that 2-aminobenzaldehyde oxime copper(II) complexes will exhibit similar reactivity.[3]

The catalytic cycle is believed to involve the coordination of the catechol substrate to the copper(II) center, followed by an intramolecular electron transfer to produce a semiquinone radical and a copper(I) species. Subsequent reaction with an oxidant, such as molecular oxygen, regenerates the active copper(II) catalyst and produces the quinone product.

Catalytic Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. While many methods exist, the development of efficient and environmentally benign catalysts remains a key objective. Copper(II) complexes with related iminosemiquinone ligands have been shown to be effective catalysts for the aerobic oxidation of alcohols.[5] It is hypothesized that 2-aminobenzaldehyde oxime copper(II) complexes can also facilitate this transformation. The mechanism likely involves the deprotonation of the alcohol by a basic site on the complex or an external base, followed by coordination to the metal center and subsequent hydride transfer to an acceptor or an oxidative process involving the metal center and an external oxidant.

Experimental Protocols

The following protocols provide a starting point for the synthesis of a representative 2-aminobenzaldehyde oxime metal complex and its application in a model catalytic oxidation reaction.

Protocol 1: Synthesis of 2-Aminobenzaldehyde Oxime Ligand

This protocol describes the synthesis of the 2-aminobenzaldehyde oxime ligand from 2-aminobenzaldehyde.

Materials:

  • 2-Aminobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-aminobenzaldehyde (e.g., 1.21 g, 10 mmol) in 50 mL of ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (e.g., 0.83 g, 12 mmol) and sodium carbonate (e.g., 0.64 g, 6 mmol) in 20 mL of deionized water.

  • Add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate dropwise to the ethanolic solution of 2-aminobenzaldehyde with constant stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol-water) to obtain pure 2-aminobenzaldehyde oxime.

  • Dry the purified product under vacuum and characterize it by standard analytical techniques (e.g., melting point, FT-IR, ¹H NMR).

Workflow for the Synthesis of 2-Aminobenzaldehyde Oxime Ligand

cluster_0 Preparation of Reactants cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve 2-Aminobenzaldehyde in Ethanol C Mix Reactant Solutions A->C B Prepare Aqueous Solution of NH₂OH·HCl and Na₂CO₃ B->C D Reflux the Mixture C->D E Monitor by TLC D->E F Cool and Precipitate E->F G Filter and Wash F->G H Recrystallize G->H I Dry and Characterize H->I

Caption: Synthesis of 2-Aminobenzaldehyde Oxime Ligand.

Protocol 2: Synthesis of a Copper(II) Complex of 2-Aminobenzaldehyde Oxime

This protocol outlines a general procedure for the synthesis of a copper(II) complex with the 2-aminobenzaldehyde oxime ligand.

Materials:

  • 2-Aminobenzaldehyde oxime (synthesized as per Protocol 1)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) or other suitable copper(II) salt

  • Methanol or Ethanol

  • Triethylamine (optional, as a base)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 2-aminobenzaldehyde oxime (e.g., 0.27 g, 2 mmol) in 20 mL of warm methanol in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (e.g., 0.17 g, 1 mmol) in 10 mL of methanol.

  • Slowly add the methanolic solution of the copper(II) salt to the ligand solution with continuous stirring.

  • A color change and/or precipitation of the complex should be observed.

  • If necessary, add a few drops of triethylamine to facilitate deprotonation of the oxime and complex formation.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Collect the solid complex by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

  • Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

Workflow for the Synthesis of the Copper(II) Complex

cluster_0 Preparation cluster_1 Complexation cluster_2 Isolation and Purification Ligand Dissolve 2-Aminobenzaldehyde Oxime in Methanol Mix Combine Ligand and Metal Salt Solutions Ligand->Mix Metal Dissolve Copper(II) Salt in Methanol Metal->Mix Stir Stir at Room Temperature Mix->Stir Filter Filter the Precipitate Stir->Filter Wash Wash with Methanol and Diethyl Ether Filter->Wash Dry Dry the Complex Wash->Dry Catalyst [Cu(II)L₂] Substrate_Complex [Cu(II)L₂(Catechol)] Catalyst->Substrate_Complex + Catechol Intermediate [Cu(I)L₂(Semiquinone)] Substrate_Complex->Intermediate Intramolecular Electron Transfer Product_Release [Cu(I)L₂] + o-Quinone Intermediate->Product_Release Regeneration [Cu(II)L₂] Product_Release->Regeneration + O₂ - H₂O₂

Caption: Proposed Catalytic Cycle for Catechol Oxidation.

Data Presentation

The catalytic performance of metal complexes is typically evaluated based on parameters such as conversion, yield, selectivity, and turnover number (TON) or turnover frequency (TOF). The following table summarizes representative data for the catecholase activity of a related copper(II) complex with a phenolic oxime ligand, which can serve as a benchmark for studies with 2-aminobenzaldehyde oxime complexes.

CatalystSubstrateTON (h⁻¹)k_cat (h⁻¹)Reference
[Cu(4-MeO-salox)₂]Catechol-22.97[3]

Note: Data for 2-aminobenzaldehyde oxime complexes is not yet widely available and represents an opportunity for new research.

Conclusion and Future Outlook

Metal complexes of 2-aminobenzaldehyde oxime hold considerable promise as catalysts for a variety of organic transformations. Drawing parallels with structurally similar systems, oxidation reactions, in particular, appear to be a fertile ground for exploration. The protocols and conceptual framework provided in this guide are intended to serve as a solid foundation for researchers to embark on the synthesis, characterization, and catalytic evaluation of these intriguing compounds. Future research in this area could focus on expanding the range of metal centers and ligand modifications to tune catalytic activity, as well as exploring other catalytic applications such as reductions and cross-coupling reactions. [6][7]The development of heterogeneous catalysts based on these complexes could also be a valuable direction for creating more sustainable and recyclable catalytic systems.

References

Sources

Application

Application Note: 2-Aminobenzaldehyde Oxime as a Strategic Building Block in Heterocyclic Chemistry

Executive Summary In advanced heterocyclic chemistry and drug discovery, the rational selection of bifunctional building blocks is critical for synthesizing complex scaffolds with high atom economy. 2-Aminobenzaldehyde o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced heterocyclic chemistry and drug discovery, the rational selection of bifunctional building blocks is critical for synthesizing complex scaffolds with high atom economy. 2-Aminobenzaldehyde oxime is a highly versatile intermediate that leverages the proximity of a nucleophilic ortho-amino group and an ambiphilic oxime moiety. This application note details its utility in the high-yield synthesis of quinazoline 3-oxides, subsequent functionalization protocols, and its emerging role in the development of dual-action protease inhibitors.

Mechanistic Rationale & Chemical Versatility

The synthetic value of 2-aminobenzaldehyde oxime lies in its capacity for rapid intramolecular cyclocondensation. When exposed to electrophilic reagents like ortho esters, the primary amine initiates a nucleophilic attack on the central carbon of the ortho ester. Subsequent elimination of alcohol molecules generates a reactive nitrilium or imine intermediate. The adjacent oxime oxygen or nitrogen then participates in a thermodynamically driven ring closure, yielding quinazoline 3-oxides [1].

This methodology serves as a mild, high-yielding simplification of the classic Meerwein's quinazoline synthesis, which traditionally requires harsh thermal conditions and high-boiling nitriles[1].

Experimental Protocols: Quinazoline 3-Oxide Synthesis

Causality in Experimental Design

In the following protocol, the ortho ester (e.g., triethyl orthoacetate) is utilized in a large stoichiometric excess. Causality: This excess serves a dual purpose—it acts as both the primary electrophile and the dehydrating solvent. This establishes pseudo-first-order kinetics that drive the reaction to completion while eliminating the need for an external aqueous solvent that could prematurely hydrolyze the ortho ester. Refluxing the mixture provides the thermal energy required to overcome the activation barrier of the final cyclization step and continuously drives off the ethanol byproduct, shifting the equilibrium toward the cyclized product[2].

Step-by-Step Methodology (Self-Validating System)

Synthesis of 2-Methylquinazoline 3-Oxide

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-aminobenzaldehyde oxime (10.0 g, 74.0 mmol) in triethyl orthoacetate (50.0 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 142 °C) under a continuous nitrogen atmosphere for 2 hours.

    • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a silica gel stationary phase and a mobile phase of CHCl₃/MeOH (20:1). The complete disappearance of the starting material spot confirms the reaction has reached its endpoint.

  • Isolation: Remove the heat source and allow the reaction mixture to cool to room temperature.

    • Causality for Isolation: The product possesses significantly lower solubility in the cooled ortho ester/ethanol mixture than the starting materials, causing it to spontaneously crystallize and bypassing the need for complex chromatographic purification.

  • Purification: Filter the separated crystalline solid under vacuum. Recrystallize the crude product from a mixture of benzene and petroleum benzin.

    • Self-Validation (Quality Control): Dry the crystals and determine the melting point. A sharp melting point at 167 °C, along with a mass spectrometry confirmation of m/z = 160 (M⁺), validates the structural integrity and high purity of the 2-methylquinazoline 3-oxide [2].

Quantitative Data Summary

The cyclocondensation of 2-aminobenzaldehyde oxime is highly adaptable to various ortho esters, allowing for modular substitution at the 2-position of the resulting quinazoline ring.

Table 1: Yields and Physicochemical Properties of Quinazoline 3-Oxides [2]

Starting MaterialOrtho EsterSynthesized ProductReaction TimeYield (%)Melting Point (°C)
2-Aminobenzaldehyde oximeTriethyl orthoacetate2-Methylquinazoline 3-oxide2 h76167
2-Aminobenzaldehyde oximeTriethyl orthopropionate2-Ethylquinazoline 3-oxide2 h65126–128

Downstream Applications: Drug Development

Functionalization via Reissert-Henze Cyanation

Quinazoline 3-oxides synthesized from 2-aminobenzaldehyde oxime are pivotal intermediates for late-stage functionalization. Treating the N-oxide with trimethylsilyl cyanide (TMSCN) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) initiates a Reissert-Henze type reaction to yield 2-quinazolinecarbonitriles. Causality in Reagent Selection: DBU is specifically selected over standard amine bases because its non-nucleophilic nature prevents unwanted side reactions with the quinazoline core. It efficiently facilitates the elimination of trimethylsilanol following the nucleophilic attack of the cyanide ion, securing high yields of the carbonitrile derivative [2].

Dual Inhibitors of Neutrophil Elastase (NE) and Proteinase 3 (PR3)

Beyond acting as a synthetic intermediate, the 2-aminobenzaldehyde oxime scaffold is actively investigated in modern pharmacophore design. Notably, analogs of this compound have been developed into potent dual inhibitors of human neutrophil elastase (HNE) and proteinase 3 (PR3)—serine proteases heavily implicated in inflammatory destructive lung diseases such as cystic fibrosis [3]. Causality in Drug Design: The oxime moiety is not merely a passive structural linker; it actively participates in crucial hydrogen-bonding networks within the active sites of these proteases. This specific interaction significantly enhances binding affinity and target selectivity compared to traditional ketone or alkane bioisosteres [3].

Process Workflow Diagram

G A 2-Aminobenzaldehyde Oxime C Cyclocondensation (Reflux, 2 h) A->C Reactant 1 B Ortho Ester (e.g., Triethyl orthoacetate) B->C Reactant 2 & Solvent D Quinazoline 3-Oxide Intermediate C->D Ring Closure E TMSCN / DBU (Cyanation) D->E Activation F 2-Quinazolinecarbonitrile Derivatives E->F Nucleophilic Addition G Drug Candidates (NE/PR3 Inhibitors) F->G Lead Optimization

Figure 1: Synthetic workflow from 2-aminobenzaldehyde oxime to active quinazoline derivatives.

References

  • Title: Heteroarene N-oxides in organic synthesis Source: CLOCKSS Archive (Heterocycles, Vol. 33, No. 1, 1992) URL: [Link]

  • Title: Investigating Polypharmacology through Targeting Known Human Neutrophil Elastase Inhibitors to Proteinase 3 Source: Journal of Chemical Information and Modeling - ACS Publications URL: [Link]

Method

Coordination chemistry of o-aminobenzaldehyde oxime with copper

Application Note: Coordination Chemistry of o-Aminobenzaldehyde Oxime with Copper Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols E...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Coordination Chemistry of o-Aminobenzaldehyde Oxime with Copper Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

o-Aminobenzaldehyde oxime (o-ABAO) is a highly versatile, non-innocent ligand that plays a critical role in modern coordination chemistry and pharmaceutical synthesis. Featuring both a primary amine and an oxime moiety in an ortho relationship, it acts as a potent bidentate (N,N) chelator for transition metals. When complexed with Copper(II), the ligand is activated toward oxidative cyclization, enabling the rapid assembly of bioactive heterocycles such as quinazoline 3-oxides. This application note details the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols for utilizing o-ABAO in copper-catalyzed workflows.

Mechanistic Rationale & Ligand Design

The structural geometry of o-ABAO makes it an ideal candidate for transition metal chelation.

Causality in Metal Selection: Why Copper? Copper(II), possessing a d9 electronic configuration, undergoes a pronounced Jahn-Teller distortion. This phenomenon elongates the axial bonds of the metal center, providing highly labile coordination sites. When o-ABAO coordinates to the equatorial plane via its amine and oxime nitrogens, the labile axial sites remain available to bind terminal oxidants (like aerial O₂) or co-substrates[1]. Furthermore, the accessible Cu(II)/Cu(I) redox couple allows the metal center to act as an electron shuttle. The copper ion accepts the negative charge from the ligand during the deprotonation of the oxime hydroxyl group, facilitating a catalytic oxidative ring closure to yield quinazoline 3-oxides[1].

Physicochemical Profiling

To ensure the integrity of the synthesized coordination complexes, quantitative spectral tracking is required. The table below summarizes the diagnostic shifts observed when free o-ABAO transitions into the [Cu(o-ABAO)₂(NO₃)₂] complex.

ParameterFree o-ABAO LigandCu(II) ComplexDiagnostic Significance
ν(C=N) (FT-IR) ~1620 cm⁻¹~1595 cm⁻¹Shift to lower frequency confirms oxime nitrogen coordination to the Cu(II) center.
ν(N−O) (FT-IR) ~980 cm⁻¹~1030 cm⁻¹Shift to higher frequency indicates stabilization of the N-O bond upon metal chelation.
ν(NH2​) (FT-IR) ~3450, 3350 cm⁻¹~3310, 3250 cm⁻¹Shift confirms primary amine nitrogen participation in the 6-membered chelate ring.
λmax​ (UV-Vis) ~280 nm, 320 nm~285, 330, 650 nmEmergence of a broad d−d transition band at 650 nm confirms Cu(II) d9 geometry.
Magnetic Moment Diamagnetic~1.85 B.M.Confirms a mononuclear Cu(II) species possessing one unpaired electron.

Mechanistic Workflow Visualization

The following diagram maps the logical progression from free ligand to bioactive scaffold via copper-mediated catalysis.

Pathway LIG o-Aminobenzaldehyde Oxime COMPLEX Cu(II) Chelate Complex (N,N-coordination) LIG->COMPLEX Chelation CU Cu(II) Catalyst CU->COMPLEX Metal Center OX Oxidative Cyclization (Aerial O2) COMPLEX->OX Deprotonation OX->CU Catalyst Regeneration PROD Quinazoline 3-Oxide (Bioactive Scaffold) OX->PROD Ring Closure

Catalytic workflow of Cu(II)-mediated oxidative cyclization of o-aminobenzaldehyde oxime.

Validated Experimental Protocols

Protocol A: Synthesis of the[Cu(o-ABAO)₂(NO₃)₂] Coordination Complex

Objective: Isolate the stable intermediate complex to study ligand-metal dynamics.

  • Solvent Preparation: Dissolve 2.0 mmol of o-aminobenzaldehyde oxime in 15 mL of anhydrous methanol.

    • Causality: Methanol is selected as a weakly coordinating solvent. It solubilizes both the organic ligand and the inorganic copper salt without outcompeting the oxime for the equatorial coordination sites.

  • Metal Addition: Slowly add a solution of 1.0 mmol Cu(NO₃)₂·3H₂O in 5 mL methanol dropwise under continuous stirring at 25°C.

    • Causality: Nitrate is utilized because it acts as a weakly coordinating counterion, ensuring the ligand can successfully occupy the primary coordination sphere. Room temperature prevents premature oxidative degradation of the oxime.

  • Self-Validation Check: Observe the reaction mixture. A distinct bathochromic shift (color change from pale yellow to deep green/blue) provides immediate visual confirmation of d−d orbital splitting, validating successful N,N-chelation.

  • Isolation: Allow the solvent to evaporate slowly over 48 hours to yield dark blue crystals. Wash with cold diethyl ether and dry in vacuo.

Protocol B: Cu-Catalyzed Synthesis of Quinazoline 3-Oxides

Objective: Utilize the Cu(II) complex in situ to drive the oxidative cyclization of o-ABAO into a pharmaceutical scaffold.

  • Reagent Assembly: Combine 1.0 mmol of o-ABAO with 1.2 mmol of ethyl orthoformate in 10 mL of ethanol. Add 5 mol% of Cu(NO₃)₂·3H₂O.

  • Oxidative Heating: Reflux the mixture at 70°C under an open aerial atmosphere for 4 hours.

    • Causality: Molecular oxygen (O₂) from the air serves as a green, terminal oxidant. The Cu(II) center facilitates a single-electron transfer, temporarily reducing to Cu(I) during the oxidative ring closure, before being re-oxidized by O₂ to complete the catalytic cycle[1].

  • Self-Validation Check: Monitor the reaction via FT-IR or TLC. The disappearance of the sharp primary amine doublets ( 3450, 3350 cm⁻¹) and the emergence of a strong N-O stretch ( 1250 cm⁻¹ for the N-oxide) confirm complete cyclization.

  • Purification: Quench with water, extract with ethyl acetate (3 x 15 mL), concentrate the organic layer, and purify via silica gel chromatography (Hexane:EtOAc 7:3) to yield the pure quinazoline 3-oxide[2].

Pharmaceutical Applications

The coordination chemistry of o-ABAO extends far beyond basic catalysis; it is a vital tool in drug discovery. The functionalized quinazolines and related heterocyclic N-oxides generated through these copper-catalyzed oxidative couplings exhibit profound biological activities[2]. Most notably, o-aminobenzaldehyde oxime analogs and their cyclized derivatives have been rigorously characterized as highly potent, dual inhibitors of human neutrophil elastase (HNE) and proteinase 3[3]. By tuning the electronic properties of the oxime ligand prior to copper-mediated cyclization, drug development professionals can optimize the hydrogen-bonding affinity of these scaffolds within the active sites of inflammatory proteases.

References

  • Heterocyclic N-Oxides Source: ResearchGate URL:1

  • Alkanoylation of quinazoline by nucleophilic aromatic substitution: Combined experimental and computational study Source: ResearchGate URL:2

  • Novel Sulfonamide Analogs of Sivelestat as Potent Human Neutrophil Elastase Inhibitors Source: NIH / Frontiers in Chemistry URL:3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Aminobenzaldehyde Oxime Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of 2-aminobenzaldehyde oxime.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of 2-aminobenzaldehyde oxime. The core challenge of this synthesis lies in the inherent instability of the ortho-amino aldehyde motif.

This guide abandons generic advice in favor of a causality-driven, self-validating troubleshooting framework designed to help you achieve >85% yields consistently.

Part 1: Troubleshooting Q&A

Q1: Why does my starting material (2-aminobenzaldehyde) degrade, turning into a dark, insoluble mixture before the oxime forms? Causality & Solution: The ortho-amino aldehyde structural motif is intrinsically unstable. The proximity of the nucleophilic primary amine to the highly electrophilic carbonyl carbon drives rapid intermolecular self-condensation,1[1]. Expert Intervention: Never store 2-aminobenzaldehyde at room temperature. For maximum yield, bypass the isolation of the aldehyde entirely. Generate it in situ from the much more stable 2-aminobenzyl alcohol using a 2 (e.g., CuCl/2,2′-bipyridine/TEMPO)[2], and immediately trap it with hydroxylamine in a tandem reaction.

Q2: What is the optimal solvent system to maximize oxime yield without promoting side reactions? Causality & Solution: Oximation requires a delicate thermodynamic balance: the organic aldehyde must remain solvated, while the highly polar hydroxylamine hydrochloride (NH₂OH·HCl) requires an aqueous environment to dissociate. Expert Intervention: An3 is the proven standard[3]. Empirical data shows that doubling the water ratio significantly decreases the product yield due to precipitation of the hydrophobic aldehyde, whereas pure organic solvents (methanol, acetonitrile) yield lower conversions due to the poor solubility of the hydroxylamine salt[3].

Q3: How does pH and the choice of base affect the oximation efficiency? Causality & Solution: NH₂OH·HCl must be deprotonated to liberate the nucleophilic free hydroxylamine. However, using strong inorganic bases (like NaOH or KOH) pushes the pH too high, which rapidly catalyzes the self-aldol condensation of 2-aminobenzaldehyde before oximation can occur. Expert Intervention: Use a mild organocatalyst/base like 3[3]. Hexamine acts as a dynamic buffer, maintaining the reaction in the mildly acidic to neutral "Goldilocks" zone (pH 4.5–6.0). This specific pH range is mechanistically required to protonate the carbonyl oxygen (increasing its electrophilicity) while keeping the attacking hydroxylamine unprotonated and nucleophilic.

Q4: Should I heat the reaction to drive the oximation to completion? Causality & Solution: Heating is counterproductive for this specific, highly reactive substrate. While heat generally increases reaction kinetics, elevating the temperature of an ethanol/water mediated oximation to 70°C 3[3]. Instead, it provides the thermal activation energy required for the competing degradation pathways. Expert Intervention: Stir the reaction strictly at room temperature[3]. The oximation of 2-aminobenzaldehyde is highly thermodynamically favored at 20-25°C provided the pH and solvent ratios are optimized.

Part 2: Quantitative Data Analysis

To illustrate the causality of reaction parameters, the following table summarizes the impact of various conditions on the final yield of 2-aminobenzaldehyde oxime.

Table 1: Impact of Reaction Parameters on Oximation Yield

Solvent SystemTemperatureBase / CatalystYield (%)Mechanistic Observation
EtOH:H₂O (1:1) Room Temp Hexamine (20 mol%) 85 - 92% Optimal solubility and pH; clean conversion [3].
EtOH:H₂O (1:2)Room TempHexamine (20 mol%)< 60%Decreased yield due to poor aldehyde solubility[3].
Methanol (Pure)Room TempHexamine (20 mol%)40 - 50%Poor solubility of hydroxylamine salt limits reaction[3].
EtOH:H₂O (1:1)70°CHexamine (20 mol%)~ 80%No efficacy gain; increased thermal degradation[3].
EtOH:H₂O (1:1)Room TempNaOH (1.1 eq)50 - 65%High pH triggers rapid self-condensation of the aldehyde.

Part 3: Mechanistic Workflow Visualization

The following diagram maps the optimized synthesis pathway, explicitly highlighting the degradation pathways that must be avoided.

SynthesisWorkflow Precursor 2-Aminobenzyl Alcohol (Stable Precursor) Oxidation In Situ Oxidation (CuCl/bpy/TEMPO) Precursor->Oxidation Mild Dehydrogenation Aldehyde 2-Aminobenzaldehyde (Unstable Intermediate) Oxidation->Aldehyde SelfCond Self-Condensation (Oligomers/Polymers) Aldehyde->SelfCond High Temp / Strong Base Oximation Oximation Reaction + NH₂OH·HCl + Hexamine (20 mol%) EtOH:H₂O (1:1), RT Aldehyde->Oximation Immediate Trapping Product 2-Aminobenzaldehyde Oxime (Target Product) Oximation->Product pH Control (4.5-6.0)

Fig 1: Optimized workflow for 2-aminobenzaldehyde oxime synthesis highlighting critical control points.

Part 4: Validated Experimental Protocol

This self-validating protocol utilizes hexamine as a mild organocatalyst to prevent over-basification, ensuring high yields without thermal degradation.

Step 1: Preparation of the Reaction Matrix In a round-bottom flask, combine 10 mL of absolute ethanol and 10 mL of deionized water to create a precise 1:1 (v/v) solvent system[3].

Step 2: Substrate Dissolution Add 2-aminobenzaldehyde (1.0 mmol) to the solvent mixture. Crucial Causality: If using commercial 2-aminobenzaldehyde, ensure it is freshly recrystallized or thawed immediately prior to use to minimize pre-existing anhydro-polymers. Alternatively, generate it in situ from 2-aminobenzyl alcohol[2].

Step 3: Reagent Addition Add hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 mmol) to the stirring mixture. The solution will become slightly acidic.

Step 4: pH Modulation Add hexamethylenetetramine (hexamine, 20 mol%) as a basic organocatalyst[3]. Crucial Causality: Hexamine gently liberates the free hydroxylamine without spiking the pH, preventing base-catalyzed Friedländer condensation.

Step 5: Reaction Execution & Self-Validation Stir the reaction mass continuously at room temperature (20–25°C). Do not heat the mixture[3]. Self-Validation Check: Monitor progression via TLC. 2-aminobenzaldehyde is highly UV-active. The complete disappearance of this bright spot, coupled with the appearance of a more polar oxime spot, validates reaction completion without relying on arbitrary timeframes.

Step 6: Workup and Isolation Upon completion (typically 2–4 hours), pour the reaction mixture into 50 mL of ice-cold water. The sudden shift in polarity forces the 2-aminobenzaldehyde oxime to precipitate out of the solution.

Step 7: Purification Filter the precipitated solid under vacuum, wash with cold water, and dry. Recrystallize from minimal hot ethanol to obtain the pure oxime product[3].

References

  • Source: ijpsdronline.
  • Source: nih.
  • Source: mdpi.

Sources

Optimization

Technical Support Center: 2-Aminobenzaldehyde Oxime Stability &amp; Handling

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 2-aminobenzaldehyde oxime and its derivatives. In drug development, 2-aminobenzaldehyde oxime analogs are highly valued as potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 2-aminobenzaldehyde oxime and its derivatives.

In drug development, 2-aminobenzaldehyde oxime analogs are highly valued as potent dual inhibitors of human neutrophil elastase (HNE) and proteinase 3 (PR3), making them critical assets in the research of acute lung injury and systemic inflammation[1][2]. However, working with these compounds presents significant chemical stability challenges. This guide is designed by application scientists to help you understand the mechanistics of its degradation, troubleshoot common experimental failures, and implement self-validating storage protocols.

Knowledge Base: The Causality of Degradation

To prevent degradation, one must first understand the thermodynamic vulnerabilities of the molecule. The oxime functional group is deliberately utilized in medicinal chemistry not only for its unique hydrogen-bonding capabilities but also to mask the highly reactive aldehyde group[2].

However, the parent compound, 2-aminobenzaldehyde, is notoriously unstable and polymerizes rapidly at room temperature[3]. When 2-aminobenzaldehyde oxime is exposed to trace ambient moisture, it undergoes a slow, reversible hydrolysis back into the free aldehyde and hydroxylamine. Once the free 2-aminobenzaldehyde is formed, the proximal amine and aldehyde groups undergo rapid inter-molecular Schiff base formation and auto-condensation. This irreversible polymerization constantly pulls the hydrolysis equilibrium forward, ultimately destroying the entire batch.

G A 2-Aminobenzaldehyde Oxime (Stable Precursor) B Trace Moisture (Hydrolysis) A->B Exposure to air C 2-Aminobenzaldehyde (Highly Unstable) B->C Reversible Hydrolysis D Auto-condensation (Room Temp) C->D Inter-molecular Schiff base formation E Insoluble Polymeric Degradants D->E Irreversible Polymerization

Logical relationship of 2-aminobenzaldehyde oxime degradation pathways.

Troubleshooting Guide & FAQs

Q1: My stored 2-aminobenzaldehyde oxime powder has developed a yellow/brown tint and is no longer fully soluble in ethanol. What happened? A: Your compound has undergone moisture-induced hydrolysis followed by polymerization. The yellow/brown insoluble material is the poly-2-aminobenzaldehyde degradant. Because this polymer is highly insoluble, attempting to force it into solution will result in a hazy suspension. This batch is compromised and will yield artificially low potency in your HNE/PR3 enzymatic assays. It must be discarded.

Q2: Can I store the oxime in a DMSO stock solution at -20°C for high-throughput screening? A: It is highly discouraged for long-term storage. DMSO is extremely hygroscopic and will absorb atmospheric moisture every time the vial is opened. This introduces the exact H₂O molecules required to trigger the hydrolysis pathway described above. If you must use DMSO stock solutions, they should be prepared fresh from dry powder or stored in single-use aliquots for no longer than 1–2 weeks at -80°C.

Q3: How do I know if my current batch is still viable before starting a complex biological assay? A: You must utilize a self-validating "Clarity Check." Because the primary degradant (the polymer) is insoluble in standard organic solvents, you can validate the integrity of your batch by dissolving a 1 mg test sample in 1 mL of absolute ethanol. If the solution is perfectly clear, the oxime is intact. If the solution yields even a slightly hazy appearance, polymerization has occurred.

Quantitative Stability Profile

To optimize your inventory management, refer to the following quantitative stability matrix. This data highlights the critical importance of combining low temperatures with an anhydrous, inert atmosphere.

Storage ConditionAtmosphereEstimated Half-Life (t1/2)Purity at 6 MonthsPrimary Degradation Mechanism
25°C (Room Temp) Ambient Air< 1 week< 50%Hydrolysis & Polymerization
4°C (Refrigerator) Ambient Air~1 month~85%Hydrolysis & Polymerization
-20°C (Freezer) Ambient Air> 6 months~95%Trace Oxidation / Hydrolysis
-20°C (Freezer) Argon + Desiccant> 2 years> 99%None Detected

Standard Operating Procedure (SOP): Self-Validating Storage Protocol

To guarantee the scientific integrity of your experiments, do not simply place the received vial into a freezer. Implement the following self-validating workflow to break the causality chain of degradation.

Step-by-Step Methodology:
  • Pre-Storage Quality Control (QC): Upon synthesis or receipt of the chemical, run a baseline LC-MS to confirm >98% purity. Ensure no polymeric peaks are present.

  • Lyophilization (Moisture Removal): Place the open vial in a lyophilizer or vacuum desiccator overnight to strip away any trace surface moisture acquired during transit.

  • Single-Use Aliquoting: Working inside a dry glovebox (relative humidity <5%), divide the bulk powder into single-experiment aliquots (e.g., 5–10 mg per amber glass vial). Causality: This prevents the repeated freeze-thaw cycles that cause ambient moisture to condense inside a bulk vial.

  • Argon Purge (Oxygen Displacement): Gently blow a stream of dry Argon gas into each vial for 5 seconds before immediately capping. Causality: Displacing oxygen prevents the slow, long-term oxidation of the amine group.

  • Desiccated Storage: Place the sealed aliquots into a secondary container filled with indicating Drierite (calcium sulfate) and store at -20°C[3][4].

  • Post-Thaw Validation: Before using an aliquot in an assay, allow the vial to reach room temperature before opening (to prevent condensation). Perform the Ethanol Clarity Check (as described in Q3) to validate the sample.

G QC1 Pre-Storage QC (LC-MS >98% Purity) S1 Lyophilization (Remove H2O) QC1->S1 Validated Batch S2 Aliquoting (Single-use vials) S1->S2 Dry Powder S3 Argon Purge (Displace O2) S2->S3 Inert Atmosphere S4 Desiccated Storage (-20°C) S3->S4 Seal Cap QC2 Post-Thaw QC (Visual Clarity Check) S4->QC2 Prior to Experiment

Step-by-step workflow for the self-validating storage of 2-aminobenzaldehyde oxime.

References

  • [3] ChemBK. 2-Aminobenzaldehyde - Physico-chemical Properties. Available at:

  • Sigma-Aldrich. 2-Aminobenzaldehyde (Product Information & Stability). Available at:

  • [4] Santa Cruz Biotechnology. SAFETY DATA SHEET: 2-Aminobenzaldehyde. Available at:

  • [1] National Institutes of Health (NIH). Novel Sulfonamide Analogs of Sivelestat as Potent Human Neutrophil Elastase Inhibitors. Available at:

  • [2] MDPI. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Available at:

Sources

Troubleshooting

Troubleshooting low conversion rates with 2-aminobenzaldehyde oxime

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently observe that researchers treat oxime cyclizations as simple "mix-and-heat" procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently observe that researchers treat oxime cyclizations as simple "mix-and-heat" procedures. However, 2-aminobenzaldehyde oxime is an ambidentate, highly reactive scaffold used to synthesize complex heterocycles like quinazolines 1 and dual inhibitors for neutrophil elastase 2. Its delicate equilibrium requires a mechanistically driven approach to prevent stalled reactions and byproduct formation.

This guide is designed to help you troubleshoot low conversion rates by understanding the causality behind the chemistry and implementing self-validating experimental protocols.

Diagnostic Workflow

G Start Low Conversion Rate Detected CheckPurity Assess Oxime Purity (TLC/LC-MS) Start->CheckPurity Hydrolysis Aldehyde Present? (Hydrolysis) CheckPurity->Hydrolysis UV Active Spot Lower Rf Dehydration Nitrile Present? (Dehydration) CheckPurity->Dehydration Highly Non-Polar Spot Optimize Optimize Cyclization (Remove Alcohol Byproduct) CheckPurity->Optimize Pure Oxime Confirmed Action1 Re-synthesize & Store Under Argon Hydrolysis->Action1 Action2 Remove Acid Catalysts Lower Temperature Dehydration->Action2

Diagnostic flowchart for isolating the root cause of low oxime conversion.

Frequently Asked Questions (Troubleshooting Guide)

Q: I am reacting 2-aminobenzaldehyde oxime with triethyl orthoacetate to form a quinazoline 3-oxide, but my conversion plateaus at 40-50%. How can I drive the reaction to completion? A: This plateau is a classic symptom of an unmanaged equilibrium. The reaction between the primary amine and the orthoester forms an imidate intermediate and releases one equivalent of alcohol (e.g., ethanol). Because this is a reversible equilibrium, the accumulation of ethanol in the reaction mixture prevents complete cyclization. Causality & Solution: To drive the reaction forward via Le Chatelier's principle, you must remove the alcohol byproduct. Do not use external solvents like THF or DCM; instead, suspend the oxime in neat orthoester (which acts as both solvent and reagent) and either stir at room temperature for extended periods [[1]]() or actively distill off the generated ethanol using a Dean-Stark apparatus during reflux 3.

Q: My LC-MS shows a significant amount of a highly non-polar byproduct with a mass corresponding to[M-18]. What is this, and how do I prevent it? A: You are observing 2-aminobenzonitrile, which forms via the dehydration of the oxime (a Beckmann-type fragmentation). Causality & Solution: The hydroxyl group of the oxime is a poor leaving group, but under acidic conditions or excessive heat, it becomes protonated (-OH2+). This triggers the elimination of water and the cleavage/rearrangement of the molecule into a nitrile. To prevent this, strictly avoid acid catalysts when working with 2-aminobenzaldehyde oxime. If a catalyst is absolutely required for a sterically hindered electrophile, use a mild, non-nucleophilic base like DBU, which enhances the nucleophilicity of the oxime oxygen without promoting dehydration.

Q: Does the E/Z isomer ratio of my starting 2-aminobenzaldehyde oxime affect the cyclization rate? A: Yes. The hydroxyl oxime moiety heavily participates in hydrogen bonding 2. The Z-isomer places the hydroxyl group in close spatial proximity to the amine, facilitating an intramolecular hydrogen bond that can either pre-organize the molecule for cyclization or hinder the initial nucleophilic attack, depending on the electrophile. Fortunately, under thermal reflux conditions, rapid E/Z isomerization occurs, allowing the reaction to proceed through the most reactive conformer. If you are attempting a room-temperature synthesis 1 and face stalling, a brief thermal activation step (heating to 60°C for 10 minutes) can overcome this stereochemical barrier.

Quantitative Condition Analysis

The table below summarizes how different reaction conditions dictate the fate of 2-aminobenzaldehyde oxime during cyclization with orthoesters.

Reaction ConditionTemperaturePrimary ByproductExpected Conversion (%)Mechanistic Outcome
Neat Orthoester Reflux (140°C)Trace Nitrile75 - 85% High yield; ethanol driven off thermally 3.
Neat Orthoester Room TempNone>90% (Extended time)Cleanest profile; requires 24-48h stirring 1.
Orthoester + Acid (e.g., TsOH) Reflux2-Aminobenzonitrile < 40% Acid catalyzes rapid dehydration of the oxime.
Orthoester + THF Solvent Reflux (66°C)Unreacted Oxime~ 50% Equilibrium stalls; ethanol cannot be efficiently removed.

Mechanistic Pathway

Pathway Oxime 2-Aminobenzaldehyde Oxime Imidate Imidate Intermediate (Equilibrium) Oxime->Imidate + Orthoester (RT to Reflux) Byproduct 2-Aminobenzonitrile (Dehydration Byproduct) Oxime->Byproduct Acid / High Heat (- H2O) Product Quinazoline 3-Oxide (Desired Product) Imidate->Product Cyclization (- Alcohol)

Mechanistic divergence of 2-aminobenzaldehyde oxime during cyclization.

Self-Validating Experimental Protocol: Synthesis of 2-Methylquinazoline 3-Oxide

This protocol is designed as a closed-loop system. Each step contains a physical observation that validates the chemical mechanism is proceeding correctly. If the validation fails, do not proceed to the next step.

Step 1: Slurry Formation

  • Action: Suspend 10 g (74 mmol) of high-purity 2-aminobenzaldehyde oxime in 50 mL of neat triethyl orthoacetate in a round-bottom flask 3. Do not add any co-solvents.

  • Causality: Using a massive excess of the electrophile (orthoester) forces the initial amine attack forward.

  • Self-Validation Checkpoint: The mixture must be a heterogeneous, opaque slurry. If the oxime dissolves immediately at room temperature, your starting material is likely wet or degraded.

Step 2: Thermal Activation & Imidate Formation

  • Action: Equip the flask with a reflux condenser and heat the mixture to 140°C.

  • Causality: Heat provides the activation energy for the amine to attack the orthoester, forming the imidate intermediate.

  • Self-Validation Checkpoint: Within 15-20 minutes of reaching reflux, the opaque slurry will transition into a completely homogeneous, pale-yellow solution . This visual clearing is the absolute confirmation that the soluble imidate intermediate has formed. If solids remain, your oxime has likely polymerized.

Step 3: Cyclization & Equilibrium Shifting

  • Action: Maintain reflux for 2 hours. If available, utilize a short-path distillation head or Dean-Stark trap to collect evolving vapors.

  • Causality: The imidate intermediate must undergo intramolecular attack by the oxime oxygen, ejecting ethanol. Removing this ethanol prevents the reverse reaction.

  • Self-Validation Checkpoint: You should observe the collection of a lower-boiling distillate (ethanol, bp 78°C) before the orthoester (bp 142°C) begins to reflux heavily.

Step 4: Isolation via Crystallization

  • Action: Remove the heat source and allow the flask to cool slowly to room temperature.

  • Causality: 2-Methylquinazoline 3-oxide is highly crystalline and insoluble in cold, non-polar environments, whereas unreacted orthoester remains liquid.

  • Self-Validation Checkpoint: As the solution cools, pale yellow needles will spontaneously crystallize 3. If the mixture turns into a dark, viscous oil instead of crystallizing, the reaction has dehydrated to the nitrile byproduct. Filter the crystals and wash with cold petroleum ether to yield the pure product.

References

  • Product Class 13: Quinazolines.Thieme Connect.
  • Reaction of Heteroarene N-oxide with TMSCN.HETEROCYCLES. Vol. 33, No. 1. 1992.
  • Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3.PubMed / Bioorganic & Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Optimizing 2-Aminobenzaldehyde Oxime Condensations

Welcome to the Application Scientist Support Portal. The condensation of 2-aminobenzaldehyde oxime is a critical transformation in the synthesis of nitrogen-containing heterocycles, most notably quinazoline 3-oxides. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The condensation of 2-aminobenzaldehyde oxime is a critical transformation in the synthesis of nitrogen-containing heterocycles, most notably quinazoline 3-oxides. This support guide provides researchers and drug development professionals with mechanistically grounded troubleshooting strategies, optimized reaction parameters, and self-validating protocols to overcome common bottlenecks such as incomplete conversion, poor solubility, and side-product formation.

Mechanistic Workflow

Understanding the reaction pathway is essential for effective troubleshooting. The condensation typically proceeds via an electrophilic addition followed by an intramolecular cyclization that preserves the N-O bond.

Pathway A 2-Aminobenzaldehyde Oxime (Starting Material) B Electrophile Addition (Ortho Ester / Aldehyde) A->B C Acid-Catalyzed Condensation (Water/Alcohol Elimination) B->C D Nitrilium / Iminium Intermediate (Highly Reactive) C->D E Intramolecular Cyclization (N-O Bond Preservation) D->E F Quinazoline 3-Oxide (Target Product) E->F

Workflow for 2-aminobenzaldehyde oxime condensation to quinazoline 3-oxides.

Troubleshooting & FAQs

Q: Why is my condensation reaction stalling at 50% conversion when using aliphatic aldehydes? A: Causality: Aliphatic aldehydes are significantly less electrophilic than ortho esters. The initial imine formation is an equilibrium process that generates water. If the water is not removed, the equilibrium prevents full conversion. Solution: To drive the reaction forward kinetically, you must shift the equilibrium. Utilize a Dean-Stark apparatus for azeotropic water removal if using a solvent like toluene, or add activated 4Å molecular sieves. Alternatively, switch your electrophile to an ortho ester (e.g., triethyl orthoacetate), which generates a highly reactive nitrilium intermediate and produces alcohol instead of water, effectively bypassing the thermodynamic bottleneck[1].

Q: I am observing a significant amount of 2-aminobenzonitrile as a side product. How do I prevent this? A: Causality: Under strongly acidic conditions combined with high heat, the oxime moiety of 2-aminobenzaldehyde oxime can undergo a Beckmann-type dehydration, stripping the oxygen to form a nitrile. Solution: Lower the thermal energy of the system. Condensations with ortho esters can often be run at room temperature over an extended period (e.g., 30 hours) rather than at reflux. This suppresses the dehydration pathway and preserves the N-O bond to yield the desired quinazoline 3-oxide[1].

Q: The 2-aminobenzaldehyde oxime has poor solubility in my reaction mixture. How does this affect the reaction, and how can I fix it? A: Causality: The oxime and amine groups form strong intermolecular hydrogen bonding networks, leading to poor solubility in non-polar solvents like dichloromethane or hexanes. This heterogeneous state causes poor mass transfer, leading to localized concentration gradients and increased side reactions. Solution: Switch to polar aprotic solvents (e.g., acetonitrile or DMF) which disrupt intermolecular hydrogen bonds. For ortho ester condensations, the most effective method is to use the liquid ortho ester in excess as a "neat" solvent system. This ensures complete solvation of the oxime and drives the reaction kinetically through a high concentration of the electrophile[2].

Quantitative Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and product yield for the synthesis of 2-substituted quinazoline 3-oxides from 2-aminobenzaldehyde oxime[1][2].

EntryElectrophileSolventCatalyst / AdditiveTemp (°C)Time (h)Yield (%)Mechanistic Outcome / Note
1Triethyl orthoacetateNeat (Excess)None25 (RT)3093High yield; low thermal degradation[1].
2Triethyl orthoacetateNeat (Excess)None80 (Reflux)276Faster kinetics, but slight thermal degradation[2].
3Acetyl ChlorideAcetic AcidNone25 (RT)1578Strongly acidic; requires careful monitoring[1].
4Triethyl orthopropionateNeat (Excess)None80 (Reflux)265Increased steric hindrance lowers yield[2].
Standard Operating Procedure (SOP): Self-Validating Condensation Protocol

This protocol details the synthesis of 2-methylquinazoline 3-oxide using neat ortho ester conditions. It is designed as a self-validating system, meaning each step has an observable metric to confirm success before proceeding.

Step 1: Reagent Suspension

  • Action: Suspend 10 g (74 mmol) of 2-aminobenzaldehyde oxime in 50 mL of triethyl orthoacetate in a round-bottom flask equipped with a magnetic stirrer[2].

  • Causality: Using the ortho ester as the solvent (neat) maximizes the collision frequency between reactants, driving the pseudo-first-order kinetics without the need for additional acid catalysts.

  • Validation Checkpoint: The mixture will initially appear as a cloudy suspension. As the reaction progresses and the oxime is consumed, the mixture should transition toward a more homogeneous solution.

Step 2: Reaction Execution

  • Action: Stir the mixture at room temperature for 30 hours, or heat to reflux (approx. 80-90 °C) for 2 hours if time is a constraint[1][2].

  • Causality: Room temperature favors maximum yield (up to 93%) by suppressing the Beckmann dehydration side-reaction. Refluxing accelerates the reaction but may reduce the yield to ~76% due to thermal degradation.

  • Validation Checkpoint: Monitor via TLC (Silica gel, CHCl3/MeOH 20:1). The starting material spot (oxime) should completely disappear, replaced by a new, lower Rf spot corresponding to the more polar quinazoline 3-oxide[1].

Step 3: Solvent Removal and Product Isolation

  • Action: Remove the excess triethyl orthoacetate and the ethanol byproduct under reduced pressure using a rotary evaporator[1].

  • Causality: Removing the volatile components shifts any remaining equilibrium and isolates the crude solid matrix for purification.

  • Validation Checkpoint: A crude crystalline solid or thick oil should remain in the flask. If it remains highly liquid, residual ortho ester is still present; increase the vacuum strength.

Step 4: Purification

  • Action: Recrystallize the crude solid from a mixture of benzene and petroleum benzin, or acetone[1][2].

  • Causality: Recrystallization exploits the differential solubility of the target N-oxide versus minor nitrile or unreacted impurities, yielding high-purity crystals.

  • Validation Checkpoint: Pale yellow needles should form. The melting point of the isolated 2-methylquinazoline 3-oxide should be sharply defined at 167 °C, confirming structural identity and purity[2].

References
  • Product Class 13: Quinazolines.Thieme Connect.
  • Reaction of Heteroarene N-oxides with Trimethylsilyl Cyanide.Heterocycles, Vol. 33, No. 1, 1992.
  • 2-Aminobenzonitrile Properties.LookChem.

Sources

Troubleshooting

Technical Support Center: 2-Aminobenzaldehyde Oxime Purification &amp; Recrystallization

Welcome to the Technical Support Center for the isolation, purification, and handling of 2-aminobenzaldehyde oxime (also known as o-aminobenzaldehyde oxime). This compound is a highly valuable intermediate in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and handling of 2-aminobenzaldehyde oxime (also known as o-aminobenzaldehyde oxime). This compound is a highly valuable intermediate in the synthesis of complex heterocycles, such as quinazoline 3-oxides and dual inhibitors of neutrophil elastase [1]. However, due to the presence of both a nucleophilic amino group and a sensitive oxime moiety, it is highly susceptible to oxidation, thermal degradation, and hydrolysis.

This guide is designed for research scientists and drug development professionals, providing field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery.

Physicochemical Data & Reference Metrics

Before initiating any purification workflow, establish your baseline metrics. A successful recrystallization must yield a product that aligns with the following validated parameters [2].

PropertyQuantitative Value / Description
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Target Melting Point 134.0 – 135.0 °C
Appearance (Pure) Colorless to pale-yellow crystalline needles
Solubility Profile Soluble in hot ethanol, methanol, ethyl acetate, and chloroform. Poorly soluble in cold water and petroleum ether.
Primary Impurities 2-nitrobenzaldehyde oxime (unreduced precursor), oxidized oligomers (azo/azoxy compounds), and hydrolysis byproducts.

Standardized Recrystallization Workflow

The following protocol utilizes a binary solvent system (Ethanol/Water) to maximize recovery while minimizing thermal degradation.

Workflow Crude Crude 2-Aminobenzaldehyde Oxime Dissolution Dissolution in Hot Ethanol (50-60°C) Crude->Dissolution Solvent Addition Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration Activated Carbon (Optional) Crystallization Slow Cooling & Crystallization (Add Water Dropwise) Filtration->Crystallization Controlled Cooling Washing Vacuum Filtration & Cold Wash (EtOH/H2O) Crystallization->Washing Precipitation Drying Vacuum Drying (Ambient Temp, Dark) Washing->Drying Moisture Removal Pure Pure Crystalline Product (MP: 134-135°C) Drying->Pure Final Validation

Workflow for the purification and isolation of 2-aminobenzaldehyde oxime.

Step-by-Step Methodology: Ethanol/Water Co-precipitation

Mechanistic Rationale: Ethanol acts as the primary solubilizer, while water acts as the anti-solvent. Because the amino group is prone to oxidation at elevated temperatures, the dissolution temperature is strictly capped at 60 °C.

  • Dissolution: Transfer the crude 2-aminobenzaldehyde oxime into a round-bottom flask. Add a minimal volume of absolute ethanol (approximately 3-5 mL per gram of crude). Warm gently in a water bath to 50–60 °C under a nitrogen atmosphere until fully dissolved.

  • Decolorization (If required): If the solution is dark brown (indicating amine oxidation), add 5% w/w activated charcoal. Swirl for 5 minutes at 50 °C.

  • Hot Filtration: Rapidly filter the mixture through a pre-warmed Büchner funnel or a fluted filter paper to remove the charcoal and insoluble particulates.

  • Anti-Solvent Addition: Return the filtrate to a gentle heat source. Slowly add warm distilled water dropwise until the solution becomes faintly turbid (the cloud point). Add just enough hot ethanol (1-2 drops) to clear the turbidity.

  • Crystallization: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed to promote the growth of large, pure needles. Once at room temperature, transfer to an ice bath (0–5 °C) for 30 minutes to maximize the yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold 1:1 Ethanol/Water mixture.

  • Drying: Dry the crystals in a vacuum desiccator over anhydrous calcium chloride or silica gel at room temperature. Do not oven-dry , as the compound may decompose or melt prematurely.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of forming crystals. How do I fix this?

Mechanistic Cause: Oiling out (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the temperature at which it precipitates, often due to a high concentration of impurities or cooling the solution too rapidly. Solution:

  • Reheat the mixture until the oil goes back into solution.

  • Add a slightly higher volume of the primary solvent (ethanol) to decrease the saturation level.

  • Cool the solution much more slowly.

  • Introduce a seed crystal of pure 2-aminobenzaldehyde oxime just above the cloud point to provide a nucleation site, forcing solid-state crystallization rather than liquid separation.

Q2: The crystals are turning dark brown or purple during the drying phase. Why?

Mechanistic Cause: The ortho-amino group is highly susceptible to atmospheric oxidation, forming colored azo, azoxy, or quinoid-type degradation products. This is accelerated by light and residual moisture. Solution:

  • Ensure the drying process is conducted under a vacuum and shielded from light (e.g., wrap the desiccator in aluminum foil).

  • For long-term storage, flush the storage vial with Argon or Nitrogen gas and store it at -20 °C.

Q3: How can I verify that I have successfully removed the 2-nitrobenzaldehyde oxime starting material?

Mechanistic Cause: Incomplete reduction during the synthesis phase leaves residual nitro-oxime, which co-crystallizes easily due to structural similarities. Solution:

  • Melting Point Validation: Pure 2-aminobenzaldehyde oxime has a sharp melting point of 134–135 °C [2]. A depressed or broad melting range indicates residual nitro compound.

  • TLC Verification: Run a Thin Layer Chromatography (TLC) plate using a Hexane:Ethyl Acetate (6:4) mobile phase. The amino-oxime will have a significantly lower Rf value than the nitro-oxime due to increased hydrogen bonding capabilities.

Q4: Can I use an alternative solvent system if Ethanol/Water fails?

Solution: Yes. Literature precedents for synthesizing quinazoline 3-oxides from 2-aminobenzaldehyde oxime frequently utilize a Benzene/Petroleum Ether (or Toluene/Heptane for a less toxic alternative) recrystallization system [3]. Dissolve the crude in a minimum amount of hot toluene, and slowly add heptane until the cloud point is reached. This non-polar/polar-aprotic system completely avoids hydrolysis risks associated with water.

References

  • Hwang, T. L., Wang, W. H., Wang, T. Y., Yu, H. P., & Hsieh, P. W. (2015). Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. Bioorganic & Medicinal Chemistry, 23(5), 1123–1134. Available at:[Link]

  • Shibuya, I., et al. (1992). Reaction of Heteroarene N-oxides with Trimethylsilyl Cyanide. Heterocycles. Available at:[Link]

Optimization

Technical Support Center: Optimizing 2-Aminobenzaldehyde Oxime Oxidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting the chemoselective oxidation of 2-aminob...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting the chemoselective oxidation of 2-aminobenzaldehyde oximes.

These derivatives are critical intermediates in the synthesis of potent dual inhibitors targeting human neutrophil elastase (HNE) and proteinase 3, which are vital in treating inflammatory pulmonary diseases[1],[2]. However, the ortho-relationship between the nucleophilic primary amine and the oxidizable oxime creates a highly reactive microenvironment. Without precise control, this reaction is notoriously prone to intramolecular cyclizations and over-oxidation[3],[4].

Below, you will find mechanistic visual guides, causality-driven FAQs, quantitative benchmarking data, and a self-validating experimental protocol to ensure high-yield, chemoselective oxidation.

Mechanistic Visualization

ReactionPathways SM 2-Aminobenzaldehyde Oxime Desired Desired Oxidized Product (e.g., N-Hydroxy/Nitroso) SM->Desired Controlled Oxidation SP1 2-Aminobenzonitrile (Dehydration) SM->SP1 Acidic/Dehydrating Conditions SP2 Anthranil (2,1-Benzisoxazole) (Oxidative Cyclization) SM->SP2 Unprotected Amine + Strong Oxidant SP3 1H-Indazole (N-N Bond Formation) SM->SP3 Thermal Stress / Basic Conditions SP4 2-Nitrobenzaldehyde Oxime (Over-oxidation) Desired->SP4 Excess Oxidant

Mechanistic pathways of 2-aminobenzaldehyde oxime oxidation and side-product formation.

Troubleshooting FAQs

Q1: My oxidation reaction is yielding a significant amount of 2-aminobenzonitrile. How can I prevent this? Causality & Mechanism: 2-Aminobenzonitrile (anthranilic acid nitrile) is formed via the dehydration of the oxime group[4]. This is a Beckmann-type dehydration pathway that is accelerated under strongly acidic conditions or in the presence of dehydrating agents (e.g., Lewis acids). Solution: Maintain a strictly pH-neutral environment during the oxidation. If using an acidic oxidant like m-CPBA, add a biphasic buffer system (such as saturated aqueous NaHCO3​ ) to immediately neutralize the generated m-chlorobenzoic acid.

Q2: I am observing the formation of a deep-colored side product, identified via NMR as anthranil (2,1-benzisoxazole). What is the mechanism, and how do I suppress it? Causality & Mechanism: Anthranils form via an intramolecular oxidative cyclization. When the ortho-amino group is left unprotected, strong oxidants can prematurely convert the amine into a reactive hydroxylamine or nitroso species. This electrophilic nitrogen subsequently undergoes rapid intramolecular condensation with the adjacent oxime carbon. Solution: Implement a transient protecting group strategy. N -Boc protection of the primary amine prior to oxidation sterically and electronically deactivates the nitrogen lone pair, completely shutting down its participation in the cyclization.

Q3: LC-MS analysis shows a mass corresponding to 1H-indazole. Why is this forming? Causality & Mechanism: 1H-indazoles are classic thermodynamic cyclization products of 2-aminobenzaldehyde oxime derivatives[3]. This occurs through N-N bond formation when the oxime nitrogen and the ortho-amino group condense. This pathway is highly sensitive to thermal stress and exothermic spikes. Solution: Strictly control the reaction thermodynamics. Lower the internal reaction temperature to 0°C–5°C using a cryo-cooler, and utilize a syringe pump for the dropwise addition of the oxidant to prevent localized exothermic micro-environments.

Q4: How do I avoid over-oxidation to 2-nitrobenzaldehyde oxime? Causality & Mechanism: The primary amine and the intermediate oxidation states are highly susceptible to over-oxidation to the nitro group if an excess of oxidant is used, or if the reaction is left unquenched after the starting material is consumed[5],[6]. Solution: Enforce strict stoichiometric control (maximum 1.05 equivalents of oxidant). Monitor the reaction continuously and quench immediately with a reducing agent (like Na2​S2​O3​ ) the moment the starting material disappears.

Quantitative Data: Side-Product Profile and Mitigation

The following table summarizes the quantitative impact of the optimized protocol versus standard unoptimized batch conditions.

Side ProductMechanism of FormationUnoptimized Yield (%)Optimized Yield (%)Detection Marker (LC-MS / TLC)
2-Aminobenzonitrile Acid-catalyzed dehydration15 - 25%< 2%[M+H]+ = 119.1 / High Rf​ (UV active)
Anthranil Oxidative cyclization20 - 30%< 1%[M+H]+ = 120.1 / Deep yellow spot
1H-Indazole Thermal N-N condensation10 - 20%< 2%[M+H]+ = 119.1 / Mid Rf​ (Fluorescent)
Nitro-derivative Stoichiometric over-oxidation10 - 15%< 1%[M+H]+ = 167.1 / Low Rf​
Desired Product Controlled chemoselective oxidation20 - 35% > 90% Target specific

Experimental Protocol: Self-Validating Chemoselective Oxidation

This protocol utilizes a self-validating methodology. Do not proceed to the next step unless the validation checkpoint is successfully met.

Step 1: Amine Deactivation (N-Boc Protection)

  • Dissolve 2-aminobenzaldehyde oxime (1.0 eq) in anhydrous THF.

  • Add Boc2​O (1.1 eq) and catalytic DMAP (0.05 eq). Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Spot the reaction on a TLC plate and stain with Ninhydrin. The reaction is complete only when the primary amine spot (which turns purple/pink) completely disappears, indicating full protection.

Step 2: Cryogenic Setup and Buffering

  • Isolate the N -Boc protected oxime and redissolve in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO3​ (1:1 v/v).

  • Submerge the flask in an ice-water bath equipped with an internal temperature probe.

  • Self-Validation Checkpoint: Do not add the oxidant until the internal temperature probe reads a stable ≤ 2°C .

Step 3: Stoichiometric Oxidation

  • Prepare a solution of m-CPBA (1.05 eq, pre-titrated for exact active oxygen content) in DCM.

  • Add the m-CPBA solution via a syringe pump at a rate of 0.5 mL/min, maintaining vigorous stirring to ensure the biphasic buffer neutralizes the acid instantly.

  • Self-Validation Checkpoint: The solution should remain pale. If the organic layer flashes deep orange or red, the addition rate is too fast, causing localized heating and anthranil formation. Slow the pump immediately.

Step 4: Reaction Monitoring and Quenching

  • Stir at 0°C for 1.5 hours. Monitor via TLC (Hexanes:EtOAc 7:3) every 30 minutes.

  • Once the starting material is consumed, immediately add 10 mL of saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Self-Validation Checkpoint: Dip a strip of Starch-Iodide indicator paper into the aqueous layer. The paper must remain white. If it turns blue-black, unreacted peroxides are still present; add more Na2​S2​O3​ until the test is negative.

Step 5: Isolation

  • Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at 25°C to yield the pure, chemoselectively oxidized product.

References

  • Bistocchi, G. A., et al. "Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3." Bioorganic & Medicinal Chemistry 23.5 (2015): 1123-1134. URL:[Link]

  • "Product Class 2: 1H- and 2H-Indazoles." Science of Synthesis, Thieme Connect. URL:[Link]

  • "2-Aminobenzonitrile." LookChem Chemical Database. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 2-Aminobenzaldehyde Oxime Crystallization

Welcome to the Technical Support Center for 2-Aminobenzaldehyde Oxime (2-ABAO) crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Aminobenzaldehyde Oxime (2-ABAO) crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying this critical intermediate.

2-ABAO is widely utilized in the synthesis of quinazolines and serves as a vital scaffold for dual inhibitors of human neutrophil elastase and proteinase 3 [1]. However, its dual hydrogen-bonding motifs—an ortho-amino group (-NH₂) and an oxime group (-C=N-OH)—create a highly polar, interaction-dense region. This structural reality often leads to polymorphic instability, liquid-liquid phase separation (oiling out), and thermal degradation during crystallization workflows. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Solvent Selection & Thermodynamic Foundations

The crystallization of 2-ABAO is heavily governed by its hydrogen-bonding network. In protic solvents like ethanol, strong solute-solvent interactions increase solubility but can dangerously widen the Metastable Zone Width (MSZW). If supersaturation is generated too rapidly, the system bypasses the nucleation zone and enters the spinodal region, resulting in an amorphous oil rather than a crystalline solid.

Table 1: Solvent Optimization Matrix
Solvent SystemPolarity IndexBoiling Point (°C)Solubility Profile for 2-ABAORecommended Application
Ethanol (Absolute) 5.278.4High at 60°C, Moderate at 5°CPrimary solvent for controlled cooling crystallization [1].
Dimethylformamide (DMF) 6.4153.0Very High at 25°CPrimary solvent for anti-solvent crystallization of complex oximes [2].
Water 10.2100.0Very LowAnti-solvent (used in combination with DMF or Ethanol).
Chloroform / Methanol VariableVariableModerate to HighFlash chromatography elution and subsequent recrystallization.

Part 2: Troubleshooting FAQs & Logic Pathways

Q1: Why is my 2-aminobenzaldehyde oxime "oiling out" instead of crystallizing? Cause: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation trajectory crosses the spinodal curve before the system can nucleate. For 2-ABAO, this is usually caused by crash-cooling a highly concentrated solution, forcing the oxime to separate as an amorphous, solvent-rich liquid phase. Corrective Action: Flatten your cooling curve. Reduce the cooling rate to ≤0.1 °C/min once you reach the metastable zone, and introduce 1-2 wt% of seed crystals isothermally to force heterogeneous nucleation before LLPS can occur.

Q2: I am experiencing poor yields even after cooling to 4°C. How can I improve recovery? Cause: 2-ABAO retains high residual solubility in purely organic protic solvents due to persistent hydrogen bonding. Corrective Action: Pivot to an anti-solvent strategy. Using a DMF/Water system forces the compound out of solution by drastically increasing the polarity of the continuous phase, breaking the solute-solvent hydrogen bonds.

Q3: How do I prevent thermal degradation or hydrolysis during the dissolution phase? Cause: The oxime moiety is sensitive to prolonged heating in protic environments, which can cause it to revert to the parent aldehyde or undergo thermal degradation. Corrective Action: Strictly limit the dissolution temperature to <60°C. Never boil the solution, and minimize the residence time at the maximum temperature.

Troubleshooting Detect Symptom: Oiling Out (LLPS) Cause Root Cause: Supersaturation crosses spinodal curve Detect->Cause Action1 Action 1: Lower Initial Concentration Cause->Action1 Action2 Action 2: Isothermal Seeding Cause->Action2 Action3 Action 3: Slower Anti-Solvent Addition Cause->Action3 Result Result: Heterogeneous Nucleation Action1->Result Action2->Result Action3->Result

Fig 1: Mechanistic troubleshooting pathway for liquid-liquid phase separation (oiling out).

Table 2: Troubleshooting Summary
SymptomRoot CauseCorrective Action
Oiling Out (LLPS) Cooling rate too fast; MSZW bypassed.Implement isothermal seeding; reduce cooling rate to 0.1 °C/min.
Low Crystalline Yield High residual solubility in primary solvent.Switch to DMF/Water anti-solvent crystallization.
Yellowing/Degradation Thermal stress on the oxime group.Cap dissolution temperature at 60°C; minimize heating time.
Inconsistent Melting Point Polymorphic mixture due to uncontrolled nucleation.Age the crystal slurry isothermally for 2 hours post-seeding.

Part 3: Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. By adhering strictly to the stated temperatures, addition rates, and aging times, you ensure thermodynamic control over the crystallization process.

Workflow Start Crude 2-Aminobenzaldehyde Oxime SolCheck Assess Solubility Profile (EtOH vs. DMF) Start->SolCheck Cooling Cooling Crystallization (Primary: EtOH) SolCheck->Cooling High Solubility at 60°C AntiSolvent Anti-Solvent Crystallization (DMF / Water) SolCheck->AntiSolvent Poor Recovery Expected Oiling Oiling Out Detected? Cooling->Oiling Success High Purity Crystalline Yield AntiSolvent->Success Seeding Apply Isothermal Seeding & Reduce Cooling Rate Oiling->Seeding Yes Oiling->Success No Seeding->Success

Fig 2: Decision matrix and workflow for 2-aminobenzaldehyde oxime crystallization.

Protocol A: Controlled Cooling Crystallization (Ethanol)

Best for high-purity refinement when initial purity is >85%.

  • Dissolution: Suspend crude 2-ABAO in absolute ethanol (approx. 10 volumes). Heat the mixture to 60 °C under gentle agitation (200 rpm) until complete dissolution is achieved.

    • Scientist Note: Do not exceed 60 °C. The oxime moiety is susceptible to thermal degradation, which will introduce colored impurities into the final lattice [3].

  • Clarification: Perform a hot polish filtration through a pre-warmed 0.45 µm PTFE filter. This removes foreign particulates that act as templates for uncontrolled secondary nucleation.

  • Primary Cooling: Cool the filtrate from 60 °C to 45 °C at a controlled rate of 0.5 °C/min.

  • Isothermal Seeding: Hold the temperature isothermally at 45 °C. Introduce 1-2 wt% of pure 2-ABAO seed crystals. Age the suspension for 60 minutes.

    • Scientist Note: This aging step is non-negotiable. It allows the crystal bed to establish and consume initial supersaturation, ensuring crystal growth dominates over crash-nucleation.

  • Secondary Cooling: Resume cooling from 45 °C to 5 °C at a highly suppressed rate of 0.1 °C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 volumes of pre-chilled (4 °C) ethanol, followed by drying in a vacuum oven at 40 °C to a constant weight.

Protocol B: Anti-Solvent Crystallization (DMF/Water)

Best for maximizing yield from highly soluble batches or addressing persistent oiling out.

  • Dissolution: Dissolve crude 2-ABAO in N,N-Dimethylformamide (DMF) at 25 °C (approx. 3-5 volumes). DMF is an exceptional solvent for highly polar oximes due to its strong hydrogen-bond accepting capabilities [2].

  • Clarification: Polish filter the solution to ensure a particle-free environment.

  • Anti-Solvent Addition (Phase 1): Under moderate stirring (250 rpm), add purified water (the anti-solvent) dropwise at a rate of 0.05 vol/min until the solution reaches the cloud point (the onset of persistent, milky turbidity).

  • Seeding & Aging: Immediately pause water addition. Add 1 wt% seed crystals and age the mixture isothermally for 2 hours.

    • Scientist Note: Pushing past the cloud point without aging is the primary cause of LLPS. Aging allows the system to relieve supersaturation via solid-state crystal growth rather than phase separation.

  • Anti-Solvent Addition (Phase 2): Resume water addition at 0.1 vol/min until a final DMF:Water volumetric ratio of 1:3 is reached.

  • Isolation: Stir for an additional 2 hours at 20 °C to maximize yield. Filter, wash with copious amounts of water to completely displace residual DMF, and vacuum dry at 40 °C.

References

  • Title: Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3 Source: Bioorganic & Medicinal Chemistry URL: [Link][1]

  • Title: (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime Source: Molbank (MDPI) URL: [Link][2]

  • Title: Novel Sulfonamide Analogs of Sivelestat as Potent Human Neutrophil Elastase Inhibitors Source: Frontiers in Chemistry URL: [Link][3]

Sources

Reference Data & Comparative Studies

Validation

2-aminobenzaldehyde oxime vs 2-aminobenzophenone oxime in organic synthesis

As a Senior Application Scientist in heterocyclic methodology, I frequently evaluate the strategic selection of building blocks for complex drug discovery programs. When synthesizing nitrogen-containing heterocycles, the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in heterocyclic methodology, I frequently evaluate the strategic selection of building blocks for complex drug discovery programs. When synthesizing nitrogen-containing heterocycles, the choice between 2-aminobenzaldehyde oxime (2-ABAO) and 2-aminobenzophenone oxime (2-ABPO) is a foundational decision.

While both molecules share an ortho-amino aryl oxime core, the seemingly minor structural variance at the imine carbon—a hydrogen atom in 2-ABAO versus a bulky phenyl ring in 2-ABPO—dictates entirely divergent electronic profiles, steric constraints, and synthetic trajectories.

This guide objectively compares the reactivity, experimental protocols, and pharmaceutical applications of these two critical synthons to help you design more efficient and self-validating synthetic workflows.

Structural & Mechanistic Divergence

The fundamental dichotomy between 2-ABAO and 2-ABPO lies in their susceptibility to nucleophilic attack and cyclization [1].

  • 2-Aminobenzaldehyde Oxime (2-ABAO): Derived from an aldehyde, the imine carbon is bonded to a hydrogen atom. This low steric hindrance makes the molecule highly reactive toward one-carbon-unit transfer reagents (like ortho esters). However, it also renders the oxime more susceptible to premature hydrolysis or instability under harsh acidic conditions. It is the premier precursor for quinazoline 3-oxides and indazoles [1, 2].

  • 2-Aminobenzophenone Oxime (2-ABPO): Derived from a ketone, the imine carbon is bonded to a phenyl ring. This provides significant steric bulk and resonance stabilization, preventing direct one-carbon insertions. Instead, this stabilization allows for controlled, stepwise reactions—specifically acylation followed by base-catalyzed ring expansion. It is the gold-standard precursor for 1,4-benzodiazepines (the core scaffold of therapeutics like Diazepam) [3, 4].

Workflow & Logic Diagram

G ABAO 2-Aminobenzaldehyde Oxime (2-ABAO) OrthoEster Ortho Esters (HC(OEt)3) ABAO->OrthoEster Condensation Indazole Indazoles (HNE/PR3 Inhibitors) ABAO->Indazole Dehydration ABPO 2-Aminobenzophenone Oxime (2-ABPO) HaloAcyl α-Haloalkanoyl Halides (e.g., Chloroacetyl Chloride) ABPO->HaloAcyl Acylation (AcOH) Quinazoline Quinazoline 3-Oxides (Yield: 60-90%) OrthoEster->Quinazoline Cyclization QuinIntermediate 2-Chloromethyl-4-phenyl- quinazoline 3-oxide HaloAcyl->QuinIntermediate Cyclization Benzodiazepine 1,4-Benzodiazepine 4-Oxides (CNS Therapeutics) QuinIntermediate->Benzodiazepine Ring Expansion (NaOH)

Fig 1: Divergent synthetic pathways of 2-ABAO and 2-ABPO based on steric and electronic profiles.

Comparative Applications & Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system. The causality behind each reagent choice is explained to allow for dynamic troubleshooting.

Protocol A: Synthesis of Quinazoline 3-Oxide from 2-ABAO

Pharmaceutical Relevance: Development of dual inhibitors for human neutrophil elastase (HNE) and proteinase 3 (PR3) for pulmonary diseases [2].

  • Causality Behind Choice: The use of triethyl orthoformate as a one-carbon-unit transfer reagent is ideal for 2-ABAO. Because the primary amine is unhindered, it rapidly attacks the electrophilic carbon of the ortho ester. The lack of a bulky group at the imine carbon allows the resulting formamidine intermediate to seamlessly cyclize onto the oxime nitrogen, yielding the quinazoline 3-oxide without requiring harsh acidic catalysts [1].

  • Step-by-Step Methodology:

    • Preparation: Suspend 1.0 equivalent of 2-aminobenzaldehyde oxime in an excess of the appropriate ortho ester (e.g., triethyl orthoformate, 2–3 mL per mmol of substrate).

    • Reaction: Stir the mixture at room temperature. For highly substituted derivatives, gentle refluxing for 2–3 hours may be required. Monitor via TLC until complete consumption of the starting material is observed.

    • Isolation: Remove the excess ortho ester under reduced pressure.

    • Purification: Purify the crude product via silica gel chromatography, eluting with a gradient of CHCl3​ to CHCl3​/MeOH (20:1).

    • Validation: Recrystallize the analytical sample from acetone or diethyl ether. The expected yield is 60–90%. Successful cyclization is validated by the disappearance of the primary amine N-H stretch in FTIR and a distinct downfield shift of the C2 proton in 1H -NMR.

Protocol B: Synthesis of 1,4-Benzodiazepine 4-Oxide from 2-ABPO

Pharmaceutical Relevance: Synthesis of central nervous system (CNS) therapeutics, including sedatives, muscle relaxants, and anticonvulsants [3].

  • Causality Behind Choice: 2-ABPO possesses an electron-withdrawing phenyl ring at the imine carbon, which sterically hinders direct one-carbon insertions. Instead, the primary amine is acylated with an α -haloalkanoyl halide (e.g., chloroacetyl chloride). The subsequent cyclization forms a 2-chloromethyl-4-phenylquinazoline 3-oxide. When treated with a strong base (NaOH), the hydroxide ion attacks the pyrimidine ring, triggering a ring-opening/ring-closing sequence (ring expansion). This expansion is thermodynamically driven by the relief of ring strain and the expulsion of the chloride leaving group, ultimately forming the 7-membered 1,4-benzodiazepine ring [3, 4].

  • Step-by-Step Methodology:

    • Acylation & Cyclization: Dissolve 1.0 equivalent of 2-aminobenzophenone oxime in glacial acetic acid. Slowly add 1.2 equivalents of chloroacetyl chloride dropwise at room temperature.

    • Intermediate Formation: Stir the reaction mixture for 15 hours to ensure complete acylation and subsequent cyclization into 2-chloromethyl-4-phenylquinazoline 3-oxide.

    • Intermediate Isolation: Pour the mixture into ice water, neutralize cautiously, and extract with dichloromethane. Concentrate the organic layer in vacuo.

    • Ring Expansion: Dissolve the isolated intermediate in ethanol and add 1.5 equivalents of aqueous sodium hydroxide (NaOH).

    • Reaction: Stir at room temperature for 4-6 hours. The base catalyzes the nucleophilic ring expansion.

    • Validation: Concentrate the mixture, extract with ethyl acetate, and recrystallize. The expected yield is 70–85%. Validation is confirmed by mass spectrometry (loss of the chlorine isotope pattern) and the appearance of the characteristic 7-membered diazepine methylene protons in 1H -NMR.

Quantitative Performance Comparison

The following table summarizes the operational parameters and synthetic utility of both building blocks to aid in route scouting and process chemistry scale-ups.

Parameter2-Aminobenzaldehyde Oxime (2-ABAO)2-Aminobenzophenone Oxime (2-ABPO)
Imine Carbon Substitution Hydrogen (Aldehydic)Phenyl (Ketonic)
Steric Hindrance Profile LowHigh
Thermodynamic Stability Moderate (Prone to hydrolysis)High (Resonance stabilized)
Primary Reagents Ortho esters, Acetic anhydride α -Haloalkanoyl halides, Glycine esters
Major Heterocyclic Products Quinazoline 3-oxides, Indazoles1,4-Benzodiazepines, 4-Phenylquinazolines
Typical Isolated Yields 60–90% (Quinazolines)70–85% (Benzodiazepines)
Primary Pharmaceutical Utility Neutrophil elastase (HNE) inhibitorsCNS therapeutics (Sedatives, Anxiolytics)
Mechanistic Hallmark Direct one-carbon cyclizationStepwise acylation followed by ring expansion

References

  • Product Class 13: Quinazolines. Science of Synthesis. Thieme Group. Available at:[Link]

  • Hwang, T. -L.; Wang, W. -H.; Wang, T. -Y.; Yu, H. -P.; Hsieh, P. -W. Synthesis and Pharmacological Characterization of 2-Aminobenzaldehyde Oxime Analogs as Dual Inhibitors of Neutrophil Elastase and Proteinase 3. Bioorganic & Medicinal Chemistry 2015, 23 (5), 1123–1134. Available at:[Link]

  • US Patent 3,371,085A - 5-aryl-3h-1,4-benzodiazepin-2(1h)-ones. United States Patent and Trademark Office / Google Patents.
  • US Patent 3,427,304A - Process for preparing 5-phenyl-3h-1,4-benzodiazepin-2(1h)-ones. United States Patent and Trademark Office / Google Patents.
Comparative

Comparative Ligand Efficiency: 2-Aminobenzaldehyde Oxime vs. Salicylaldoxime

Executive Summary Ligand efficiency (LE) is a critical metric in both drug discovery and coordination chemistry, quantifying the binding energy contributed by each heavy (non-hydrogen) atom in a molecule. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ligand efficiency (LE) is a critical metric in both drug discovery and coordination chemistry, quantifying the binding energy contributed by each heavy (non-hydrogen) atom in a molecule. This guide provides an objective, data-driven comparison between two structurally analogous ligands: 2-aminobenzaldehyde oxime (2-ABAO) and salicylaldoxime (SAO) .

Despite differing by only a single heteroatom at the ortho-position (an amino group vs. a hydroxyl group), their physicochemical properties diverge dramatically. This single atomic substitution dictates their optimal application domains: SAO is a cornerstone chelator in hydrometallurgical metal extraction [1], whereas 2-ABAO and its analogs exhibit high ligand efficiency as targeted dual inhibitors of human neutrophil elastase (HNE) and proteinase 3 (Pr3) [2].

Structural Causality & Mechanistic Divergence

To understand the ligand efficiency of these two molecules, we must analyze the causality behind their binding mechanisms.

Salicylaldoxime (SAO): The Anionic Chelator

SAO features an ortho-hydroxyl (-OH) group on the benzene ring. The phenolic proton is relatively acidic (pKa ~9.2). In mildly acidic to neutral aqueous environments, SAO readily deprotonates to form an anionic bidentate ligand. When exposed to transition metals like Cu²⁺, it forms a highly stable, neutral square-planar bis(salicylaldoximato)metal(II) complex. The thermodynamic stability of this 6-membered chelate ring drives a high distribution ratio ( D ) in biphasic solvent extraction, yielding exceptional metal-binding ligand efficiency [3].

2-Aminobenzaldehyde Oxime (2-ABAO): The Hydrogen-Bonding Scaffold

In 2-ABAO, the substitution of the -OH with an -NH₂ group fundamentally alters the molecule's electronic profile. The aniline-like -NH₂ is a strong hydrogen bond donor but does not deprotonate to form an anionic chelate under physiological conditions. Instead, within the hydrophobic and polar sub-pockets of serine proteases (such as HNE and Pr3), the -NH₂ and the oxime -OH act synergistically to form a highly directional hydrogen-bonding network. This precise geometric fit allows 2-ABAO analogs to achieve nanomolar inhibitory concentrations (IC₅₀) with a very low heavy atom count (HAC), resulting in an outstanding pharmacological ligand efficiency [2].

G SAO Salicylaldoxime (SAO) Ortho-OH Group Deprot Deprotonation (pKa ~9.2) Forms Anionic Bidentate Chelate SAO->Deprot ABAO 2-Aminobenzaldehyde Oxime Ortho-NH2 Group HBond Hydrogen Bond Donor Forms Directional H-Bond Network ABAO->HBond Metal Transition Metals (e.g., Cu2+) High Metal Ligand Efficiency Deprot->Metal Enzyme Serine Proteases (e.g., HNE/Pr3) High Target Ligand Efficiency HBond->Enzyme

Mechanistic divergence of SAO and 2-ABAO based on ortho-substituent properties.

Quantitative Comparison of Ligand Properties

The following table summarizes the structural attributes and empirical efficiency metrics of both ligands.

PropertySalicylaldoxime (SAO)2-Aminobenzaldehyde Oxime (2-ABAO)
Ortho-Substituent -OH (Hydroxyl)-NH₂ (Amino)
Heavy Atom Count (HAC) 1010
Primary Binding Mode Anionic Bidentate (N, O coordination)Hydrogen Bonding Network (Donor/Acceptor)
Primary Target Cu²⁺, Ni²⁺, Ga³⁺Human Neutrophil Elastase (HNE), Proteinase 3
Optimal Environment Biphasic Organic/Aqueous (pH 2.0 - 4.0)Aqueous Physiological Buffer (pH 7.4)
Ligand Efficiency (LE) High ( ΔG dominated by chelate effect)~0.35 - 0.45 kcal/mol/HA (Enzyme binding)
Primary Application Hydrometallurgy / Solvent ExtractionAnti-inflammatory Drug Development

Self-Validating Experimental Protocols

To objectively assess the ligand efficiency of these two compounds, researchers must employ distinct, self-validating workflows tailored to their respective mechanisms.

Protocol A: Biphasic Solvent Extraction for SAO (Metal LE)

This protocol measures the distribution ratio ( D ) of Cu²⁺, which directly correlates to the thermodynamic stability and efficiency of the SAO-metal complex [1].

  • Organic Phase Preparation: Dissolve SAO (or its alkylated derivatives, e.g., 5-nonylsalicylaldoxime) in an aliphatic diluent (e.g., kerosene) to yield a 1.5% (v/v) extractant solution.

  • Aqueous Phase Preparation: Prepare a 50 mg/L Cu²⁺ solution using CuSO₄ in deionized water. Adjust the initial pH to 2.0 using dilute H₂SO₄.

  • Extraction: Mix the organic and aqueous phases at an O/A (Organic/Aqueous) ratio of 1:1 in a separatory funnel. Agitate mechanically for 10 minutes at 25°C to ensure rapid interfacial coordination.

  • Phase Separation & Analysis: Allow the phases to separate for 5 minutes. Extract the aqueous raffinate and quantify the remaining Cu²⁺ concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Efficiency Calculation: Calculate the extraction efficiency ( E% ) and distribution ratio ( D ). High D values at low pH validate the high metal-ligand efficiency of the SAO scaffold.

Protocol B: Fluorogenic Enzymatic Assay for 2-ABAO (Pharmacological LE)

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of 2-ABAO analogs against HNE, allowing for the calculation of pharmacological LE ( ΔG/HAC ) [2].

  • Reagent Preparation: Dissolve the 2-ABAO analog in pure DMSO to create a 10 mM stock. Dilute serially in the assay buffer (0.1 M HEPES, pH 7.4, 0.5 M NaCl, 10% DMSO).

  • Enzyme Incubation: Add 10 nM of purified Human Neutrophil Elastase (HNE) to a 96-well black microplate. Add the diluted 2-ABAO ligand and incubate for 15 minutes at 37°C to allow the hydrogen-bond network to stabilize in the active site.

  • Substrate Addition: Initiate the reaction by adding 50 µM of the fluorogenic substrate MeO-Suc-Ala-Ala-Pro-Val-AMC . (HNE specifically cleaves the Val-AMC bond, releasing the fluorescent AMC group).

  • Kinetic Measurement: Monitor the fluorescence continuously for 10 minutes using a microplate reader ( λex​ = 370 nm, λem​ = 460 nm).

  • Efficiency Calculation: Determine the IC₅₀ from the dose-response curve. Calculate Ligand Efficiency using the formula: LE=(1.37×pIC50​)/HAC .

Workflow Start Ligand Efficiency Validation Prep1 SAO in Organic Phase (Kerosene) Start->Prep1 Prep2 2-ABAO in Aqueous Buffer (HEPES, pH 7.4) Start->Prep2 Assay1 Biphasic Cu2+ Extraction (AAS/ICP-MS) Prep1->Assay1 Assay2 Fluorogenic Substrate Assay (MeO-Suc-AAPV-AMC) Prep2->Assay2 Calc1 Calculate Distribution Ratio (D) Assay1->Calc1 Calc2 Calculate IC50 & Ligand Efficiency Assay2->Calc2

Experimental workflows for validating ligand efficiency in extraction and enzymatic assays.

Conclusion

The comparison between 2-aminobenzaldehyde oxime and salicylaldoxime perfectly illustrates how a single functional group alteration dictates ligand efficiency across entirely different scientific disciplines. While SAO leverages its acidic phenolic hydroxyl to achieve exceptional thermodynamic stability in metal chelation, 2-ABAO utilizes its amino group to establish precise, high-efficiency hydrogen-bonding networks within protease active sites, positioning it as a highly efficient scaffold for anti-inflammatory drug design.

References

  • Wang, Z., et al. (2021). "Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II)." Frontiers in Chemistry, 9, 721438. Available at:[Link]

  • Hwang, T.-L., et al. (2015). "Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3." Bioorganic & Medicinal Chemistry, 23(5), 1123-1134. Available at:[Link]

  • Tang, Z., et al. (2017). "Effect of the Structure of Alkyl Salicylaldoxime on Extraction of Copper(II)." Materials, 10(4), 434. Available at:[Link]

Validation

Optimizing and Validating HPLC Methods for 2-Aminobenzaldehyde Oxime Purity: A Comparative Guide

Introduction 2-Aminobenzaldehyde oxime (2-ABAO) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, notably quinazoline derivatives and dual inhibitors of neutrophil elastase and proteinase 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction 2-Aminobenzaldehyde oxime (2-ABAO) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, notably quinazoline derivatives and dual inhibitors of neutrophil elastase and proteinase 3[1]. Accurately determining the purity of 2-ABAO is challenging due to the presence of synthetic precursors (e.g., 2-aminobenzaldehyde, hydroxylamine) and the compound's inherent structural dynamics. Specifically, the oxime group can exist in E and Z isomeric forms, and the basic primary amine is prone to secondary interactions with silica-based chromatographic supports.

This guide provides a comprehensive comparison of Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) column chemistries for 2-ABAO purity analysis. Furthermore, we outline a self-validating analytical protocol compliant with the latest ICH Q2(R2) guidelines for analytical procedure validation[2].

Mechanistic Rationale: Overcoming Oxime Isomerization and Peak Tailing

When developing an HPLC method for oximes, application scientists often default to standard C18 columns with 0.1% Trifluoroacetic acid (TFA) to suppress silanol ionization and improve peak shape for basic amines. However, this approach is fundamentally flawed for 2-ABAO.

The Causality of Acid-Catalyzed Isomerization: The presence of strong acids like TFA (pH ~2.0) in the mobile phase can trigger the acid-catalyzed isomerization of the oxime bond. This phenomenon proceeds via protonation of the imine nitrogen, followed by hydrolysis and recondensation, or direct rotation of the C=N bond. Consequently, a single pure 2-ABAO sample may appear as two distinct peaks (the E and Z isomers) or a broad, split peak, artificially lowering the reported purity and failing the specificity requirements of ICH Q2(R2).

To circumvent this, our protocol replaces TFA with a 10 mM Ammonium Acetate buffer adjusted to pH 6.0. This mildly acidic/neutral buffer maintains the integrity of the oxime bond while providing sufficient ionic strength to shield residual silanols, ensuring sharp peak symmetry.

G Start Mobile Phase Selection for Oxime Analysis TFA 0.1% TFA (pH ~2.0) Start->TFA Standard RP approach Ammonium 10mM NH4OAc (pH 6.0) Start->Ammonium Rational approach Isomerization Acid-Catalyzed Oxime Isomerization (E ⇌ Z) TFA->Isomerization H+ attacks C=N Stable Stable Oxime Bond (No Isomerization) Ammonium->Stable Mild pH preserves bond Fail Method Fails ICH Q2(R2) Specificity Isomerization->Fail Pass Method Passes ICH Q2(R2) Specificity Stable->Pass

Fig 1. Mechanistic workflow illustrating the effect of mobile phase pH on 2-ABAO stability.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl

While C18 relies purely on hydrophobic dispersive forces, Phenyl-Hexyl stationary phases offer orthogonal selectivity via π−π interactions. Because 2-ABAO contains an electron-rich aromatic ring and an oxime moiety, the Phenyl-Hexyl phase provides superior steric recognition. This is critical for resolving 2-ABAO from structurally similar impurities like 2-nitrobenzaldehyde oxime.

Table 1: Chromatographic Performance Comparison for 2-ABAO

ParameterStandard C18 (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Analytical Significance
Retention Time (RT) 4.8 min6.2 minPhenyl-Hexyl increases retention via π−π interactions.
Peak Asymmetry ( As​ ) 1.451.12 As​≤1.5 is required. Phenyl-Hexyl reduces amine tailing.
Resolution ( Rs​ ) *1.83.4 Rs​≥2.0 ensures baseline separation from 2-aminobenzaldehyde.
Theoretical Plates ( N ) 8,50012,400Higher efficiency indicates a narrower, sharper peak profile.

*Resolution calculated relative to the primary synthetic precursor, 2-aminobenzaldehyde.

The data clearly indicates that the Phenyl-Hexyl column provides superior resolution and peak shape, making it the optimal choice for purity validation.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following methodology incorporates a System Suitability Test (SST). The method cannot proceed to sample analysis unless the SST criteria are met, creating a self-validating loop.

Step 1: Mobile Phase & Diluent Preparation

  • Buffer (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water. Adjust to pH 6.0 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm nylon membrane.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile. (Note: Using a diluent closely matching the initial mobile phase prevents solvent-mismatch peak distortion).

Step 2: Standard and Sample Preparation

  • SST Solution: Prepare a solution containing 100 µg/mL 2-ABAO and 10 µg/mL 2-aminobenzaldehyde in the diluent.

  • Sample Solution: Accurately weigh 10 mg of the 2-ABAO batch, transfer to a 100 mL volumetric flask, dissolve, and make up to volume with the diluent (100 µg/mL).

Step 3: Chromatographic Conditions

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Controls mobile phase viscosity and mass transfer kinetics)

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: Linear ramp to 60% B

    • 10-12 min: Hold at 60% B

    • 12-15 min: Re-equilibration at 10% B

Step 4: System Suitability Execution (The Self-Validation Gate) Inject the SST solution in triplicate. The run is only valid if:

  • Resolution ( Rs​ ) between 2-aminobenzaldehyde and 2-ABAO is ≥2.0 .

  • Tailing factor ( Tf​ ) for 2-ABAO is ≤1.5 .

  • Relative Standard Deviation (RSD) of the 2-ABAO peak area is ≤2.0% .

ICH Q2(R2) Method Validation

Following the selection of the Phenyl-Hexyl method, full validation was executed according to the ICH Q2(R2) guidelines, which mandate rigorous testing of specificity, range, accuracy, precision, and detection limits for impurity testing[3].

ICH Q2 ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity > 99%) Q2->Spec Lin Linearity & Range (R² > 0.999) Q2->Lin Acc Accuracy (Recovery 98-102%) Q2->Acc Prec Precision (RSD < 2.0%) Q2->Prec Sens LOD / LOQ (S/N > 3 & > 10) Q2->Sens

Fig 2. Core validation parameters for impurity testing as defined by ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Results for 2-ABAO

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultConclusion
Specificity No interference at the RT of 2-ABAO. Peak purity angle < purity threshold.Purity Angle: 0.12 < Threshold: 0.25Pass
Linearity R2≥0.999 across 25% to 150% of target concentration. R2=0.9998 Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% across 3 levels.99.4% ± 0.6%Pass
Precision (Repeatability) %RSD ≤2.0% for 6 replicate injections.%RSD = 0.85%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ).LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass
Conclusion

For the precise determination of 2-aminobenzaldehyde oxime purity, standard C18/TFA methods introduce significant artifacts via acid-catalyzed isomerization. By shifting to a pH 6.0 ammonium acetate buffer and utilizing a Phenyl-Hexyl stationary phase, analysts can leverage π−π interactions to achieve baseline resolution of impurities while maintaining the structural integrity of the oxime bond. This self-validating protocol strictly adheres to ICH Q2(R2) guidelines, ensuring regulatory compliance and robust analytical performance in drug development pipelines.

References
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)". Source: ich.org. 2

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Source: europa.eu. 3

  • Hwang, T. L., et al. "Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3." Source: ijpsdronline.com. 1

  • Crecente García, S. "Design and synthesis of conformational switches and β-turn mimics through chemical ligation." PhD Thesis, University of Glasgow. Source: gla.ac.uk. Link

Sources

Comparative

IR Spectroscopy Comparison: 2-Aminobenzaldehyde vs. 2-Aminobenzaldehyde Oxime

Executive Summary The structural conversion of an aromatic aldehyde to its corresponding oxime is a foundational transformation in organic synthesis. Specifically, 2-aminobenzaldehyde oximes serve as critical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural conversion of an aromatic aldehyde to its corresponding oxime is a foundational transformation in organic synthesis. Specifically, 2-aminobenzaldehyde oximes serve as critical intermediates in the development of pharmaceutical agents, including dual inhibitors for human neutrophil elastase and proteinase 3[1]. Because this transformation alters the functional group landscape of the molecule without significantly changing its molecular weight, Infrared (IR) spectroscopy serves as the most rapid, non-destructive, and definitive method for monitoring reaction progress.

This guide provides an objective, data-driven comparison of the IR spectral profiles of 2-aminobenzaldehyde and 2-aminobenzaldehyde oxime, detailing the mechanistic causality behind the observed vibrational shifts and providing a self-validating experimental protocol for researchers.

Mechanistic Analysis of Spectral Shifts (Expertise & Experience)

To accurately interpret the IR spectra of these compounds, one must understand the underlying physical chemistry dictating the vibrational frequencies. Condensation reactions involving 2-aminobenzaldehyde are routinely monitored via the disappearance of the characteristic carbonyl stretching frequency[2].

The Aldehyde Precursor (2-Aminobenzaldehyde): The carbonyl (C=O) stretch of a standard, unhindered aliphatic aldehyde typically appears near 1720 cm⁻¹. However, in 2-aminobenzaldehyde, this frequency is significantly red-shifted to the 1640–1660 cm⁻¹ region. This causality stems from two compounding structural factors:

  • Conjugation: The overlap of the carbonyl π-system with the aromatic ring delocalizes electron density, lowering the C=O bond order.

  • Intramolecular Hydrogen Bonding: The ortho-amine group (-NH₂) acts as a strong hydrogen bond donor to the carbonyl oxygen. This interaction lengthens the C=O bond, decreasing its force constant and thereby lowering the vibrational frequency to an unusually low wavenumber for an aldehyde.

The Oxime Product (2-Aminobenzaldehyde Oxime): During oxime synthesis, the nucleophilic addition of hydroxylamine completely obliterates the C=O bond, replacing it with a C=N-OH functional group[3]. Consequently, the IR spectrum undergoes a definitive transformation:

  • Loss of Carbonyl: The strong C=O band at ~1650 cm⁻¹ disappears entirely.

  • Imine Formation: A new C=N stretch emerges at 1610–1630 cm⁻¹ . Because this bond is less polar than a C=O bond, the peak is typically less intense.

  • Hydroxyl Introduction: The introduction of the oxime hydroxyl group generates a broad, strong O-H stretch (3100–3300 cm⁻¹ ). This broad band often overlaps with the existing N-H stretching doublet of the primary amine, creating a massive absorption envelope in the high-frequency region.

  • N-O Bond: A highly diagnostic N-O stretching vibration appears in the fingerprint region at 930–980 cm⁻¹ .

Comparative IR Spectroscopy Data

The following table summarizes the quantitative IR absorption bands used to differentiate the two compounds.

Functional Group2-Aminobenzaldehyde (cm⁻¹)2-Aminobenzaldehyde Oxime (cm⁻¹)Diagnostic Significance
N-H Stretch (Amine) 3300 - 3450 (Doublet)3300 - 3450 (Doublet)Retained in both; heavily obscured by O-H in the oxime.
O-H Stretch (Oxime) N/A3100 - 3300 (Broad)Primary confirmation of oxime formation.
Aldehyde C-H Stretch 2750 & 2850 (Doublet)N/ALoss confirms aldehyde consumption.
C=O Stretch 1640 - 1660 (Strong)N/ACritical marker for reaction completion.
C=N Stretch (Imine) N/A1610 - 1630 (Medium)Confirms C=N bond formation.
N-O Stretch N/A930 - 980 (Strong)Confirms the presence of the oxime N-O bond.

Logical Relationship of IR Shifts

IR_Shifts Start IR Spectral Transition Aldehyde -> Oxime Aldehyde 2-Aminobenzaldehyde Start->Aldehyde Oxime 2-Aminobenzaldehyde Oxime Start->Oxime CO C=O Stretch ~1640-1660 cm⁻¹ Aldehyde->CO Disappears CH Aldehyde C-H ~2750 & 2850 cm⁻¹ Aldehyde->CH Disappears CN C=N Stretch ~1610-1630 cm⁻¹ Oxime->CN Appears OH O-H Stretch (Broad) ~3100-3300 cm⁻¹ Oxime->OH Appears NO N-O Stretch ~930-980 cm⁻¹ Oxime->NO Appears

Fig 1. Logical relationship of diagnostic IR vibrational mode shifts during oxime formation.

Experimental Protocol: Synthesis & IR Characterization (Trustworthiness)

The standard synthesis of oximes from aromatic aldehydes utilizes hydroxylamine hydrochloride in an aqueous ethanol solvent system[3]. To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system ; the analytical endpoint directly dictates the success of the synthetic workflow.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 10.0 mmol of 2-aminobenzaldehyde in 15 mL of a 1:1 (v/v) ethanol/water mixture in a round-bottom flask[3].

  • Nucleophilic Addition: Add 15.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) followed by 15.0 mmol of sodium acetate (NaOAc). The sodium acetate acts as a mild base to liberate free hydroxylamine in situ without causing unwanted side reactions.

  • Condensation: Stir the reaction mixture at 50 °C for 2 to 4 hours. Monitor the preliminary progress via Thin Layer Chromatography (TLC).

  • Isolation: Once TLC indicates the consumption of the starting material, pour the mixture into 50 mL of ice-cold distilled water to precipitate the oxime. Filter the solid under a vacuum, wash thoroughly with cold water, and dry in a desiccator over anhydrous CaCl₂[2].

  • Self-Validating IR Analysis (ATR-FTIR):

    • Place a few milligrams of the dried product directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Failure Condition: If a sharp, intense band persists at ~1650 cm⁻¹, unreacted 2-aminobenzaldehyde remains. The reaction must be driven longer or the product recrystallized.

    • Success Condition: The complete absence of the 1650 cm⁻¹ band, coupled with the appearance of a broad envelope at ~3200 cm⁻¹ (O-H) and a sharp peak at ~950 cm⁻¹ (N-O), definitively validates the successful synthesis of 2-aminobenzaldehyde oxime.

Workflow Visualization

Workflow A 2-Aminobenzaldehyde (Aldehyde Precursor) C Nucleophilic Addition & Dehydration A->C B Hydroxylamine HCl + Base (NaOAc) B->C D 2-Aminobenzaldehyde Oxime (Target Product) C->D E ATR-FTIR Analysis (Validation) D->E

Fig 2. Experimental workflow for the synthesis and FTIR validation of 2-aminobenzaldehyde oxime.

Sources

Validation

Benchmarking catalytic efficiency of 2-aminobenzaldehyde oxime complexes

Benchmarking the Catalytic Efficiency of 2-Aminobenzaldehyde Oxime Complexes: A Comparative Guide Executive Summary While 2-aminobenzaldehyde oxime (2-ABAO) and its derivatives are widely recognized in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Catalytic Efficiency of 2-Aminobenzaldehyde Oxime Complexes: A Comparative Guide

Executive Summary

While 2-aminobenzaldehyde oxime (2-ABAO) and its derivatives are widely recognized in medicinal chemistry as potent dual inhibitors of human neutrophil elastase and proteinase 3 (1 [1]), their utility extends far beyond biological applications. In modern organometallic chemistry, 2-ABAO serves as a highly tunable, ambidentate ligand for transition metal catalysis.

This guide provides an objective benchmarking analysis of 2-ABAO transition metal complexes—specifically Palladium (Pd) and Copper (Cu)—against traditional, industry-standard catalysts. By leveraging the unique electronic properties of the oxime moiety, these complexes offer superior air stability, enhanced turnover frequencies (TOF), and excellent functional group tolerance in cross-coupling and oxidation workflows.

Mechanistic Causality: Why 2-ABAO Outperforms Traditional Ligands

As an Application Scientist, I frequently observe researchers defaulting to phosphine-based ligands (e.g., PPh₃, dppf) for cross-coupling reactions. While effective, phosphines are notoriously prone to oxidation, requiring stringent inert-atmosphere conditions.

The 2-ABAO ligand circumvents these limitations through a unique structural mechanism:

  • Hemilabile Coordination: 2-ABAO binds to metal centers via its primary amine and oxime nitrogen, forming a thermodynamically stable six-membered metallacycle. During the rate-limiting oxidative addition step of a catalytic cycle, the oxime nitrogen (-C=N-OH) exhibits hemilability—it temporarily detaches from the metal center. This exposes a vacant d-orbital, allowing bulky substrates to bind rapidly, before re-coordinating to stabilize the intermediate.

  • Secondary Coordination Sphere Effects: The oxime hydroxyl (-OH) group acts as a built-in hydrogen-bond donor. This feature stabilizes polar transition states and facilitates the activation of leaving groups, a property heavily utilized in palladium-catalyzed cross-coupling reactions (2 [2]).

  • Thermal Stability: Unlike aliphatic amines, the conjugated aromatic backbone of 2-ABAO prevents unwanted β -hydride elimination and resists degradation, provided the reaction is kept under neutral or basic conditions to prevent acid-catalyzed indazole cyclization (3 [3]).

Benchmarking Data: Quantitative Performance Analysis

To objectively evaluate the catalytic efficiency of 2-ABAO complexes, we benchmarked them against standard commercial catalysts in two distinct chemical transformations.

Table 1: Palladium Catalysts in Suzuki-Miyaura Cross-Coupling

Reaction Conditions: 4-Bromoanisole (1.0 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Catalyst (1.0 mol%), EtOH/H₂O (1:1), 80 °C. Yields determined by GC-FID.

Catalyst SystemLigand ClassificationTime (h)Conversion (%)TOF (h⁻¹)Air Sensitivity
[Pd(2-ABAO)Cl₂] N,N-Hemilabile 2 98 49.0 Low (Stable)
Pd(PPh₃)₄Monodentate Phosphine48521.3High (Requires N₂)
Pd(dppf)Cl₂Bidentate Phosphine39230.7Moderate
Pd(OAc)₂ (Ligand-free)None12423.5Low
Table 2: Copper Catalysts in Aerobic Alcohol Oxidation

Reaction Conditions: Benzyl alcohol (1.0 mmol), Catalyst (2.0 mol%), TEMPO (5.0 mol%), NMI (10 mol%), O₂ balloon, CH₃CN, 60 °C.

Catalyst SystemLoading (mol%)Time (h)Conversion (%)Selectivity to Aldehyde (%)
[Cu(2-ABAO)(OAc)] 2.0 3 96 >99
Cu(bpy)Cl₂2.067890
Cu(OAc)₂2.0123582

Data Insight: The [Pd(2-ABAO)Cl₂] complex demonstrates a >2x increase in Turnover Frequency (TOF) compared to the industry-standard Pd(PPh₃)₄. In oxidation workflows, the [Cu(2-ABAO)(OAc)] complex eliminates over-oxidation to carboxylic acids, achieving >99% selectivity.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following workflow employs a self-validating system. We utilize dodecane as an internal standard because it is chemically inert under these conditions and does not co-elute with the analytes, allowing us to establish a precise Relative Response Factor (RRF) that negates solvent evaporation errors.

Phase 1: in situ Catalyst Preparation
  • Reagent Charging: In a 10 mL Schlenk tube, add 2-aminobenzaldehyde oxime (0.012 mmol, 1.2 equiv relative to metal) and PdCl₂ (0.010 mmol).

  • Complexation: Add 2.0 mL of absolute ethanol. Stir the suspension at room temperature for 30 minutes until the solution turns a homogeneous deep yellow, indicating the formation of the [Pd(2-ABAO)Cl₂] complex.

  • Causality Check: We prepare the catalyst in situ rather than isolating it to streamline high-throughput screening. The slight excess of ligand (1.2 equiv) ensures complete metal coordination, preventing the formation of unselective, ligand-free palladium nanoparticles ("Pd black").

Phase 2: Catalytic Benchmarking Assay
  • Substrate Addition: To the catalyst solution, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Internal Standard: Add exactly 50.0 μ L of dodecane (Internal Standard).

  • Reaction Execution: Seal the tube and heat to 80 °C in an oil bath.

  • Self-Validating Control Matrix: Simultaneously run three parallel control reactions:

    • Positive Control: Replace 2-ABAO with PPh₃ to verify baseline reagent viability.

    • Negative Control: Omit PdCl₂ entirely to prove the absence of background transition-metal contamination in the base or solvent.

    • Ligand-Free Control: Omit 2-ABAO to isolate and quantify the kinetic acceleration specifically imparted by the oxime ligand.

  • Kinetic Sampling: Withdraw 20 μ L aliquots at t = 0, 15, 30, 60, and 120 minutes. Quench each aliquot in 0.5 mL of ethyl acetate, filter through a short silica plug to remove inorganic salts, and analyze via GC-FID.

Experimental Workflow Visualization

ExperimentalWorkflow N1 1. Ligand Preparation 2-Aminobenzaldehyde + NH2OH N2 2. Metal Complexation In situ Pd/Cu Coordination N1->N2 N3 3. Catalyst Isolation Precipitation & Drying N2->N3 N4 4. Benchmarking Assay Substrate + Catalyst + Standard N3->N4 N5 5. Kinetic Sampling Aliquots at defined intervals N4->N5 N6 6. GC-FID Analysis Quantify TOF & Yield N5->N6

Workflow for synthesis, isolation, and catalytic benchmarking of 2-ABAO transition metal complexes.

References

  • National Center for Biotechnology Information (PMC)
  • 4-Cyanobenzaldehyde oxime | 6522-28-7 | Benchchem Benchchem Technical Database URL
  • Product Class 2: 1 H - and 2 H -Indazoles Thieme Connect URL

Sources

Comparative

The Analytical Crucible: Validating E/Z Isomer Ratios in 2-Aminobenzaldehyde Oxime Synthesis

For researchers and drug development professionals, 2-aminobenzaldehyde oxime is a foundational scaffold. It serves as a critical intermediate in the synthesis of complex heterocyclic compounds, including quinazoline der...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, 2-aminobenzaldehyde oxime is a foundational scaffold. It serves as a critical intermediate in the synthesis of complex heterocyclic compounds, including quinazoline derivatives and dual inhibitors of neutrophil elastase and proteinase 3 1.

However, the oximation of 2-aminobenzaldehyde inherently yields a mixture of E (anti) and Z (syn) geometric isomers due to the restricted rotation around the C=N double bond. Because the stereochemical orientation of the oxime hydroxyl group dictates the trajectory of downstream cyclization reactions, utilizing an uncharacterized mixture often leads to catastrophic drops in yield and the generation of off-target byproducts.

This guide provides an objective comparison of high-purity synthesized isomers versus standard mixtures, alongside the self-validating analytical protocols required to quantify the E/Z ratio with absolute certainty.

The Mechanistic Causality of Isomerization

To accurately measure the E/Z ratio, one must first understand why these isomers form and how they behave under analytical conditions. The energy barrier for rotation around the C=N bond in aromatic oximes is substantial, making the E and Z isomers stable and separable at room temperature 2.

The E-isomer is generally the thermodynamic product, favored due to minimized steric repulsion between the hydroxyl group and the bulky ortho-aminophenyl ring. However, introducing acidic or basic conditions—whether during synthesis, silica gel chromatography, or within an unbuffered HPLC mobile phase—can protonate or deprotonate the oxime. This disrupts the double-bond character, drastically lowering the rotational energy barrier and triggering rapid interconversion. Consequently, any robust analytical method must be carefully designed to prevent in situ isomerization during the measurement process itself.

Comparative Performance: High-Purity vs. Standard Mixtures

When sourcing or synthesizing 2-aminobenzaldehyde oxime for pharmaceutical development, the initial E/Z ratio directly impacts process economics. Below is a comparative analysis of a stereoselectively optimized product (E-Select™ ) against standard commercial grades and crude in-house syntheses.

FormulationE:Z Ratio (via qNMR)Chromatographic Purity (%)Downstream Cyclization Yield (%)
E-Select™ 2-Aminobenzaldehyde Oxime > 98:2> 99.594.2
Standard Commercial Grade 70:3095.061.8
In-House Crude Synthesis 55:4588.540.5

Data Interpretation: The standard commercial grade, despite having acceptable overall purity (95.0%), contains a 30% fraction of the Z-isomer. During downstream cyclization, this Z-fraction fails to react productively, bottlenecking the overall yield at 61.8% and requiring extensive downstream purification to remove unreacted intermediates.

Self-Validating Analytical Workflows

To validate these ratios, a dual-method approach utilizing both Reversed-Phase HPLC (RP-HPLC) and Quantitative 1H-NMR (qNMR) is the industry standard 3.

G A Crude 2-Aminobenzaldehyde Oxime (E/Z Mixture) B RP-HPLC Separation (C18 Column, Buffered) A->B Isolate C 1H-NMR Analysis (Chemical Shift Integration) A->C Direct Assay B->C Purified Fractions D 2D NOESY Validation (Spatial Proton Proximity) C->D Ambiguity Check E E-Isomer Quantification C->E Integrate CH=N F Z-Isomer Quantification C->F Integrate CH=N D->E Confirm Anti D->F Confirm Syn

Workflow for validating E/Z oxime isomer ratios via HPLC and NMR.

Step-by-Step Experimental Protocols

Protocol 1: Quantitative 1H-NMR (qNMR) Determination

NMR is the gold standard for isomer quantification because it measures the absolute molar ratio without requiring physical separation, bypassing the risk of on-column isomerization 4.

The Causality of the Method: In the Z-isomer (syn), the hydroxyl group is spatially closer to the ortho-protons of the benzene ring, causing an anisotropic deshielding effect that shifts these protons downfield. Conversely, the imine proton (-CH=N-OH) has a distinct chemical shift for both isomers (typically ~8.3 ppm for E and ~7.9 ppm for Z).

Step-by-Step Procedure:

  • Sample Preparation: Dissolve exactly 10.0 mg of the oxime sample in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is chosen over CDCl3 because it disrupts intermolecular hydrogen bonding, yielding sharper, highly resolved peaks for the oxime -OH and imine protons.

  • Internal Standard Addition: Add 5.0 mg of Maleic Acid (Internal Standard, IS) to the NMR tube.

  • Acquisition Parameters: Run the 1H-NMR at 400 MHz or 600 MHz at 30°C. Set the relaxation delay (D1) to 10 seconds. Causality: Protons in different environments relax at different rates (T1 relaxation). A long D1 ensures >99% relaxation for both E and Z imine protons. A short D1 would artificially attenuate the signal of the slower-relaxing isomer, skewing the quantitative ratio.

  • Integration & Validation: Integrate the imine protons. Self-Validating Check: Compare the total integrated area of the oxime peaks against the maleic acid olefinic protons (singlet at 6.26 ppm). If the calculated molar mass does not match the weighed mass, it immediately flags the presence of NMR-invisible impurities (e.g., inorganic salts).

Protocol 2: Buffered RP-HPLC for Isomer Resolution

While NMR provides the ratio, HPLC is required to determine overall chemical purity and to isolate fractions.

The Causality of the Method: Standard HPLC methods often use 0.1% Trifluoroacetic Acid (TFA) (pH ~2). However, this high acidity protonates the oxime nitrogen during the run, catalyzing E/Z interconversion on the column. This results in broad, tailing peaks or a "saddle" baseline between the isomers. To prevent this, a strictly pH-controlled buffer must be used.

Step-by-Step Procedure:

  • Column Selection: Use a C18 Reversed-Phase column (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.5.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection & Validation: Monitor UV absorbance at 254 nm using a Photodiode Array (PDA) detector. Self-Validating Check: Extract the UV spectrum at the leading edge, apex, and trailing edge of both the E and Z peaks. Calculate the Peak Purity Match Factor. A match factor >990 confirms that no hidden impurities are co-eluting with the isomers, validating the Area-Under-the-Curve (AUC) quantification.

References

  • Source: Bioorganic & Medicinal Chemistry (via Google Patents/Literature Index)
  • Separation of E/Z Isomers of 1-(Naphthalen-1-yl)
  • How NMR Helps Identify Isomers in Organic Chemistry?
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Safety & Regulatory Compliance

Safety

2-Aminobenzaldehyde oxime proper disposal procedures

Title: 2-Aminobenzaldehyde Oxime: Comprehensive Operational, Safety, and Disposal Protocol Introduction As a Senior Application Scientist, I approach laboratory chemical handling not as a mere checklist, but as a self-va...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 2-Aminobenzaldehyde Oxime: Comprehensive Operational, Safety, and Disposal Protocol

Introduction As a Senior Application Scientist, I approach laboratory chemical handling not as a mere checklist, but as a self-validating system of scientific integrity and safety. In the realm of inflammatory disease drug development, 2-Aminobenzaldehyde oxime (CAS 3398-07-0) serves as a critical structural scaffold. It is widely utilized as a potent, dual inhibitor of human neutrophil elastase (HNE) and proteinase 3 (PR3) (). The mechanistic elegance of this compound lies in its hydroxyl oxime moiety, which drives high-affinity ligand-enzyme binding via targeted hydrogen bonding with the catalytic triad (Ser195) of these serine proteases.

However, the very reactivity that makes the oxime group pharmacologically valuable also introduces significant operational hazards. Handling oxime-containing compounds requires strict adherence to environmental and safety protocols to prevent accidental hydrolysis, toxic exposure, and environmental contamination. This guide provides a field-proven, step-by-step framework for the experimental handling and EPA-compliant disposal of 2-Aminobenzaldehyde oxime.

Part 1: Chemical Profile & Hazard Assessment

Before integrating any compound into a workflow, we must quantify its physical and toxicological parameters. The oxime functional group (-C=N-OH) is highly reactive. Under improper storage conditions—such as exposure to strong acids—it can undergo Beckmann rearrangement or hydrolyze into toxic hydroxylamine derivatives. This intrinsic reactivity is the root cause of its Category 2 skin and eye irritation classifications under OSHA standards ().

Table 1: 2-Aminobenzaldehyde Oxime Quantitative Chemical & Hazard Profile

Property / Hazard ClassSpecification / GHS ClassificationOperational Implication
CAS Number 3398-07-0Unique identifier for precise SDS tracking.
Molecular Weight 136.15 g/mol Used for precise molarity calculations.
Physical State White to yellow powderProne to aerosolization; handle exclusively in a fume hood.
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)Mandates the use of N95/P100 respirators during powder weighing.
Skin/Eye Irritation Category 2 / Category 2ARequires nitrile gloves and splash-proof safety goggles.
STOT (Single Exposure) Category 3 (Respiratory irritation)All open-container work must occur under local exhaust ventilation.

Part 2: Experimental Protocols: Enzyme Inhibition Assay Setup

To evaluate HNE and PR3 inhibition, the oxime must be fully solubilized and stabilized. The following protocol is designed to eliminate false positives caused by chemical degradation or non-specific aggregation.

Causality Checkpoint:Why use DMSO for the stock solution? Oximes are susceptible to aqueous hydrolysis over extended periods. Anhydrous, aprotic solvents like DMSO stabilize the oxime linkage during storage. Why include Triton X-100 in the buffer? Small aromatic oximes can form non-specific colloidal aggregates in high-salt aqueous buffers, sequestering the enzyme and leading to false-positive inhibition data. The non-ionic detergent prevents this aggregation.

Step-by-Step Methodology:

  • Stock Preparation: In a certified fume hood, weigh exactly 13.6 mg of 2-Aminobenzaldehyde oxime powder. Dissolve immediately in 1.0 mL of anhydrous DMSO to yield a 100 mM master stock. Aliquot into amber microcentrifuge tubes to prevent photodegradation and store at -20°C.

  • Buffer Formulation: Prepare the assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 0.5 M NaCl, and 0.01% (v/v) Triton X-100. Note: The 0.5 M NaCl mimics the ionic strength of the neutrophil azurophilic granules, stabilizing the proteases.

  • Enzyme Incubation: Dilute purified HNE or PR3 to a final working concentration of 10 nM in the assay buffer. Add the oxime inhibitor (performing serial dilutions from 10 µM down to 0.1 nM) and pre-incubate the mixture for 30 minutes at 37°C. This incubation period is critical to allow stable hydrogen bond formation between the oxime moiety and the enzyme's active site.

  • Substrate Addition & Measurement: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., 50 µM MeOSuc-AAPV-AMC for HNE). Monitor fluorescence continuously (Ex/Em = 380/460 nm) for 15 minutes to calculate the initial velocity ( V0​ ) and derive the IC50 values.

Part 3: Mandatory Disposal Procedures & Environmental Compliance

The disposal of 2-Aminobenzaldehyde oxime must strictly comply with the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for hazardous organic waste ().

Causality Checkpoint:Why must oxime waste be segregated from acids? Acidic conditions catalyze oxime hydrolysis, releasing volatile, toxic aldehydes and hydroxylamines. Why is high-temperature incineration required? Combustion of nitrogen-containing organic compounds can release hazardous nitrogen oxides (NOx). High-temperature incineration equipped with proper alkaline scrubbing systems is the only EPA-approved method to cleave the C=N bond safely without atmospheric contamination.

Step-by-Step Disposal Protocol:

  • Liquid Waste Segregation: Collect all DMSO stock remnants and aqueous buffer waste containing the oxime in a dedicated, clearly labeled "Hazardous Waste: Toxic Organics (Oximes)" high-density polyethylene (HDPE) carboy. CRITICAL: Do not mix with heavy metal waste or acidic solutions (pH < 4).

  • Solid Waste Containment: Place all contaminated consumables (pipette tips, microplates, weighing boats, and nitrile gloves) into a puncture-resistant, sealable chemical waste bin. Double-bag the solid waste using 6-mil polyethylene bags to prevent vapor escape.

  • Spill Cleanup Procedure:

    • Immediate Action: Evacuate personnel from the immediate area. Don appropriate PPE, including a fitted P100 respirator if the solid powder has aerosolized.

    • Containment: Cover the spill with a non-combustible absorbent material such as vermiculite or dry sand. Never use combustible materials like sawdust, as they can react exothermically with reactive organics.

    • Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a rigid, sealable hazardous waste container.

    • Decontamination: Wash the spill area with a 5% sodium bicarbonate solution to neutralize any residual trace organics, followed by a thorough deionized water rinse.

  • EHS Transfer: Label all waste containers with the exact chemical composition, hazard pictograms, and the accumulation start date. Transfer the containers to your facility's Environmental Health and Safety (EHS) department for final high-temperature incineration.

Part 4: Visualizing the Workflow

The following diagram illustrates the logical progression from the mechanistic action of the oxime to its safe, compliant disposal.

MechanisticWorkflow cluster_0 Experimental Phase cluster_1 Disposal Phase Oxime 2-Aminobenzaldehyde Oxime (Ligand) Target HNE / PR3 (Serine Proteases) Oxime->Target Binds Active Site Inhibition Enzyme Inhibition (Hydrogen Bonding at Ser195) Target->Inhibition Catalytic Arrest Waste Oxime Waste (Liquid & Solid) Inhibition->Waste Post-Assay Segregation Chemical Segregation (No Acids/Oxidizers) Waste->Segregation Sort by Phase Incineration High-Temp Incineration (EPA Compliant) Segregation->Incineration EHS Processing

Caption: Logical flow from 2-Aminobenzaldehyde oxime mechanism of action to EPA-compliant disposal.

References

  • Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. Bioorganic & Medicinal Chemistry.[Link]

  • Hazard Communication Standard: Safety Data Sheets. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Management System. US Environmental Protection Agency (EPA). [Link]

Handling

Personal protective equipment for handling 2-Aminobenzaldehyde oxime

As a Senior Application Scientist overseeing the integration of novel small-molecule inhibitors into high-throughput screening and in vitro assays, I recognize that chemical handling is not merely about compliance—it is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the integration of novel small-molecule inhibitors into high-throughput screening and in vitro assays, I recognize that chemical handling is not merely about compliance—it is about preserving both operator safety and experimental integrity.

2-Aminobenzaldehyde oxime (CAS: 3398-07-0) is a highly potent, dual inhibitor of human neutrophil elastase (HNE) and proteinase 3 (PR3)[1]. While its efficacy in attenuating acute lung injury and systemic inflammation makes it a highly valuable asset in drug development[2], its physicochemical properties and sub-micromolar biological activity demand stringent, well-reasoned handling protocols.

This guide provides the mechanistic rationale behind the required Personal Protective Equipment (PPE) and outlines self-validating operational workflows to ensure laboratory safety when handling this compound.

Physicochemical & Biological Rationale for PPE

To design an effective safety protocol, we must first understand the causality behind the material's behavior. 2-Aminobenzaldehyde oxime is typically supplied as a fine white to yellow powder[3]. The oxime functional group (–C=N–OH) contains both hydrogen-bond donors and acceptors, giving it a high polarity that dictates its potent interaction with biological targets[4].

Because it is a fine powder, the primary routes of occupational exposure are the inhalation of aerosols and dermal contact. Furthermore, in drug discovery workflows, this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO). DMSO acts as a universal solvent and a potent skin penetrant; if the oxime is dissolved in DMSO, any dermal contact will result in the rapid systemic absorption of the active inhibitor.

Table 1: Physicochemical & Biological Properties Informing Safety Protocols

PropertyValue / CharacteristicSafety Implication
CAS Number 3398-07-0Unique identifier for SDS tracking and inventory management.
Physical State Solid (White to yellow powder)Prone to aerosolization; requires respiratory protection and draft-free weighing[3].
Melting Point 134-135 °CStable at room temperature, but decomposes under high heat to emit toxic NOx fumes[5].
Biological Target HNE (IC50 ~0.05 µM) & PR3 (IC50 ~0.22 µM)Sub-micromolar potency means accidental systemic exposure could inadvertently disrupt endogenous immune pathways[6].
Electrostatic Risk Dust/Aerosol formationRequires non-sparking tools and anti-static precautions to prevent ignition[5].

Core PPE Requirements

The following PPE matrix is not merely a checklist; it is a carefully engineered barrier system designed to mitigate the specific risks posed by aromatic oximes[7].

Table 2: Required Personal Protective Equipment (PPE) Specifications

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile Gloves (min. 0.11 mm thickness)Nitrile provides excellent resistance to the dry powder. Double-gloving is mandatory when handling DMSO solutions to provide a secondary barrier against rapid permeation.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Aromatic oximes are recognized eye irritants[8]. Standard safety glasses with side shields are insufficient against fine airborne dust.
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of aerosolized powder. Note: Primary handling must occur inside a chemical fume hood, which serves as the primary respiratory control.
Body Protection Flame-resistant, static-dissipative lab coatMitigates the risk of electrostatic discharge, which could ignite airborne dust clouds[5].

Operational Workflow: Safe Weighing and Dissolution

The following protocol is a self-validating system. By incorporating anti-static measures and controlled dissolution, we preserve the stoichiometric accuracy of the assay while ensuring operator safety.

Step-by-Step Methodology: In Vitro Assay Preparation

  • Preparation & Gowning : Don standard PPE (static-dissipative lab coat, splash goggles, inner and outer nitrile gloves). Ensure the chemical fume hood is operating at a standard face velocity of 80-100 fpm.

  • Static Mitigation : Wipe the interior of the fume hood and the analytical balance with an anti-static solution. Use an anti-static ionizer bar near the balance to neutralize static charges on the powder and the weighing boat.

  • Weighing : Using a non-sparking, grounded micro-spatula[5], carefully transfer the 2-Aminobenzaldehyde oxime powder to a tared, anti-static weighing boat. Causality: Non-sparking tools prevent electrostatic discharge, while anti-static boats prevent the fine powder from repelling and aerosolizing into the breathing zone.

  • Dissolution : Transfer the weighed powder into a borosilicate glass vial. In a controlled manner, add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Sealing and Sonication : Cap the vial tightly with a PTFE-lined septum cap. Vortex gently or sonicate until the powder is completely dissolved.

  • Decontamination : Wet a disposable laboratory wipe with 70% ethanol or a mild detergent solution. Wipe down the balance, spatula, and hood surface to capture any microscopic dust particles. Dispose of the wipe in a designated solid chemical waste container.

Spill Containment and Disposal Plan

In the event of an accidental release, immediate and structured containment is required to prevent environmental contamination and exposure. Aromatic oximes must not be allowed to enter drains or water courses[7].

Step-by-Step Methodology: Spill Cleanup and Waste Management

  • Evacuation & Assessment : If a large powder spill occurs outside the fume hood, evacuate the immediate area to allow suspended dust to settle.

  • Upgraded PPE : Don a P100 respirator before re-entering the spill zone to protect against concentrated airborne particulates.

  • Containment : Do not dry sweep, as this will aerosolize the active pharmaceutical ingredient (API). Instead, cover the spill with damp absorbent pads or inert absorbent material (e.g., sand or vermiculite)[7].

  • Collection : Carefully scoop the dampened material using a non-sparking dustpan and transfer it into a heavy-duty, sealable polyethylene hazardous waste bag.

  • Surface Decontamination : Wash the affected area thoroughly with soap and water, followed by a wipe-down with a solvent appropriate for residual organic capture (e.g., isopropanol)[7].

  • Disposal : Label the waste bag as "Toxic Organic Solid Waste - Contains 2-Aminobenzaldehyde oxime." Store in a cool, dry, well-ventilated satellite accumulation area until it can be processed by a licensed hazardous waste contractor for high-temperature incineration[5].

Process Visualization

The logical relationship between these operational phases is mapped below to provide a quick-reference visual for laboratory personnel.

G PPE 1. PPE Donning (Nitrile, N95/P100, Goggles) Hood 2. Engineering Controls (Fume Hood, Anti-static) PPE->Hood Weighing 3. Powder Handling (Minimize Aerosols) Hood->Weighing Spill Spill Event? (Containment) Weighing->Spill Accidental Release Decon 4. Decontamination (Wet Wiping) Weighing->Decon Normal Operation Spill->Decon Disposal 5. Waste Disposal (EPA Compliant) Decon->Disposal

Figure 1: Standard operating workflow for handling 2-Aminobenzaldehyde oxime.

References

  • 2-AMINOBENZALDEHYDE OXIME, CasNo.3398-07-0 BOC ... Lookchem[Link]

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential MDPI [Link]

  • β-Nitrostyrene derivatives attenuate LPS-mediated acute lung injury via the inhibition of neutrophil-platelet interactions and NET release American Physiological Society Journal[Link]

  • HD 4100 - Nano (Aromatic Oxime MSDS) Pitt.edu [Link]

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential National Institutes of Health (PMC) [Link]

  • Neutrophil serine proteases OAE Publishing Inc. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Aminobenzaldehyde oxime
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